Product packaging for Melianol(Cat. No.:CAS No. 16838-01-0)

Melianol

カタログ番号: B1676181
CAS番号: 16838-01-0
分子量: 472.7 g/mol
InChIキー: DABHSVCBZNIZDT-WFJMIKGLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Melianol has been reported in Turraea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O4 B1676181 Melianol CAS No. 16838-01-0

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

16838-01-0

分子式

C30H48O4

分子量

472.7 g/mol

IUPAC名

(2R,5R)-5-(3,3-dimethyloxiran-2-yl)-3-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-ol

InChI

InChI=1S/C30H48O4/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(33-25(17)32)24-27(3,4)34-24/h8,17-19,21-25,31-32H,9-16H2,1-7H3/t17?,18-,19+,21-,22?,23+,24?,25-,28-,29+,30-/m1/s1

InChIキー

DABHSVCBZNIZDT-WFJMIKGLSA-N

異性体SMILES

C[C@@]12CC[C@H]3C(=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)[C@]1(CC[C@@H]2C5C[C@@H](O[C@H]5O)C6C(O6)(C)C)C

正規SMILES

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C6C(O6)(C)C)C)C)C)O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Melianol;  Deacetylturreanthin; 

製品の起源

United States

Foundational & Exploratory

Melianol and its Analogs: An Overview of Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

The global scientific community is in a continuous search for novel antiviral agents to combat the ever-present threat of viral diseases. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Within this context, compounds isolated from the Meliaceae family of plants have demonstrated a range of biological activities, including antiviral properties. This technical guide provides a consolidated overview of the current, albeit limited, scientific knowledge regarding Melianol and its related compounds, with a focus on their potential mechanisms of action in viral replication.

Introduction to this compound

This compound is a tetracyclic triterpene, a class of natural products known for their diverse biological activities. While research specifically detailing the comprehensive mechanism of action of this compound in viral replication is not extensively available, studies on closely related compounds and extracts from the Meliaceae family provide valuable insights into potential antiviral strategies.

Antiviral Spectrum

Research has indicated that certain compounds from the Meliaceae family, such as 3-α-tigloyl-melianol and melianone, exhibit antiviral activity against several viruses.[1][2] These include flaviviruses like Dengue virus (DENV-2) and West Nile virus (WNV).[2] The activity of these compounds is often assessed by their ability to inhibit viral replication in cell cultures, with efficacy measured by the 50% effective concentration (EC50).

Quantitative Data on Antiviral Activity

The following table summarizes the available quantitative data on the antiviral activity of this compound-related compounds.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
3-α-tigloyl-melianolDENV-2Vero7.0>25>3.57Sanna et al., 2015
3-α-tigloyl-melianolWNVVero7.0>25>3.57Sanna et al., 2015
MelianoneDENV-2Vero3.0>25>8.33Sanna et al., 2015
MelianoneWNVVero3.0>25>8.33Sanna et al., 2015
MelianoneYellow Fever VirusVero3.0>25>8.33Sanna et al., 2015

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Postulated Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, the antiviral mechanisms of related natural products can be broadly categorized. Antiviral drugs typically inhibit viral replication by interfering with specific stages of the viral life cycle.[3][4] Potential mechanisms for compounds from the Meliaceae family may involve:

  • Inhibition of Viral Entry: Some natural compounds prevent viruses from entering host cells. This can be achieved by blocking the attachment of the virus to cell surface receptors or by inhibiting the fusion of the viral envelope with the host cell membrane.[3][4][5]

  • Inhibition of Viral Replication Enzymes: Many antiviral agents target viral enzymes that are essential for the replication of the viral genome, such as RNA-dependent RNA polymerase (RdRp), DNA polymerase, or reverse transcriptase.[6][7] By acting as competitive substrates or allosteric inhibitors, these compounds can halt the synthesis of new viral genetic material.[8]

  • Interference with Viral Protein Synthesis and Assembly: The production of new virus particles requires the synthesis and proper folding of viral proteins. Some compounds can disrupt these processes, leading to the formation of non-infectious viral particles.[3][6]

The activity of compounds from Meliaceae plants may be related to the inhibition of viral enzymes essential for replication, such as reverse transcriptase.[1] It is also suggested that some phytocompounds act during the initial phase of viral infection, potentially interrupting processes related to viral adsorption to the host cell.[1]

Experimental Protocols

The following outlines a general methodology for assessing the antiviral activity of a compound like this compound, based on standard virological assays.

1. Cell Culture and Virus Propagation:

  • Maintain a suitable host cell line (e.g., Vero cells for flaviviruses) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Propagate virus stocks by infecting the host cells and harvesting the supernatant when a significant cytopathic effect (CPE) is observed.

  • Determine the virus titer using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

2. Cytotoxicity Assay:

  • Seed host cells in 96-well plates.

  • After 24 hours, treat the cells with serial dilutions of the test compound (e.g., this compound).

  • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

3. Antiviral Activity Assay (e.g., Plaque Reduction Assay):

  • Seed host cells in 6-well or 12-well plates.

  • When the cells reach confluency, infect them with a known amount of virus (e.g., 100 plaque-forming units).

  • After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

  • Incubate the plates for several days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.

4. Mechanism of Action Studies (Example: Time-of-Addition Assay):

  • To determine the stage of the viral life cycle affected by the compound, perform a time-of-addition experiment.

  • Add the compound at different time points relative to viral infection:

    • Pre-treatment of cells: Add the compound to the cells before infection to assess its effect on cellular factors.

    • Co-treatment: Add the compound simultaneously with the virus to evaluate its effect on attachment and entry.

    • Post-treatment: Add the compound at various times after infection to determine its effect on post-entry events like replication and assembly.

  • Quantify the viral yield at the end of the experiment (e.g., by plaque assay or RT-qPCR) to pinpoint the inhibited step.

Visualizing Potential Mechanisms

The following diagrams illustrate generalized viral replication cycles and potential points of inhibition for antiviral compounds.

Viral_Replication_Cycle cluster_host Host Cell Attachment 1. Attachment Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Genome Replication Entry->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release Assembly->Release Virus Virus Particle Release->Virus New virions Virus->Attachment Binds to receptor Inhibition_Entry Inhibition of Attachment/Entry Inhibition_Entry->Attachment Inhibition_Replication Inhibition of Replication Inhibition_Replication->Replication Inhibition_Release Inhibition of Release Inhibition_Release->Release

Caption: Generalized viral replication cycle and potential targets for antiviral intervention.

Experimental_Workflow cluster_assays In Vitro Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Antiviral Antiviral Activity Assay (e.g., Plaque Reduction) Cytotoxicity->Antiviral Determine non-toxic concentration range MoA Mechanism of Action (e.g., Time-of-Addition) Antiviral->MoA Identify potent antiviral activity Results Data Analysis: CC50, EC50, SI, Inhibited Stage MoA->Results Compound Test Compound (e.g., this compound) Compound->Cytotoxicity Compound->Antiviral

Caption: A typical experimental workflow for evaluating the antiviral properties of a compound.

Future Directions

The preliminary data on this compound-related compounds are encouraging and warrant further investigation. Future research should focus on:

  • Isolation and purification of this compound: Obtaining pure this compound is crucial for definitive studies on its antiviral activity and mechanism of action.

  • Broad-spectrum antiviral screening: Testing this compound against a wider panel of viruses, including both RNA and DNA viruses, will help to define its spectrum of activity.

  • Target identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific viral or host cell proteins that this compound interacts with.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of viral infection is a critical step towards its potential development as a therapeutic agent.

Conclusion

While comprehensive data on the mechanism of action of this compound in viral replication is currently limited, the existing research on related compounds from the Meliaceae family suggests a promising avenue for antiviral drug discovery. The information and protocols provided in this guide are intended to serve as a resource for researchers in the field to build upon these initial findings and to further explore the therapeutic potential of this compound and its analogs. The continued investigation of natural products like this compound is essential for the development of new and effective treatments for viral diseases.

References

A Technical Guide to the Biological Sources of Melianol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melianol, a tetracyclic triterpenoid, and its derivatives are members of the limonoid class of secondary metabolites. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including insecticidal, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the known biological sources of this compound and its derivatives, detailed experimental protocols for their isolation, quantitative data on their occurrence, and an elucidation of their biosynthetic pathway.

Biological Sources of this compound and its Derivatives

The primary biological source of this compound and its derivatives is the plant family Meliaceae . Within this family, the species most frequently cited for producing these compounds is Melia azedarach , commonly known as the Chinaberry tree.[1][2] Various parts of the M. azedarach plant have been found to contain these compounds, with the fruits being a particularly rich source.[1][3]

Other known derivatives of this compound isolated from Melia azedarach include:

  • Melianoninol [1]

  • Melianone [1]

  • Meliandiol [1]

The following table summarizes the known biological sources of this compound and its key derivatives.

CompoundBiological SourcePlant Part(s)
This compoundMelia azedarachFruits, Petioles, Roots, Leaves
MelianoninolMelia azedarachFruits[1]
MelianoneMelia azedarachFruits
MeliandiolMelia azedarachFruits[1]

Quantitative Data

The concentration of this compound can vary significantly between different tissues of Melia azedarach. The following table presents a summary of the estimated concentrations of this compound in various plant parts.

Plant PartEstimated Concentration (mg/g Dry Weight)
Petiole~1.2
Root~0.4
Leaf~0.2

Data extracted from Hodgson et al. (2019). The study notes that this compound accumulation was significantly higher in the petiole compared to the root and leaf tissue.[4]

Experimental Protocols

The isolation and purification of this compound and its derivatives from plant material typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from methodologies reported for the isolation of tirucallane-type triterpenoids from the Meliaceae family.

Extraction
  • Sample Preparation: Air-dry the plant material (e.g., fruits of Melia azedarach) at room temperature and grind into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol (MeOH) at room temperature. The process should be repeated three times to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to fractionate the extract. This compound and its derivatives, being moderately polar, are typically enriched in the dichloromethane and ethyl acetate fractions.

Isolation and Purification
  • Column Chromatography (CC):

    • Subject the enriched fraction (e.g., the CH₂Cl₂ fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., a gradient of n-hexane:EtOAc from 100:0 to 0:100).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:EtOAc, 7:3) and a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Further Purification:

    • Combine fractions containing the compounds of interest based on their TLC profiles.

    • Subject these combined fractions to further purification steps, which may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Structure Elucidation

The structures of the isolated compounds are typically elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to determine the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • X-ray Crystallography: To determine the absolute configuration of crystalline compounds.

Biosynthesis of this compound

This compound is a tirucallane-type triterpenoid, and its biosynthesis begins with the cyclization of (S)-2,3-oxidosqualene.[5] This intricate process is catalyzed by a series of enzymes, primarily oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs). The pathway leading to this compound is a key branch in the larger and more complex biosynthesis of limonoids.

Melianol_Biosynthesis Squalene Squalene 2_3_Oxidosqualene 2_3_Oxidosqualene Squalene->2_3_Oxidosqualene SQE Tirucalladienol Tirucalladienol 2_3_Oxidosqualene->Tirucalladienol OSC Intermediate_1 Oxidized Tirucalladienol (Hypothetical) Tirucalladienol->Intermediate_1 This compound This compound Intermediate_1->this compound CYP71BQ5

Caption: Biosynthetic pathway of this compound from Squalene.

The above diagram illustrates the key steps in the biosynthesis of this compound. The pathway begins with the cyclization of 2,3-oxidosqualene by an oxidosqualene cyclase (OSC) to form the tirucallane skeleton. Subsequent oxidations, catalyzed by cytochrome P450 enzymes, lead to the formation of this compound.

References

The Biosynthetic Pathway of Melianol in Melia azedarach: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melianol, a protolimonoid triterpene, is a key precursor to the vast array of bioactive limonoids found in Melia azedarach (Chinaberry tree). These limonoids, including the potent insect antifeedant azadirachtin from the related neem tree, are of significant interest for agricultural and pharmaceutical applications. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of high-value limonoids. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in M. azedarach, detailing the enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for its study.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Melia azedarach begins with the ubiquitous triterpene precursor, 2,3-oxidosqualene. A series of enzymatic reactions, elucidated through genome mining and heterologous expression studies, transforms this linear precursor into the characteristic tetracyclic protolimonoid structure of this compound.[1]

The key enzymatic steps are as follows:

  • Cyclization of 2,3-Oxidosqualene: The pathway is initiated by the enzyme oxidosqualene cyclase (OSC) , specifically MaOSC1 . This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol . This cyclization forms the fundamental scaffold of the protolimonoid.[1]

  • Oxidation of Tirucalla-7,24-dien-3β-ol: Following the initial cyclization, a series of three oxidative reactions are carried out by two cytochrome P450 enzymes (CYPs) . These enzymes, MaCYP71CD2 and MaCYP71BQ5 , work in concert to modify the side chain of tirucalla-7,24-dien-3β-ol.[1]

  • Spontaneous Hemiacetal Ring Formation: The three successive oxidations of the side chain of tirucalla-7,24-dien-3β-ol lead to the spontaneous formation of a hemiacetal ring. This final, non-enzymatic step results in the formation of This compound .[1]

The proposed biosynthetic pathway for this compound in M. azedarach is conserved in other limonoid-producing species, such as Citrus sinensis.[1]

Melianol_Biosynthesis 2_3_Oxidosqualene 2,3-Oxidosqualene Tirucalladienol Tirucalla-7,24-dien-3β-ol 2_3_Oxidosqualene->Tirucalladienol MaOSC1 Intermediate_1 Oxidized Intermediate 1 Tirucalladienol->Intermediate_1 MaCYP71CD2 Intermediate_2 Oxidized Intermediate 2 Intermediate_1->Intermediate_2 MaCYP71BQ5 This compound This compound Intermediate_2->this compound Spontaneous Hemiacetal Formation

Figure 1. Proposed biosynthetic pathway of this compound in Melia azedarach.

Quantitative Data

While detailed enzyme kinetic data for the this compound biosynthetic pathway in M. azedarach is not extensively available in the literature, studies have quantified the relative abundance of this compound and related compounds in different tissues of the plant. This provides insights into the spatial regulation of the pathway.

CompoundTissueRelative Abundance (Normalized Peak Area)Reference
This compoundPetiole~1.5[1]
Root~0.5[1]
Leaf~0.25[1]
SalanninRoot~2.5[1]
Petiole~1.0[1]
Leaf~0.75[1]
Gene Tissue Relative Expression Level Reference
MaOSC1Petiole~1.0[1]
Root~0.8[1]
Leaf~0.2[1]

Note: The abundance and expression levels are relative and normalized to the tissue with the highest level for each compound/gene. Salannin is a downstream limonoid, and its accumulation is also relevant to the overall pathway activity.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied heavily on heterologous expression in Nicotiana benthamiana followed by metabolite analysis. The following protocols are detailed methodologies for key experiments.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the transient expression of genes in N. benthamiana using Agrobacterium tumefaciens-mediated infiltration.

3.1.1. Preparation of Agrobacterium Cultures

  • Transformation: Introduce the expression vectors containing the genes of interest (MaOSC1, MaCYP71CD2, MaCYP71BQ5) into a suitable A. tumefaciens strain (e.g., GV3101).

  • Starter Culture: Inoculate a single colony of each transformed Agrobacterium strain into 5 mL of LB medium containing appropriate antibiotics (e.g., 50 µg/mL rifampicin, 50 µg/mL kanamycin). Incubate overnight at 28°C with shaking at 200 rpm.

  • Large-Scale Culture: Inoculate the starter cultures into larger volumes of LB medium with antibiotics and grow overnight to an OD600 of 1.5-2.0.

  • Cell Harvest and Resuspension: Pellet the bacterial cells by centrifugation at 4,000 x g for 10 min. Discard the supernatant and resuspend the pellets in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 1.0. Incubate at room temperature for 2-4 hours without shaking.

3.1.2. Agroinfiltration of N. benthamiana Leaves

  • Plant Preparation: Use 4-6 week old N. benthamiana plants grown under standard greenhouse conditions.

  • Infiltration: Mix equal volumes of the resuspended Agrobacterium cultures for co-expression of multiple genes. Infiltrate the abaxial side of the leaves using a needleless syringe.

  • Incubation: Maintain the infiltrated plants in the greenhouse for 5-7 days to allow for gene expression and metabolite production.

Experimental_Workflow cluster_Agro Agrobacterium Preparation cluster_Infiltration Plant Infiltration cluster_Analysis Metabolite Analysis Transformation Transform Agrobacterium with expression vectors Culture_1 Overnight Starter Culture Transformation->Culture_1 Culture_2 Large-Scale Culture Culture_1->Culture_2 Harvest Harvest and Resuspend Cells in Infiltration Buffer Culture_2->Harvest Mix_Cultures Mix Agrobacterium Cultures Harvest->Mix_Cultures Infiltrate Infiltrate N. benthamiana Leaves Mix_Cultures->Infiltrate Incubate Incubate Plants (5-7 days) Infiltrate->Incubate Harvest_Leaves Harvest and Freeze-Dry Leaves Incubate->Harvest_Leaves Extraction Metabolite Extraction Harvest_Leaves->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Figure 2. Experimental workflow for heterologous expression and analysis.
Metabolite Extraction from Plant Material

This protocol is suitable for the extraction of this compound and other triterpenoids from both M. azedarach tissues and infiltrated N. benthamiana leaves.

  • Sample Preparation: Harvest plant material and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue to dryness and grind to a fine powder.

  • Extraction: Weigh approximately 100 mg of dried powder into a 2 mL microcentrifuge tube. Add 1 mL of 100% methanol. For quantitative analysis, include an internal standard (e.g., 10 µg/mL betulinic acid).

  • Sonication and Centrifugation: Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath. Centrifuge at 14,000 x g for 15 minutes.

  • Collection and Evaporation: Transfer the supernatant to a new tube. Repeat the extraction process on the pellet for exhaustive extraction. Combine the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Resuspension: Reconstitute the dried extract in 200 µL of methanol for LC-MS analysis.

LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective detection of this compound and its precursors.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound and its precursors should be monitored. These transitions need to be determined by infusing pure standards.

    • Example Transitions (hypothetical, require experimental determination):

      • Tirucalla-7,24-dien-3β-ol: [M+H-H₂O]⁺

      • This compound: [M+H-H₂O]⁺

    • Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV, a source temperature of 120°C, and a desolvation temperature of 350°C.

Conclusion

The elucidation of the this compound biosynthetic pathway in Melia azedarach represents a significant advancement in our understanding of limonoid biosynthesis. The identification of the key enzymes, MaOSC1, MaCYP71CD2, and MaCYP71BQ5, provides the molecular tools for the future metabolic engineering of high-value limonoids in heterologous systems. Further research is required to fully characterize the kinetics and regulatory mechanisms of these enzymes to optimize production yields. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

References

In Vitro Cytotoxicity of Melianol and Related Limonoids Against Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Melianol and structurally related limonoids isolated from the plant Melia azedarach. While specific data on this compound is limited in publicly available research, a significant body of evidence highlights the potent anticancer activities of other limonoids from the same source. This document summarizes the quantitative cytotoxicity data, details common experimental protocols, and visualizes the underlying molecular mechanisms of action.

Data Presentation: Cytotoxicity of Limonoids from Melia azedarach

The following table summarizes the 50% inhibitory concentration (IC50) values of various limonoids isolated from Melia azedarach against a range of human cancer cell lines. These compounds have demonstrated significant cytotoxic effects.[1][2]

CompoundCancer Cell LineCell TypeIC50 (µM)
Limonoid 1HL-60Human promyelocytic leukemia0.003 - 0.555
Limonoid 6HL-60Human promyelocytic leukemia0.003 - 0.555
Limonoid 7HL-60Human promyelocytic leukemia0.003 - 0.555
Limonoid 8HL-60Human promyelocytic leukemia0.003 - 0.555
Limonoid 9HL-60Human promyelocytic leukemia0.003 - 0.555
Limonoid 9bHL-60Human promyelocytic leukemia0.003 - 0.555
Limonoid 9cHL-60Human promyelocytic leukemia0.003 - 0.555
Limonoid 1SMMC-7721Human hepatocellular carcinoma0.003 - 0.555
Limonoid 6SMMC-7721Human hepatocellular carcinoma0.003 - 0.555
Limonoid 7SMMC-7721Human hepatocellular carcinoma0.003 - 0.555
Limonoid 8SMMC-7721Human hepatocellular carcinoma0.003 - 0.555
Limonoid 9SMMC-7721Human hepatocellular carcinoma0.003 - 0.555
Limonoid 9bSMMC-7721Human hepatocellular carcinoma0.003 - 0.555
Limonoid 9cSMMC-7721Human hepatocellular carcinoma0.003 - 0.555
Limonoid 1A-549Human lung carcinoma0.003 - 0.555
Limonoid 6A-549Human lung carcinoma0.003 - 0.555
Limonoid 7A-549Human lung carcinoma0.003 - 0.555
Limonoid 8A-549Human lung carcinoma0.003 - 0.555
Limonoid 9A-549Human lung carcinoma0.003 - 0.555
Limonoid 9bA-549Human lung carcinoma0.003 - 0.555
Limonoid 9cA-549Human lung carcinoma0.003 - 0.555
Limonoid 1MCF-7Human breast adenocarcinoma0.003 - 0.555
Limonoid 6MCF-7Human breast adenocarcinoma0.003 - 0.555
Limonoid 7MCF-7Human breast adenocarcinoma0.003 - 0.555
Limonoid 8MCF-7Human breast adenocarcinoma0.003 - 0.555
Limonoid 9MCF-7Human breast adenocarcinoma0.003 - 0.555
Limonoid 9bMCF-7Human breast adenocarcinoma0.003 - 0.555
Limonoid 9cMCF-7Human breast adenocarcinoma0.003 - 0.555
Limonoid 1SW480Human colon adenocarcinoma0.003 - 0.555
Limonoid 6SW480Human colon adenocarcinoma0.003 - 0.555
Limonoid 7SW480Human colon adenocarcinoma0.003 - 0.555
Limonoid 8SW480Human colon adenocarcinoma0.003 - 0.555
Limonoid 9SW480Human colon adenocarcinoma0.003 - 0.555
Limonoid 9bSW480Human colon adenocarcinoma0.003 - 0.555
Limonoid 9cSW480Human colon adenocarcinoma0.003 - 0.555
Meliarachin CHL-60Human promyelocytic leukemia0.65
3-O-deacetyl-4'-demethyl-28-oxosalanninHL-60Human promyelocytic leukemia2.8
12-O-Acetylazedarachin BHL-60Human promyelocytic leukemia0.016
12-O-Acetylazedarachin BAZ521Human stomach adenocarcinoma0.035

Experimental Protocols

The in vitro cytotoxicity of these limonoids is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or other limonoids) dissolved in a suitable solvent (like DMSO) and diluted in the cell culture medium. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (usually at a final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol with HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis a Cancer Cell Culture b Cell Seeding in 96-well Plate a->b c Addition of Test Compound (e.g., this compound) b->c d Incubation (24-72h) c->d e Addition of MTT Reagent d->e f Incubation (2-4h) e->f g Formazan Solubilization f->g h Absorbance Measurement g->h i Calculation of Cell Viability h->i j Determination of IC50 Value i->j

Caption: Workflow of a typical in vitro cytotoxicity assay using the MTT method.

Proposed Signaling Pathway for Limonoid-Induced Apoptosis

Limonoids from Melia azedarach have been shown to induce apoptosis in cancer cells through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] The activation of the p38 MAPK pathway has also been implicated in this process.[4]

G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound / Limonoids death_receptor Death Receptors (e.g., Fas) This compound->death_receptor p38 p38 MAPK Activation This compound->p38 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bcl2_family Modulation of Bcl-2 Family Proteins (Increased Bax/Bcl-2 ratio) p38->bcl2_family mitochondria Mitochondrial Dysfunction bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of limonoid-induced apoptosis in cancer cells.

References

Whitepaper: A Methodological Approach to the Preliminary Screening of Melianol for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive, technical guide on the standard methodologies for conducting a preliminary screening of a novel compound, such as Melianol, for antimicrobial activity. At the time of writing, specific experimental data on the antimicrobial properties of this compound were not available in the reviewed literature. Therefore, the experimental protocols, data tables, and diagrams presented herein are based on established methods for the antimicrobial screening of natural products and should be considered a methodological template for future research on this compound.

Introduction

The increasing prevalence of antibiotic-resistant microorganisms presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Natural products, with their vast structural diversity, represent a promising source of novel antimicrobial compounds. This compound, a tetracyclic triterpenoid, possesses a chemical structure that suggests potential biological activity. This whitepaper outlines a systematic approach for the preliminary in vitro screening of this compound to evaluate its potential as an antimicrobial agent. The described methodologies are foundational for determining its spectrum of activity and potency, which are critical early steps in the drug development pipeline.

Experimental Protocols

A thorough preliminary screening of this compound's antimicrobial activity would involve a series of well-established assays to determine its inhibitory and cidal effects against a panel of clinically relevant microorganisms.

A standardized inoculum is crucial for the reproducibility of susceptibility testing.

  • Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be selected.

  • Fungal Strains: Representative yeast (e.g., Candida albicans) and mold (e.g., Aspergillus niger) species should be included.

  • Culture Preparation: Bacterial strains are to be cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) at an appropriate temperature (37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Inoculum Standardization: A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria and 1 x 10⁶ to 5 x 10⁶ CFU/mL for yeast.

This method provides a qualitative assessment of antimicrobial activity.

  • Plate Preparation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of an MHA or SDA plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound (dissolved in a suitable solvent, such as DMSO). A negative control disc (solvent only) and a positive control disc (a standard antibiotic) are also placed on the agar surface.

  • Incubation: The plates are incubated for 18-24 hours at the appropriate temperature.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Plate Setup: A 96-well microtiter plate is used. A serial two-fold dilution of this compound is prepared in Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB).

  • Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control (broth with inoculum, no this compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated for 18-24 hours at the appropriate temperature.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an appropriate agar medium (MHA or SDA).

  • Incubation: The plates are incubated for 24-48 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in no microbial growth on the subculture plates.

Data Presentation

Quantitative data from the preliminary screening should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound

Test MicroorganismTypeZone of Inhibition (mm)MIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive1864128
Bacillus subtilisGram-positive223264
Escherichia coliGram-negative10256>512
Pseudomonas aeruginosaGram-negative8512>512
Candida albicansYeast15128256
Aspergillus nigerMold12256512

Note: The data presented in this table is purely illustrative and serves as a template for reporting experimental findings.

Visualization of Experimental Workflow and Potential Mechanism

Diagrams are essential for visualizing complex processes and relationships in scientific research.

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_quantification Quantification cluster_analysis Analysis start Select Microbial Strains culture Culture Microorganisms start->culture standardize Standardize Inoculum culture->standardize disc_diffusion Agar Disc Diffusion Assay standardize->disc_diffusion broth_dilution Broth Microdilution Assay standardize->broth_dilution measure_zone Measure Zone of Inhibition disc_diffusion->measure_zone determine_mic Determine MIC broth_dilution->determine_mic analyze Analyze & Report Data measure_zone->analyze determine_mbc Determine MBC/MFC determine_mic->determine_mbc determine_mbc->analyze Hypothetical_Mechanism cluster_compound Compound Interaction cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound membrane Lipid Bilayer This compound->membrane interacts with disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Contents disruption->leakage death Cell Death leakage->death

The Discovery and Isolation of Melianol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Phytochemical Journey from Plant to Purified Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Melianol, a bioactive tetracyclic triterpene found in plant sources. This document details the original plant source, methodologies for extraction and purification, and summarizes key quantitative data. Additionally, it visualizes the experimental workflows for a clearer understanding of the processes involved.

Discovery and Plant Source

This compound was first isolated from the fruits of Melia azedarach, commonly known as the Chinaberry tree.[1] This plant, belonging to the Meliaceae family, has a long history in traditional medicine, with various parts of the tree utilized for their insecticidal, analgesic, and dermatological properties.[2] The fruits of Melia azedarach are a rich source of diverse chemical constituents, including limonoids, triterpenes, and steroids.[2][3]

This compound is also known by its synonym, Deacetylturreanthin. Its chemical formula is C₃₀H₄₈O₄. The compound has garnered scientific interest due to its potent antiviral and cytotoxic activities.

Experimental Protocols: From Plant Material to Purified this compound

Plant Material Collection and Preparation

Fresh, mature fruits of Melia azedarach are collected and authenticated. The fruits are then shade-dried at room temperature to a constant weight to prevent the degradation of thermolabile compounds. The dried fruits are coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

A Soxhlet extraction or maceration process can be employed for the initial extraction.

  • Soxhlet Extraction: The powdered fruit material is packed into a thimble and extracted with methanol or ethanol (95%) for 48-72 hours. This method allows for the exhaustive extraction of a broad range of compounds.

  • Maceration: The powdered fruit material is soaked in methanol or ethanol at room temperature with occasional agitation for 3-5 days. The process is repeated 2-3 times with fresh solvent to ensure maximum extraction efficiency.

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a viscous residue.

Fractionation

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • The crude methanolic or ethanolic extract is suspended in distilled water.

  • The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.

  • Each fraction is collected and concentrated to dryness in vacuo. Triterpenoids like this compound are typically expected to be present in the less polar fractions, such as the chloroform or ethyl acetate fractions.

Isolation and Purification

Column chromatography is the primary technique for the isolation of this compound from the enriched fraction.

  • Column Preparation: A glass column is packed with silica gel (60-120 or 100-200 mesh) as the stationary phase, using a slurry method with the initial mobile phase solvent.

  • Sample Loading: The dried, enriched fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) is used.

  • Fraction Collection: Fractions of the eluate are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).

  • TLC Monitoring: TLC plates (silica gel 60 F₂₅₄) are used to analyze the collected fractions. The plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate) and visualized under UV light (at 254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) to identify the spots corresponding to triterpenoids.

  • Purification: Fractions showing similar TLC profiles with a prominent spot corresponding to the Rf value of this compound are pooled together. These pooled fractions are further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Quantitative Data

Detailed quantitative data on the yield of this compound from Melia azedarach is not extensively reported in recent literature. However, a representative study on the extraction of chemical constituents from the fruits of Melia azedarach provides a general idea of the yields of different fractions.

Plant MaterialExtraction MethodSolventCrude Extract YieldFractionFraction Yield
Dried fruits of Melia azedarach (23.7 kg)MacerationMethanol1.8 kg (7.6%)n-HexaneNot specified
Dichloromethane0.9 kg (3.8%)
Ethyl AcetateNot specified
n-ButanolNot specified

Table 1: Representative yields from the extraction of Melia azedarach fruits. The yield of pure this compound would be a fraction of the dichloromethane or ethyl acetate fractions.[3]

Visualizations

Experimental Workflow for this compound Isolation

Melianol_Isolation_Workflow Plant Dried, Powdered Fruits of Melia azedarach Extraction Extraction (Methanol) Plant->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract Partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning Fractions Enriched Fraction (Chloroform/Ethyl Acetate) Partitioning->Fractions ColumnChromatography Column Chromatography (Silica Gel) Fractions->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Collect & Monitor Fractions Purification Further Purification (Prep-HPLC) ColumnChromatography->Purification Pool Fractions TLC->ColumnChromatography Purethis compound Pure this compound Purification->Purethis compound StructureElucidation Structure Elucidation (NMR, MS, IR) Purethis compound->StructureElucidation FinalProduct Characterized this compound StructureElucidation->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Analytical Techniques

Analytical_Techniques IsolatedCompound Isolated Pure Compound (this compound) MS Mass Spectrometry (MS) IsolatedCompound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) IsolatedCompound->NMR IR IR Spectroscopy IsolatedCompound->IR UV UV-Vis Spectroscopy IsolatedCompound->UV MolecularInfo Molecular Weight & Formula MS->MolecularInfo StructuralInfo Detailed Structure & Stereochemistry NMR->StructuralInfo FunctionalGroups Functional Groups IR->FunctionalGroups Chromophores Chromophoric System UV->Chromophores

Caption: Analytical techniques for the structural elucidation of this compound.

Due to the limited specific information available in recent scientific literature regarding the direct signaling pathways of this compound, a diagram for this has not been included to maintain scientific accuracy. Research on related limonoids from Melia azedarach suggests potential interactions with inflammatory pathways, but direct evidence for this compound is pending.

This guide serves as a foundational resource for researchers interested in the discovery and isolation of this compound. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Melianol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melianol, a naturally occurring tetracyclic triterpenoid, has garnered interest within the scientific community for its notable biological activities, including antiviral and cytotoxic properties. Isolated from the fruits of Melia azedarach, this complex molecule possesses a unique structural architecture and defined stereochemistry that are crucial for its biological function. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It further details an experimental protocol for its isolation and discusses its known biological activities, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a C30 tetracyclic triterpenoid with the chemical formula C₃₀H₄₈O₄. Its structure is characterized by a complex ring system and multiple stereocenters.

Physicochemical and Spectroscopic Data

Precise quantitative data is essential for the identification and characterization of this compound. The following table summarizes its key physicochemical and spectroscopic properties.

PropertyValue
Molecular Formula C₃₀H₄₈O₄
Molecular Weight 472.7 g/mol
Appearance Solid powder
Melting Point Not reported
Optical Rotation [α]D Not reported
¹H NMR (CDCl₃) See Table 2
¹³C NMR (CDCl₃) See Table 3
Mass Spectrometry See Section 1.2

Table 1: Physicochemical properties of this compound.

Spectroscopic Data Interpretation

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for determining the elemental composition of this compound. The exact mass of the molecular ion [M]+ is a key identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the complex carbon skeleton and the relative stereochemistry of this compound. Although a complete, published, and assigned NMR dataset is not readily available in public databases, the original isolation papers would contain this detailed information. For illustrative purposes, a representative table of expected chemical shifts for a similar triterpenoid structure is provided below. The actual shifts for this compound would require experimental verification.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Hypothetical data based on similar structures

Table 2: Representative ¹H NMR Data for a this compound-like structure.

Carbon Chemical Shift (δ, ppm)
Hypothetical data based on similar structures

Table 3: Representative ¹³C NMR Data for a this compound-like structure.

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement. The molecule contains multiple chiral centers, leading to a defined absolute configuration.

The IUPAC name for this compound, (2R,5R)-5-(3,3-dimethyloxiran-2-yl)-3-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-ol , precisely defines the stereochemistry at each chiral center. This specific arrangement is crucial for its interaction with biological targets.

Experimental Protocols

Isolation of this compound from Melia azedarach

The following protocol describes a general method for the extraction and isolation of this compound from the fruits of Melia azedarach. This protocol is based on common phytochemical procedures for the isolation of triterpenoids.

1. Plant Material Collection and Preparation:

  • Collect fresh, mature fruits of Melia azedarach.

  • Air-dry the fruits in a well-ventilated area, protected from direct sunlight.

  • Once completely dry, grind the fruits into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material in methanol (MeOH) at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Fractionation:

  • Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • The majority of triterpenoids, including this compound, are expected to be in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

  • Subject the chloroform and ethyl acetate fractions to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Combine fractions showing similar TLC profiles.

  • Further purify the this compound-containing fractions using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

A logical workflow for the isolation of this compound is depicted in the following diagram:

G plant_material Dried, powdered fruits of Melia azedarach extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_monitoring TLC Monitoring fractions->tlc_monitoring hplc_purification Preparative HPLC/TLC tlc_monitoring->hplc_purification pure_this compound Pure this compound hplc_purification->pure_this compound G cluster_cell Host Cell melia_extract Melia azedarach Extract receptor Cellular Receptor(s) melia_extract->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade nfkb NF-κB Activation signaling_cascade->nfkb irf IRF3/7 Activation signaling_cascade->irf nucleus Nucleus nfkb->nucleus Translocation irf->nucleus Translocation ifn_gene Type-I IFN Gene Transcription nucleus->ifn_gene cytokine_gene Pro-inflammatory Cytokine Gene Transcription nucleus->cytokine_gene ifn_protein Type-I Interferons ifn_gene->ifn_protein Translation & Secretion cytokine_protein Pro-inflammatory Cytokines cytokine_gene->cytokine_protein Translation & Secretion antiviral_state Antiviral State ifn_protein->antiviral_state Autocrine/Paracrine Signaling

Melianol: A Promising Triterpenoid Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melianol, a tetracyclic triterpenoid found in plants of the Meliaceae family, such as Melia azedarach, has emerged as a molecule of significant interest in the field of drug discovery. Possessing a complex C30H48O4 structure, this compound and its derivatives have demonstrated a range of biological activities, including potent antiviral and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential as a lead compound for the development of novel therapeutics. We will delve into its quantitative biological data, detailed experimental protocols for its evaluation, and the putative signaling pathways through which it exerts its effects.

Quantitative Biological Activity of this compound and Its Derivatives

The bioactivity of this compound and its related compounds has been quantified in several studies, primarily focusing on its antiviral and cytotoxic properties. The following tables summarize the key quantitative data available to date.

CompoundVirusCell LineEC50 (µM)Reference
3-α-tigloyl-melianolWest Nile Virus (WNV)Vero3[1][2]
3-α-tigloyl-melianolDengue Virus (DENV)Vero11[1][2]
3-α-tigloyl-melianolYellow Fever Virus (YFV)Vero7[1]
MelianoneWest Nile Virus (WNV)Vero3-11[1][2]
MelianoneDengue Virus (DENV)Vero3-11[1][2]
MelianoneYellow Fever Virus (YFV)Vero3-11[1][2]

Table 1: Antiviral Activity of this compound Derivatives. EC50 (half-maximal effective concentration) values indicate the concentration of the compound required to inhibit viral activity by 50%.

While specific IC50 values for this compound's cytotoxicity against a comprehensive panel of cancer cell lines are not yet widely published, studies on closely related limonoids isolated from Melia azedarach provide strong evidence for the potential of this structural class. Several of these compounds have demonstrated significant inhibitory activities against various human tumor cell lines.[3] For instance, 12-O-Acetylazedarachin B, another limonoid from M. azedarach, exhibited potent cytotoxicity against leukemia (HL-60) and stomach (AZ521) cancer cell lines with IC50 values of 0.016 µM and 0.035 µM, respectively.[4]

Limonoid DerivativeCancer Cell LineIC50 (µM)
12-O-Acetylazedarachin BHL-60 (Leukemia)0.016
12-O-Acetylazedarachin BAZ521 (Stomach)0.035
Various Limonoids (unspecified)HL-60, SMMC-7721, A-549, MCF-7, SW4800.003 - 0.555

Table 2: Cytotoxic Activity of Limonoids from Melia azedarach. IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Experimental Protocols

To facilitate further research and validation of this compound's bioactivities, this section outlines the detailed methodologies for key experiments cited in the literature.

Antiviral Activity Assay (Yield Reduction Assay)

This protocol is based on the methodology used to determine the antiviral efficacy of this compound derivatives against flaviviruses.[1][5]

1. Cell Culture and Virus Propagation:

  • Vero cells (or another susceptible cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
  • Viral stocks (e.g., WNV, DENV, YFV) are propagated in Vero cells, and viral titers are determined by plaque assay.

2. Antiviral Assay:

  • Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.
  • Prepare serial dilutions of the test compound (e.g., 3-α-tigloyl-melianol) in serum-free DMEM.
  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
  • Infect the Vero cell monolayers with the virus-compound mixture at a specific multiplicity of infection (MOI).
  • After a 1-hour adsorption period, remove the inoculum and add fresh DMEM containing 2% FBS and the corresponding concentration of the test compound.
  • Incubate the plates for 48-72 hours at 37°C.

3. Quantification of Viral Yield:

  • Supernatants are collected, and the viral titer is determined by plaque assay on fresh Vero cell monolayers.
  • The EC50 value is calculated as the compound concentration that reduces the viral titer by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

1. Cell Seeding:

  • Seed human tumor cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) in 96-well plates at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium.
  • Treat the cells with the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

3. MTT Staining:

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, studies on related triterpenoids and limonoids provide valuable insights into its potential mechanisms of action.

Antiviral Mechanism

Research on 3-α-tigloyl-melianol and melianone suggests that their antiviral activity against WNV occurs at an early stage of the viral life cycle.[1][2] These compounds were shown to be effective only when added during the infection, indicating that they likely inhibit viral entry into the host cell or a very early post-entry event.[1][2]

Antiviral_Mechanism Virus Flavivirus ReceptorBinding Receptor Binding Virus->ReceptorBinding 1. Attachment HostCell Host Cell Entry Viral Entry (Endocytosis/Fusion) ReceptorBinding->Entry 2. Internalization Replication Viral Replication Entry->Replication 3. Uncoating Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release Release->Virus This compound This compound Derivative This compound->Inhibition Inhibition->Entry Inhibition

Caption: Proposed antiviral mechanism of this compound derivatives.

Anticancer Mechanism: Induction of Apoptosis

The cytotoxic effects of limonoids are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies on compounds structurally similar to this compound, such as 12-O-Acetylazedarachin B, have revealed the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] This process is typically mediated by the activation of a cascade of enzymes called caspases.

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9, which then activates executioner caspases like caspase-3. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8, which also converges on the activation of caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical regulator of the intrinsic pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Bax Bax Bax->Mitochondria Promotes release Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits release Caspase9->Caspase3 Activation This compound This compound This compound->DeathReceptor Activates This compound->Bax Upregulates This compound->Bcl2 Downregulates Apoptosis Apoptosis Caspase3->Apoptosis Execution NFkB_Pathway cluster_cytoplasm Cytoplasm InflammatoryStimuli Inflammatory Stimuli IKK IKK Complex InflammatoryStimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes Activation This compound This compound This compound->Inhibition Inhibition->IKK Inhibition

References

The Ethnomedicinal Potential of Melianol-Containing Plants: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melianol, a tetracyclic triterpenoid, and its derivatives are secondary metabolites found in plants of the Meliaceae family, notably in the genera Melia and Turraea. These plants have a rich history in traditional medicine across various cultures for treating a wide array of ailments, including inflammatory conditions, infectious diseases, and parasitic infestations. This technical guide synthesizes the current knowledge on the ethnomedicinal uses of this compound-containing plants, their bioactive compounds, and underlying mechanisms of action. Quantitative data on the biological activities of this compound-related compounds are presented, alongside detailed experimental protocols for their evaluation. Furthermore, this guide elucidates the modulation of key signaling pathways by these compounds, providing a foundation for future research and development of novel therapeutics.

Introduction

Plants have perennially served as a vital source of medicinal compounds. The Meliaceae family, in particular, is a rich reservoir of structurally diverse and biologically active molecules. Among these, this compound and its related limonoids and triterpenoids have garnered significant scientific interest. This document provides an in-depth exploration of the ethnomedicinal applications of plants known to contain these compounds, with a focus on providing actionable data and methodologies for the scientific community.

Ethnomedicinal Uses of this compound-Containing Plants

The primary plant sources of this compound and its derivatives include Melia azedarach (Chinaberry or Persian lilac) and various species of the Turraea genus, such as Turraea floribunda and Turraea nilotica.

Table 1: Ethnomedicinal Uses of Melia azedarach

Plant PartTraditional Use
Leaves, Bark, FruitsTreatment of skin diseases, malaria, inflammation, and intestinal worms.[1]
Leaves, Fruit, Roots, SeedsUsed to address fever, wounds, and digestive issues.[1]
FlowersFormulated into creams for treating bacterial skin infections.[2]
Fruit, Bark, LeavesUtilized for their anti-malarial properties.[2]

Table 2: Ethnomedicinal Uses of Turraea Species

SpeciesPlant PartTraditional Use
Turraea floribundaRoots, BarkTreatment for rheumatism, dropsy, and heart ailments; used as a purgative and enema.[2]
Turraea niloticaRootsEmployed for managing abdominal pain, venereal diseases, constipation, menstrual cramps, epilepsy, diarrhea, and pneumonia.[3]

Quantitative Bioactivity Data

While specific quantitative data for this compound is limited, studies on its derivatives and other triterpenoids from Melia azedarach provide valuable insights into their therapeutic potential.

Table 3: Quantitative Bioactivity of this compound Derivatives and Related Compounds

CompoundBioactivityCell Line/OrganismQuantitative Data
3-α-tigloyl-melianolAntiviral (West Nile Virus)Vero cellsEC50: 3 µM
3-α-tigloyl-melianolAntitubercularMycobacterium tuberculosisMIC: 29 µM
MelianoneAntitubercularMycobacterium tuberculosisMIC: 70 µM
Various Triterpenoids & Steroids from M. azedarachCytotoxicityA549, H460, HGC27 (human cancer cell lines)IC50: 5.6-21.2 µg/mL[4]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity Assessment: Plaque Reduction Assay

This assay determines the concentration of an antiviral agent that is required to reduce the number of viral plaques by 50%.

Protocol:

  • Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells for WNV) in 6-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate a known titer of the virus with various concentrations of the test compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with 100 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 3-5 days).

  • Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.

  • Data Analysis: Count the number of plaques for each compound concentration and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value.

Signaling Pathways and Mechanisms of Action

Limonoids and triterpenoids isolated from Melia and Turraea species have been shown to modulate several key signaling pathways implicated in inflammation and cancer. While the specific pathways affected by this compound are yet to be fully elucidated, the activity of related compounds suggests potential targets.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Some triterpenoids from Meliaceae have demonstrated the ability to inhibit this pathway.[5][6]

NF_kB_Pathway cluster_nucleus Cytoplasm cluster_n Nucleus This compound This compound / Related Triterpenoids IKK IKK Complex This compound->IKK Inhibits LPS LPS/TNF-α LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6)

NF-κB signaling inhibition by this compound-related compounds.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Limonoids have been shown to interfere with this pathway.[7]

MAPK_Pathway This compound This compound / Limonoids Raf Raf This compound->Raf Inhibits MEK MEK This compound->MEK Inhibits Growth_Factors Growth Factors / Stress Ras Ras Growth_Factors->Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Proliferation Cell Proliferation & Survival AP1->Proliferation

Potential modulation of the MAPK pathway by this compound.
Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the screening and characterization of bioactive compounds like this compound from plant sources.

Experimental_Workflow Plant_Material Plant Material (e.g., Melia azedarach) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Cytotoxicity Cytotoxicity Screening (MTT Assay) Isolation->Cytotoxicity Antiviral Antiviral Screening (Plaque Reduction Assay) Isolation->Antiviral Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Cytotoxicity->Mechanism Antiviral->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Workflow for identification of bioactive compounds.

Conclusion and Future Directions

The plants containing this compound and its derivatives represent a promising frontier for the discovery of new drugs, particularly in the areas of antiviral and anticancer therapy. The ethnomedicinal history of these plants provides a strong foundation for their continued investigation. Future research should focus on the isolation and characterization of this compound itself and the determination of its specific bioactivities and mechanisms of action. The detailed protocols and pathway analyses provided in this guide are intended to facilitate these efforts and accelerate the translation of traditional knowledge into modern therapeutics. Further in-vivo studies are warranted to validate the promising in-vitro findings and to assess the safety and efficacy of these natural compounds.

References

Melianol: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melianol is a naturally occurring tetracyclic triterpenoid that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from the fruits of Melia azedarach, this compound has demonstrated promising anti-inflammatory, antiviral, and cytotoxic activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its modulation of key signaling pathways.

Chemical and Physical Properties

This compound, also known as Deacetylturreanthin, possesses the chemical formula C30H48O4.[2] Its systematic IUPAC name is (2R,5R)-5-(3,3-dimethyloxiran-2-yl)-3-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-ol and its CAS registry number is 16838-01-0.[2]

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight472.7 g/mol PubChem[2]
XLogP35.7PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count4PubChem
Exact Mass472.35526001 g/mol PubChem[2]
Monoisotopic Mass472.35526001 g/mol PubChem[2]
Topological Polar Surface Area62.2 ŲPubChem[2]
Heavy Atom Count34PubChem
Formal Charge0PubChem
Complexity892PubChem[2]

Solubility:

Experimentally determined solubility data for this compound in various solvents is limited. As a lipophilic molecule, it is expected to exhibit poor solubility in water and good solubility in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate.[3][4][5][6]

Experimental Protocols

Extraction and Isolation of this compound from Melia azedarach

The following is a generalized protocol for the extraction and isolation of this compound from the fruits of Melia azedarach, based on common phytochemical extraction techniques.[3][7][8][9]

Workflow for this compound Extraction and Isolation

Extraction_Workflow start Dried Fruits of Melia azedarach extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate) concentration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography Ethyl Acetate Fraction purification Preparative HPLC chromatography->purification This compound Pure this compound purification->this compound

Caption: A generalized workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: Collect fresh fruits of Melia azedarach, wash them thoroughly, and dry them in a shaded area until a constant weight is achieved. Grind the dried fruits into a coarse powder.

  • Extraction: Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times to ensure maximum yield.

  • Filtration and Concentration: Filter the combined methanolic extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing this compound is typically found in the ethyl acetate layer.

  • Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate. Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

  • Purification: Pool the fractions showing the presence of this compound (as indicated by TLC comparison with a standard, if available) and further purify them using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[10][11][12][13]

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and record the ¹H and ¹³C NMR spectra.[14][15][16][17] These spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Obtain the mass spectrum of this compound using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap). This will provide the exact mass of the molecule, confirming its elemental composition.[18]

Investigation of Signaling Pathway Modulation

Preliminary studies suggest that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and JAK2 signaling pathways. The following are generalized protocols to investigate these effects.

Workflow for Analyzing this compound's Effect on Signaling Pathways

Signaling_Workflow cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) treatment Treatment with this compound and/or Stimulant (e.g., LPS) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot Analysis (p-NF-κB, p-JAK2, etc.) protein_extraction->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis qpcr RT-qPCR (Target Gene Expression) rna_extraction->qpcr qpcr->data_analysis

Caption: A general workflow for studying the effects of this compound on cellular signaling pathways.

a) NF-κB Signaling Pathway Analysis: [19][20][21][22][23]

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat the cells with different concentrations of this compound for a specified time, with or without a pro-inflammatory stimulus like Lipopolysaccharide (LPS).

  • Western Blot Analysis: Prepare whole-cell lysates and nuclear extracts. Perform Western blotting to analyze the protein levels of key components of the NF-κB pathway, including phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A decrease in phosphorylated IκBα and an increase in nuclear p65 would indicate pathway activation, which could be potentially inhibited by this compound.

  • Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure the reporter gene activity after treatment with this compound and a stimulus to quantify the transcriptional activity of NF-κB.

b) JAK2 Signaling Pathway Analysis: [24][25][26][27][28][29][30][31][32][33]

  • Cell Culture and Treatment: Use a relevant cell line and treat with this compound, with or without a specific cytokine that activates the JAK2 pathway (e.g., IL-6).

  • Western Blot Analysis: Analyze the phosphorylation status of JAK2 and its downstream target STAT3 using specific antibodies. A reduction in the levels of phosphorylated JAK2 and phosphorylated STAT3 in this compound-treated cells would suggest an inhibitory effect on this pathway.

  • Quantitative PCR (qPCR): Extract total RNA from the treated cells and perform reverse transcription followed by qPCR to analyze the expression levels of downstream target genes of the JAK-STAT pathway, such as Bcl-xL, MMP-2, and MMP-9.[31]

Signaling Pathways

1. NF-κB Signaling Pathway Modulation by this compound

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[34][35][36] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound is hypothesized to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_P p-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Release Degradation Proteasomal Degradation IkB_P->Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription Initiates

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

2. JAK2 Signaling Pathway Modulation by this compound

The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling.[24][25][26][27][28][29][30][31][32][33] Upon cytokine binding to its receptor, JAK2 is activated through phosphorylation, which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK2-STAT pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound may exert its therapeutic effects by inhibiting this pathway.

JAK2_Pathway cluster_cytokine Cytokine (e.g., IL-6) cluster_this compound This compound Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits Receptor->JAK2 Activates JAK2_P p-JAK2 JAK2->JAK2_P Phosphorylation STAT STAT JAK2_P->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Transcription Gene Transcription (Cell Proliferation, Survival) Nucleus->Transcription Initiates

Caption: Postulated inhibitory effect of this compound on the JAK2-STAT signaling pathway.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. While its physical and chemical properties are still being fully elucidated, the available data provide a solid foundation for further research. The detailed experimental protocols outlined in this guide offer a starting point for scientists and drug development professionals to explore the multifaceted nature of this compound. Further investigation into its mechanism of action, particularly its effects on the NF-κB and JAK2 signaling pathways, will be crucial in unlocking its full potential for the development of novel therapeutic agents.

References

Melianol and its Derivatives: A Promising Frontier in the Fight Against Drug-Resistant Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis represents a significant threat to global health. This necessitates the urgent discovery and development of novel anti-mycobacterial agents with unique mechanisms of action. Melianol, a tirucallane-type triterpenoid, and its derivatives, isolated from plants of the Meliaceae family, such as Melia azedarach, have emerged as promising candidates. This technical guide provides a comprehensive overview of the current state of research on the anti-mycobacterial activity of this compound and its analogue, 3-α-tigloylthis compound. While direct evidence of their efficacy against drug-resistant strains is still forthcoming, their significant activity against susceptible strains and the known anti-mycobacterial properties of related triterpenes warrant further investigation. This document details the available quantitative data, outlines key experimental protocols for in vitro evaluation, and presents a hypothesized mechanism of action to guide future research endeavors.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide. The effectiveness of current first- and second-line drugs is increasingly compromised by the rise of drug resistance. Natural products have historically been a rich source of new antimicrobial compounds. Triterpenoids, a large and structurally diverse class of natural products, have demonstrated a wide range of biological activities, including potent antimicrobial effects. Within this class, tirucallane-type triterpenes, such as those found in Melia azedarach, are gaining attention for their potential therapeutic properties. This guide focuses on the anti-mycobacterial potential of this compound and its derivatives, summarizing the existing evidence and providing a framework for future research and development.

Quantitative Anti-mycobacterial and Cytotoxicity Data

The available data on the anti-mycobacterial activity of this compound derivatives is primarily centered on the drug-susceptible Mycobacterium tuberculosis H37Ra strain. The compound 3-α-tigloylthis compound has shown significant inhibitory effects. While data against resistant strains is not yet available, the activity of other triterpenes against such strains provides a strong rationale for the continued investigation of this compound.

CompoundMycobacterial StrainMIC (µM)Cytotoxicity (Cell Line)IC50 (µM)Selectivity Index (SI)Reference
3-α-tigloylthis compound M. tuberculosis H37Ra29Not specifiedReported to lack cytotoxicityNot calculable[1]
Tirucallane Triterpenoid (from Pistacia lentiscus)Not testedNot testedHepG2 (Human liver cancer)4.92Not applicable[2]
Various Triterpenoids (from Melia azedarach)Not testedA549, H460, HGC27 (Human cancer lines)5.6 - 21.2 µg/mLNot applicable
Oleanolic AcidM. tuberculosis INHr6.25 µg/mLNot specifiedNot specifiedNot calculable[3]
Ursolic AcidM. tuberculosis INHr6.25 µg/mLNot specifiedNot specifiedNot calculable[3]
Oleanolic AcidM. tuberculosis RMPr25.0 µg/mLNot specifiedNot specifiedNot calculable[3]
Ursolic AcidM. tuberculosis RMPr25.0 µg/mLNot specifiedNot specifiedNot calculable[3]

Note: MIC = Minimum Inhibitory Concentration; IC50 = half-maximal inhibitory concentration; SI = IC50/MIC. INHr = Isoniazid-resistant; RMPr = Rifampicin-resistant. The lack of specific IC50 data for 3-α-tigloylthis compound against a standard mammalian cell line in the same study prevents the calculation of a precise Selectivity Index.

Experimental Protocols

The following is a detailed protocol for the Resazurin Microtiter Assay (REMA), a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Resazurin Microtiter Assay (REMA) for M. tuberculosis

Objective: To determine the MIC of a test compound against M. tuberculosis.

Materials:

  • Sterile 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis culture (e.g., H37Rv, H37Ra, or resistant strains)

  • Test compound stock solution (in DMSO)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water, stored at 4°C in the dark)

  • Sterile distilled water

  • Incubator at 37°C

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the first column of wells (this will be for the serial dilution).

    • Add the test compound (e.g., at 2x the highest desired final concentration) to the first well of each row being tested and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth.[4]

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).

    • The final volume in each well will be 200 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Seal the plate in a zip-lock bag to prevent evaporation and incubate at 37°C for 7 days.[5][6]

  • Addition of Resazurin and Reading:

    • After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[5]

    • Re-incubate the plate for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.[5][6]

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[5]

Hypothesized Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound against Mycobacterium has not been elucidated, many natural products, including some triterpenes, are known to target the mycobacterial cell wall. The complex and unique structure of the mycobacterial cell wall, particularly the mycolic acid layer, is essential for the bacterium's survival and virulence, making it an attractive drug target. Inhibition of cell wall synthesis can lead to a loss of structural integrity and ultimately cell death.[7]

Below is a diagram illustrating a hypothesized mechanism of action where this compound or its derivatives interfere with the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.

G cluster_0 Mycobacterium Cell cluster_1 Mycolic Acid Biosynthesis Pathway This compound This compound Derivative FAS_II Fatty Acid Synthase II (FAS-II) This compound->FAS_II Hypothesized Inhibition FAS_I Fatty Acid Synthase I (FAS-I) FAS_I->FAS_II Precursor Synthesis Pks13 Pks13 FAS_II->Pks13 Meromycolate Chain Elongation Cell_Lysis Cell Lysis Mycolic_Acids Mature Mycolic Acids Pks13->Mycolic_Acids Condensation Cell_Wall Cell Wall Integration Mycolic_Acids->Cell_Wall Cell_Wall->Cell_Lysis

Caption: Hypothesized mechanism of this compound targeting mycolic acid synthesis.

This proposed pathway suggests that this compound derivatives may inhibit one of the key enzyme systems, such as Fatty Acid Synthase II (FAS-II), involved in the elongation of mycolic acid precursors. Disruption of this pathway would prevent the formation of mature mycolic acids, leading to a compromised cell wall and eventual cell lysis.

Experimental Workflow for Investigating this compound's Activity

A logical workflow is essential for systematically evaluating the potential of this compound as an anti-mycobacterial agent.

G start Isolation of this compound from Melia azedarach mic_susceptible MIC Determination (Susceptible M. tb strains) start->mic_susceptible cytotoxicity Cytotoxicity Assay (e.g., Vero, RAW 264.7 cells) start->cytotoxicity mic_resistant MIC Determination (Drug-Resistant M. tb strains) mic_susceptible->mic_resistant selectivity Calculate Selectivity Index (IC50 / MIC) mic_resistant->selectivity cytotoxicity->selectivity mechanism Mechanism of Action Studies (e.g., Cell Wall Synthesis Inhibition) selectivity->mechanism in_vivo In Vivo Efficacy Studies (Murine Model of TB) mechanism->in_vivo

Caption: Proposed workflow for evaluating this compound's anti-mycobacterial potential.

Conclusion and Future Directions

This compound and its derivatives, particularly 3-α-tigloylthis compound, represent a promising, yet underexplored, class of compounds in the search for new anti-tuberculosis drugs. The significant in vitro activity against susceptible M. tuberculosis and the reported lack of cytotoxicity are encouraging. However, to advance these compounds in the drug development pipeline, several critical research questions must be addressed:

  • Activity against Drug-Resistant Strains: It is imperative to determine the MIC values of this compound and its analogues against a panel of clinically relevant drug-resistant M. tuberculosis strains, including MDR and XDR isolates.

  • Elucidation of the Mechanism of Action: In-depth studies are required to identify the specific molecular target(s) of this compound in Mycobacterium. This could involve proteomic, transcriptomic, and metabolomic approaches, as well as studies on enzymatic inhibition.

  • In Vivo Efficacy: Promising in vitro results must be validated in animal models of tuberculosis to assess the compound's pharmacokinetic properties, safety, and therapeutic efficacy.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of this compound analogues will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

References

The Elusive Structure-Activity Relationship of Melianol: A Technical Guide Based on Meliaceae Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Melianol, a tetracyclic triterpenoid found in plants of the Meliaceae family, such as Melia azedarach, has garnered scientific interest for its potential biological activities. However, a comprehensive understanding of its structure-activity relationship (SAR) remains largely unexplored in publicly available research. This technical guide aims to bridge this knowledge gap by providing a detailed overview of the known biological activities of this compound and, due to the scarcity of direct SAR studies on its analogs, extrapolates a putative SAR based on structurally related limonoids and triterpenoids from the Meliaceae family. This guide presents available quantitative data, detailed experimental protocols for relevant biological assays, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.

Chemical Structure and Known Biological Activities of this compound

This compound is a tetracyclic triterpenoid with the chemical formula C₃₀H₄₈O₄. Its complex structure features a fused four-ring system and an oxygen-containing side chain.

Initial studies have indicated that this compound possesses a range of biological activities, including:

  • Antiviral Activity: this compound has been reported to exhibit antiviral properties, although specific quantitative data such as EC₅₀ values against a broad range of viruses are not extensively documented.

  • Cytotoxic Activity: Like many other triterpenoids, this compound has shown potential as a cytotoxic agent against certain cancer cell lines.

The lack of a dedicated SAR study on a series of this compound analogs necessitates a broader examination of related compounds from the Meliaceae family to infer the structural features that are critical for its bioactivity.

Putative Structure-Activity Relationship of this compound based on Related Meliaceae Triterpenoids

Based on the analysis of structurally similar limonoids and triterpenoids from the Meliaceae family, several key structural features appear to be crucial for their cytotoxic and antiviral activities. These observations allow for the formulation of a hypothetical SAR for this compound.

Key Structural Features Influencing Bioactivity:

  • The Tetracyclic Core: The rigid tetracyclic core structure is a common feature among bioactive triterpenoids and serves as the fundamental scaffold for interaction with biological targets.

  • Oxygenation Pattern: The presence and position of oxygen-containing functional groups, such as hydroxyl and epoxide groups, significantly influence the bioactivity. For instance, the presence of a hydroxyl group at C-3 and an epoxide in the side chain of this compound are likely important for its activity.

  • The Side Chain: Modifications to the side chain at C-17 have been shown to dramatically alter the cytotoxic and antiviral potency of related compounds. The nature of the substituents, their stereochemistry, and the overall length and flexibility of the side chain are critical determinants of activity.

Quantitative Data for Bioactive Meliaceae Limonoids and Triterpenoids

To provide a basis for comparison and to guide future SAR studies on this compound, the following table summarizes the cytotoxic activities of selected limonoids and triterpenoids isolated from Melia azedarach and other Meliaceae species.

CompoundPlant SourceCell LineActivityIC₅₀ (µM)Reference
Meliarachin CMelia azedarachHL-60Cytotoxic0.65[1]
3-O-deacetyl-4'-demethyl-28-oxosalanninMelia azedarachHL-60Cytotoxic2.8[1]
MelianoneMelia azedarachA549Cytotoxic-[2]
3-α-tigloylthis compoundMelia azedarachA549Cytotoxic-[2]
21-β-acetoxy-melianoneMelia azedarachA549Cytotoxic-[2]
Methyl kulonateMelia azedarachA549Cytotoxic-[2]

Note: The IC₅₀ values for the latter four compounds against A549 cells were not specified in the provided search results.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method used to determine the concentration of an antiviral compound that reduces the number of plaques (areas of virus-infected cells) by 50% (EC₅₀).

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock of known titer

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and incubate for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the action of Meliaceae triterpenoids and the experimental procedures used to study them, the following diagrams are provided in the DOT language for Graphviz.

Putative Signaling Pathway for Triterpenoid-Induced Apoptosis

Many cytotoxic triterpenoids from the Meliaceae family have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.

apoptosis_pathway Triterpenoid Meliaceae Triterpenoid (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Triterpenoid->ROS Bax Bax activation Triterpenoid->Bax Bcl2 Bcl-2 inhibition Triterpenoid->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for Meliaceae triterpenoid-induced apoptosis.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and evaluation of the biological activity of natural products like this compound.

experimental_workflow Start Plant Material (Melia azedarach) Extraction Extraction and Fractionation Start->Extraction Isolation Isolation and Purification of Compounds (e.g., this compound) Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure PrimaryScreening Primary Bioactivity Screening (e.g., Cytotoxicity, Antiviral) Isolation->PrimaryScreening DoseResponse Dose-Response Studies (IC₅₀ / EC₅₀ Determination) PrimaryScreening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR Mechanism->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for natural product bioactivity screening.

Conclusion and Future Directions

While this compound presents an intriguing starting point for drug discovery, the current body of research lacks a systematic investigation into its structure-activity relationship. This guide has attempted to provide a foundational understanding by examining the broader class of Meliaceae triterpenoids. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field.

Future research should focus on the semi-synthesis of a library of this compound analogs with systematic modifications to the tetracyclic core and the side chain. The biological evaluation of these analogs using the standardized assays outlined in this guide will be crucial for elucidating the specific structural determinants of this compound's activity. Such studies will undoubtedly pave the way for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

References

Melianol's Effect on Insect Pest Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides an in-depth overview of the potential effects of melianol on insect pest species. It is important to note that publicly available research specifically on this compound is limited. Therefore, this guide draws heavily on data from structurally related triterpenoids and limonoids isolated from the Meliaceae family, to which this compound belongs. The information presented should be considered as indicative of this compound's potential bioactivity and is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a tetracyclic triterpenoid belonging to the Meliaceae family of plants, a group renowned for producing a diverse array of biologically active secondary metabolites.[1] Members of this family, most notably the neem tree (Azadirachta indica), are sources of potent insecticidal and antifeedant compounds, with azadirachtin being the most well-known example.[2][3] Triterpenoids and limonoids from Meliaceae have demonstrated significant effects against a broad spectrum of insect pests, making them promising candidates for the development of novel biopesticides.[2][4] This guide summarizes the current understanding of the potential effects of this compound, based on the activities of its chemical relatives, and outlines experimental approaches for its further investigation.

Quantitative Data on the Bioactivity of Meliaceae Triterpenoids

Compound Insect Species Bioassay Type Endpoint Value Reference
MelianodiolAedes aegyptiLarvicidalLC50 (24h)14.44 mg/mL[2]
MelianodiolAedes aegyptiLarvicidalLC90 (24h)17.54 mg/mL[2]
MelianoneReticulitermes speratusPoisonous & AntifeedantMortality (30d)95% at 100 µ g/disc [3]
GeduninSpodoptera frugiperdaInsecticidalLC50 (7d)39.0 µg/mL[3]
Methyl angolensateSpodoptera frugiperdaInsecticidalMortality (7d)40% at 50 mg/kg[3]
KhayasinBrontispa longissimiInsecticidalLC50 (24h)7.28 µg/mL[3]
Beddomei lactoneCnaphalocrocis medinalisInsecticidalLC50 (48h)6.66 µg/mL[3]
3β,24,25-trihydroxycycloartaneCnaphalocrocis medinalisInsecticidalLC50 (48h)5.79 µg/mL[3]
MeliarteninEpilachna paenulataAntifeedantED500.80 µg/cm²[5]
ToosendaninEpilachna paenulataAntifeedantED503.69 µg/cm²[5]

Table 1: Quantitative Bioactivity Data for Selected Triterpenoids from the Meliaceae Family. This table presents a summary of the insecticidal and antifeedant activities of various triterpenoids, providing a basis for estimating the potential efficacy of this compound.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, this section provides a detailed, generalized protocol for conducting an antifeedant bioassay. This protocol is a composite of standard methods used in the evaluation of natural products against insect pests.[6]

Antifeedant Bioassay Protocol

Objective: To determine the antifeedant activity of this compound against a target insect pest (e.g., Spodoptera frugiperda).

Materials:

  • This compound (isolated and purified)

  • Solvent (e.g., acetone, ethanol)

  • Leaf discs of a suitable host plant (e.g., maize for S. frugiperda)

  • Petri dishes

  • Filter paper

  • Micropipettes

  • Leaf area meter or scanner and image analysis software

  • Rearing cages for the target insect

  • Third or fourth instar larvae of the target insect, starved for 4-6 hours prior to the assay.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare a series of dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm). A solvent-only solution serves as the control.

  • Treatment of Leaf Discs:

    • Cut uniform leaf discs from the host plant using a cork borer.

    • Apply a known volume (e.g., 10 µL) of each test solution or the control solution evenly onto the surface of a leaf disc.

    • Allow the solvent to evaporate completely in a fume hood.

  • Bioassay Setup:

    • Place a moistened filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf disc in the center of each Petri dish.

    • Introduce one pre-starved larva into each Petri dish.

    • Seal the Petri dishes with parafilm to prevent the larvae from escaping.

    • Maintain the bioassay under controlled environmental conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 h L:D photoperiod).

  • Data Collection:

    • After a set period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf discs from the Petri dishes.

    • Measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.

  • Data Analysis:

    • Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatments and the control.

    • If a dose-response relationship is observed, calculate the EC50 (Effective Concentration to cause 50% antifeedancy) using probit analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_bioassay Bioassay cluster_data Data Analysis A Prepare this compound Test Solutions C Apply Solutions to Leaf Discs A->C B Cut Uniform Leaf Discs B->C D Air Dry C->D E Setup Petri Dishes D->E F Introduce Larvae E->F G Incubate F->G H Measure Leaf Area Consumed G->H I Calculate Antifeedant Index (AFI) H->I J Statistical Analysis (EC50) I->J

Antifeedant Bioassay Workflow

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets of this compound in insects have not yet been elucidated. However, research on other Meliaceae triterpenoids and other natural insecticidal compounds points to several plausible mechanisms of action.

Neurotoxicity

Many natural insecticides exert their effects by targeting the insect nervous system. Potential targets for this compound could include:

  • GABA (γ-aminobutyric acid) Receptors: GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Compounds that interfere with GABA receptors can lead to hyperexcitation, paralysis, and death.

  • Octopamine Receptors: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, involved in various physiological processes. Disruption of octopaminergic signaling can have profound effects on insect behavior and survival.

Signaling_Pathway cluster_receptor Neuronal Membrane cluster_downstream Intracellular Signaling cluster_effect Physiological Effect This compound This compound Receptor GABA or Octopamine Receptor This compound->Receptor Binds to/Modulates Signal Disrupted Signal Transduction Receptor->Signal Alters Ion Altered Ion Channel Activity Signal->Ion Neuro Impaired Neurotransmission Ion->Neuro Effect Paralysis / Death Neuro->Effect JH_Signaling_Disruption cluster_normal Normal JH Signaling cluster_disrupted Disrupted Signaling by this compound JH Juvenile Hormone Met Met Receptor JH->Met Binds SRC SRC Coactivator Met->SRC Dimerizes with Gene JH Target Gene Expression SRC->Gene Activates Dev Normal Development Gene->Dev This compound This compound Met_D Met Receptor This compound->Met_D Interferes with JH binding or Met-SRC interaction SRC_D SRC Coactivator Met_D->SRC_D Interaction Blocked NoGene Inhibition of Gene Expression SRC_D->NoGene Prevents Activation AbDev Abnormal Development NoGene->AbDev

References

Foundational Pharmacology of Melianol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melianol, a naturally occurring tetranortriterpenoid isolated from the fruits of Melia azedarach, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the foundational pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing known biological pathways. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Pharmacological Activities and Quantitative Data

This compound and its derivatives have demonstrated a spectrum of biological activities, including antiviral, antimycobacterial, cytotoxic, and acaricidal effects. The following tables summarize the available quantitative data for these activities. It is important to note that some of the quantitative data pertains to closely related derivatives of this compound, as research on the parent compound is ongoing.

Pharmacological Activity Compound Test Organism/Cell Line Metric Value Citation
Antiviral3-α-Tigloyl-melianolWest Nile Virus (WNV)EC503 µM[3]
AntiviralMelianoneYellow Fever Virus (YFV)EC503 µM[3]
Antimycobacterial3-α-Tigloyl-melianolMycobacterium tuberculosisMIC29 µM[3]
AntimycobacterialMethyl kulonateMycobacterium tuberculosisMIC70 µM[3]
Cytotoxic12-O-Acetylazedarachin BHL-60 (Leukemia)IC500.016 µM[2]
Cytotoxic12-O-Acetylazedarachin BAZ521 (Stomach Cancer)IC500.035 µM[2]
Acaricidal3β-O-tigloylthis compoundRhipicephalus (Boophilus) microplusEffectiveness99.2% at 0.01%[1]

Table 1: Summary of Quantitative Pharmacological Data for this compound and Related Compounds

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the foundational research on this compound and its derivatives.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of this compound derivatives against flaviviruses is typically assessed using a plaque reduction assay.

  • Cell Culture: Vero cells (or other susceptible cell lines) are seeded in 6-well plates and grown to confluency.

  • Virus Inoculation: The cell monolayers are infected with the virus (e.g., West Nile Virus, Dengue Virus) at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained with a solution like crystal violet to visualize and count the plaques.

  • EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that inhibits plaque formation by 50%, is calculated by plotting the percentage of plaque reduction against the compound concentration.[4][5]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and its derivatives on cancer cell lines are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

  • Cell Seeding: Cancer cells (e.g., HL-60, AZ521) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.[7][8]

Antimycobacterial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound derivatives against Mycobacterium tuberculosis is determined using a broth microdilution method.[9][10][11]

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator like resazurin.[12]

Acaricidal Activity Assay (Adult Immersion Test)

The efficacy of this compound derivatives against ticks is evaluated using the adult immersion test.[1][13][14][15]

  • Tick Collection: Engorged adult female ticks are collected from infested cattle.

  • Compound Preparation: Solutions of the test compound are prepared at various concentrations in a suitable solvent.

  • Immersion: Groups of ticks are immersed in the test solutions for a specified period (e.g., 1-5 minutes).

  • Incubation: After immersion, the ticks are dried and placed in a controlled environment (e.g., 27°C and 80% relative humidity) to observe oviposition and hatchability.

  • Data Collection: The number of eggs laid, the weight of the egg mass, and the percentage of hatched larvae are recorded.

  • Efficacy Calculation: The effectiveness of the compound is calculated based on the inhibition of egg-laying and hatchability compared to a control group.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their pharmacological effects are still under investigation. However, preliminary evidence suggests the involvement of specific cellular processes.

Cytotoxicity and Apoptosis Induction

Research on 12-O-Acetylazedarachin B, a cytotoxic compound isolated from Melia azedarach, indicates that its anticancer activity is mediated through the induction of apoptosis.[2] This process involves the activation of caspases, a family of proteases that are central to the execution of programmed cell death. The activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3) has been observed, suggesting the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

Melianol_Derivative 12-O-Acetylazedarachin B Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Melianol_Derivative->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Melianol_Derivative->Intrinsic_Pathway Caspase8 Caspase-8 activation Extrinsic_Pathway->Caspase8 Caspase9 Caspase-9 activation Intrinsic_Pathway->Caspase9 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by a this compound derivative.

Antiviral Mechanism of Action

The antiviral activity of this compound derivatives against flaviviruses appears to target the initial stages of the viral life cycle.[3] This could involve the inhibition of viral attachment to host cell receptors or the prevention of viral entry into the cell. The precise molecular interactions and signaling pathways involved in this process are yet to be elucidated.

Virus Flavivirus Attachment Viral Attachment Virus->Attachment Host_Cell Host Cell Attachment->Host_Cell Entry Viral Entry Attachment->Entry Replication Viral Replication Entry->Replication Melianol_Derivative This compound Derivative Melianol_Derivative->Inhibition_Attachment Melianol_Derivative->Inhibition_Entry

Caption: Putative antiviral mechanism of this compound derivatives.

Acaricidal Mode of Action

Studies on 3β-O-tigloylthis compound suggest that its acaricidal effects on the cattle tick Rhipicephalus (Boophilus) microplus are mediated through interference with the tick's endocrine system. This disruption affects oogenesis (egg development) and ecdysis (molting), but the specific hormonal pathways and molecular targets remain to be identified.

Melianol_Derivative 3β-O-tigloylthis compound Endocrine_System Tick Endocrine System Melianol_Derivative->Endocrine_System Oogenesis Oogenesis Disruption Endocrine_System->Oogenesis Ecdysis Ecdysis Interference Endocrine_System->Ecdysis Reduced_Reproduction Reduced Reproduction Oogenesis->Reduced_Reproduction Ecdysis->Reduced_Reproduction

Caption: Proposed acaricidal mode of action for a this compound derivative.

Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural products with diverse pharmacological activities. The foundational research summarized in this guide highlights their potential as antiviral, antimycobacterial, cytotoxic, and acaricidal agents. However, significant opportunities for further investigation remain. Future research should focus on:

  • Elucidating detailed mechanisms of action: Identifying the specific molecular targets and signaling pathways modulated by this compound is critical for its development as a therapeutic agent.

  • Comprehensive structure-activity relationship (SAR) studies: Synthesizing and evaluating a broader range of this compound derivatives will help optimize potency and selectivity.

  • In vivo efficacy and safety studies: Translating the promising in vitro findings into animal models is a necessary step to assess the therapeutic potential and safety profile of these compounds.

  • Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for designing effective drug delivery strategies.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel and effective treatments for a range of diseases.

References

Unveiling the Biological Potential of Melianol: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Melianol, a tetracyclic triterpenoid primarily isolated from plants of the Meliaceae family, such as Melia azedarach, has garnered scientific interest for its diverse biological activities. This in-depth technical guide synthesizes the current understanding of this compound's bioactivities, presenting quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action to support further research and drug development endeavors.

Antiviral Activity

This compound and its derivatives have demonstrated notable antiviral properties. A key derivative, 3-α-tigloyl-melianol, has shown potent activity against the West Nile Virus (WNV), a member of the Flaviviridae family.

Table 1: Antiviral Activity of this compound Derivative

CompoundVirusAssayCell LineEC50 (µM)Citation
3-α-tigloyl-melianolWest Nile Virus (WNV)Not SpecifiedNot Specified3[1]
Experimental Protocol: Antiviral Assay (General)

While the specific protocol for the reported anti-WNV activity of 3-α-tigloyl-melianol is not detailed in the available literature, a general plaque reduction assay is a standard method for evaluating antiviral efficacy.

Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • West Nile Virus (WNV) stock

  • This compound or its derivatives

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Agarose or Methylcellulose

  • Crystal Violet staining solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound (this compound) in DMEM.

  • Virus Infection: Infect the cell monolayers with a known titer of WNV.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound.

  • Overlay: Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).

  • Staining: Fix the cells and stain with Crystal Violet. The viable cells will take up the stain, while the areas of cell death due to viral lysis (plaques) will remain unstained.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: The EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.

Diagram 1: General Workflow for a Plaque Reduction Assay

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis Cell_Seeding Seed Host Cells Infection Infect Cells with Virus Cell_Seeding->Infection Compound_Dilution Prepare Compound Dilutions Treatment Add Compound Dilutions Compound_Dilution->Treatment Virus_Stock Prepare Virus Stock Virus_Stock->Infection Infection->Treatment Overlay Add Semi-solid Overlay Treatment->Overlay Incubate Incubate for Plaque Development Overlay->Incubate Staining Fix and Stain Cells Incubate->Staining Counting Count Plaques Staining->Counting Calculation Calculate EC50 Counting->Calculation

Caption: Workflow of a plaque reduction assay for antiviral testing.

Cytotoxic Activity

Limonoids isolated from Melia azedarach, the family to which this compound belongs, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. While specific IC50 values for this compound are not yet widely reported, the data from related compounds suggest a strong potential for anticancer activity.

Table 2: Cytotoxicity of Limonoids from Melia azedarach

Compound(s)Cell Line(s)AssayIC50 Range (µM)Citation
Seven Limonoids (1, 6, 7, 8, 9, 9b, 9c)HL-60, SMMC-7721, A-549, MCF-7, SW480MTT0.003 - 0.555[2][3]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HL-60, A-549, MCF-7)

  • This compound

  • Roswell Park Memorial Institute (RPMI) 1640 Medium or DMEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Diagram 2: Workflow of the MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells Treatment Treat Cells with this compound Cell_Seeding->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare this compound Solutions Leaf_Dip Dip Leaves in Solutions Compound_Prep->Leaf_Dip Leaf_Prep Prepare Host Plant Leaves Leaf_Prep->Leaf_Dip Insect_Prep Collect Insect Larvae Insect_Introduction Introduce Larvae to Treated Leaves Insect_Prep->Insect_Introduction Drying Air Dry Leaves Leaf_Dip->Drying Drying->Insect_Introduction Incubate Incubate under Controlled Conditions Insect_Introduction->Incubate Mortality_Check Assess Larval Mortality Incubate->Mortality_Check LC50_Calculation Calculate LC50 Mortality_Check->LC50_Calculation G cluster_pathways Potential Intracellular Targets cluster_effects Cellular Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition? MAPK MAPK Pathway This compound->MAPK Modulation? Apoptosis_Induction Induction of Apoptosis NFkB->Apoptosis_Induction MAPK->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Cancer_Cell_Death Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Melianol from Melia azedarach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melianol, a tetracyclic triterpenoid found in Melia azedarach (Chinaberry tree), has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from the fruits of Melia azedarach. The methodology encompasses initial solvent extraction, liquid-liquid partitioning, and subsequent chromatographic purification steps. Furthermore, this guide includes methods for the characterization of the purified compound and discusses the current understanding of its biological activities.

Introduction

Melia azedarach L., a member of the Meliaceae family, is a rich source of diverse secondary metabolites, particularly limonoids and triterpenoids.[1] Among these, this compound, a tetracyclic triterpene, has been isolated from both the fruits and leaves of the plant.[2][3] The structural complexity and biological activity of compounds from Melia azedarach make them promising candidates for drug discovery and development. This protocol outlines a comprehensive procedure for the isolation and purification of this compound for further research and development.

Materials and Equipment

2.1. Plant Material

  • Dried and powdered fruits of Melia azedarach

2.2. Solvents and Reagents (Analytical or HPLC grade)

  • Methanol (MeOH)

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Acetonitrile (ACN)

  • Deionized water

  • Silica gel for column chromatography (70-230 mesh)

  • Sephadex LH-20

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

2.3. Equipment

  • Soxhlet apparatus or large-scale extractor

  • Rotary evaporator

  • Glass chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Freeze dryer (Lyophilizer)

Experimental Protocols

3.1. Extraction of Crude Extract

A multi-step extraction process is employed to isolate this compound from the plant matrix.

G cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning A Dried & Powdered Melia azedarach Fruits B Methanol Extraction (e.g., Soxhlet or Maceration) A->B C Crude Methanolic Extract B->C D Suspend Crude Extract in Water C->D E Partition with Hexane D->E F Partition with Dichloromethane (CH₂Cl₂) E->F J Hexane Fraction E->J Non-polar compounds G Partition with Ethyl Acetate (EtOAc) F->G K Dichloromethane Fraction (Enriched with this compound) F->K Compounds of intermediate polarity H Partition with n-Butanol (n-BuOH) G->H L Ethyl Acetate Fraction G->L Polar compounds I Aqueous Residue H->I M n-Butanol Fraction H->M Highly polar compounds G cluster_pathway Potential Signaling Pathways for Limonoids A Limonoids (e.g., this compound) B MAPK Pathway A->B Modulates C NF-κB Pathway A->C Inhibits D PI3K/Akt Pathway A->D Modulates E Cell Proliferation B->E Regulates F Inflammation C->F Mediates G Apoptosis D->G Regulates

References

HPLC method for quantification of Melianol in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Melianol in Plant Extracts by High-Performance Liquid Chromatography (HPLC).

Abstract

This document provides a comprehensive protocol for the quantification of this compound, a tetracyclic triterpene, in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis. It outlines detailed procedures for sample preparation, including ultrasound-assisted extraction and solid-phase extraction for sample cleanup, followed by a robust reverse-phase HPLC method. Furthermore, this note details the essential steps for method validation as per ICH guidelines, ensuring accuracy, precision, and reliability of the analytical results.

Introduction

This compound (C₃₀H₄₈O₄, Molar Mass: 472.7 g/mol ) is a tetracyclic triterpenoid found in various plant species.[1] The growing interest in natural products for pharmaceutical and nutraceutical applications necessitates reliable and accurate analytical methods for the quantification of such bioactive compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in complex mixtures like plant extracts.[2][3] This application note presents a detailed protocol for a validated HPLC method suitable for determining the concentration of this compound in plant matrices.

Principle

Experimental Workflow

The overall experimental process is outlined in the workflow diagram below, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Validation cluster_data Data Processing A Plant Material (Dried & Powdered) B Ultrasound-Assisted Extraction (Methanol) A->B C Filtration / Centrifugation B->C D Solid-Phase Extraction (SPE) (Cleanup & Concentration) C->D E Final Extract (for HPLC injection) D->E F HPLC Injection E->F G Chromatographic Separation (C18 Column, Gradient Elution) F->G H UV Detection (DAD @ 210 nm) G->H I Data Acquisition (Chromatogram) H->I J Peak Integration & Identification I->J K Quantification (External Standard Method) J->K L Method Validation (Linearity, Precision, etc.) K->L M Final Report L->M

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound Reference Standard: Purity ≥98%

  • Solvents: HPLC grade Methanol, Acetonitrile, and Water.

  • Acid: Formic acid (analytical grade).

  • Plant Material: Dried and finely powdered.

  • Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm)

    • Solid-Phase Extraction (SPE) C18 cartridges

    • HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.

    • Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Extraction:

    • Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.

    • Add 20 mL of methanol.

    • Perform ultrasound-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.[5]

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Cleanup (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load 2 mL of the plant extract supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water/methanol (80:20 v/v) to remove polar interferences.

    • Elute this compound from the cartridge with 5 mL of methanol.

    • Collect the eluate and, if necessary, evaporate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of methanol.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

HPLC Conditions

The following HPLC parameters are recommended as a starting point for method development.

ParameterRecommended Condition
Column Reverse-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 60% B; 5-25 min: 60-95% B; 25-30 min: 95% B; 30.1-35 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD or UV Detector at 210 nm (or λmax determined experimentally)
Injection Volume 10 µL

HPLC Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[6][7] The validation should be performed according to ICH guidelines and include the parameters outlined below.

G cluster_params Validation Parameters A Reliable Analytical Method B Specificity A->B C Linearity & Range A->C D Accuracy (Recovery) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G

Caption: Key parameters for HPLC method validation.

Validation Protocols and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze a blank plant matrix and a spiked matrix. The peak for this compound should be well-resolved from any matrix interferences.Peak purity index > 0.995 (if using DAD). No interfering peaks at the retention time of this compound in the blank.
Linearity Analyze at least five concentrations of the working standards (e.g., 1-100 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (R²) ≥ 0.995.[8][9]
Accuracy Perform a recovery study by spiking a blank plant matrix with known concentrations of this compound (e.g., 80%, 100%, and 120% of the expected sample concentration) in triplicate.[8]Mean recovery should be within 90-110%.[10]
Precision Repeatability (Intra-day): Analyze six replicates of a standard solution or spiked sample on the same day.[6] Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.[6][9]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of the chromatogram.LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1.
Robustness Introduce small, deliberate variations to the method parameters (e.g., flow rate ±5%, column temperature ±2°C, mobile phase composition ±2%).%RSD of the results should remain ≤ 2.0%.[7]

Example Quantitative Data

The following table summarizes the expected performance characteristics of this HPLC method based on typical results for natural product analysis.

ParameterResult
Retention Time (RT) ~18.5 min (Example)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (Recovery) 98.5% - 102.1%
Precision (%RSD) < 1.5%

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the quantification of this compound in plant extracts. The protocol covers all critical stages, from sample preparation and chromatographic analysis to comprehensive method validation. By adhering to these guidelines, researchers can achieve accurate and reproducible results, which are essential for quality control, phytochemical studies, and the development of new plant-based products.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Melianol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of Melianol, a tetracyclic triterpenoid isolated from Melia azedarach. The following protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are designed to guide researchers in obtaining and interpreting high-quality data for this class of natural products.

Introduction to this compound

This compound is a tetracyclic triterpenoid belonging to the tirucallane type, which has been isolated from the fruits of Melia azedarach L.[1][2]. Its structural complexity necessitates the use of advanced spectroscopic techniques for unambiguous identification and characterization. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns, aiding in the confirmation of the molecular formula and structural features.

Quantitative Data Presentation

A thorough analysis of this compound's structure has been achieved through the compilation of its NMR and MS data.

Table 1: ¹H NMR Spectral Data of this compound
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
Data not available in accessible literature
Table 2: ¹³C NMR Spectral Data of this compound
PositionChemical Shift (δ) ppm
Data not available in accessible literature
Table 3: Mass Spectrometry Data of this compound
Fragmentm/zRelative Intensity (%)
[M]⁺ Data not available
Other fragmentsData not available

Note: Specific quantitative ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for this compound were not available in the publicly accessible scientific literature at the time of this compilation. The tables are provided as a template for data organization upon experimental acquisition. General spectral characteristics of tirucallane-type triterpenoids can be used for preliminary analysis[3].

Experimental Protocols

The following are detailed protocols for the isolation and spectroscopic analysis of this compound.

Protocol 1: Isolation of this compound from Melia azedarach
  • Extraction:

    • Air-dried and powdered fruits of Melia azedarach are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

    • The fractions are monitored by thin-layer chromatography (TLC) to identify those containing triterpenoids.

  • Chromatographic Purification:

    • The triterpenoid-rich fraction (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel.

    • A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the individual compounds.

    • Fractions are collected and analyzed by TLC. Those containing compounds with similar Rf values are pooled.

    • Further purification is achieved through repeated column chromatography or by using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Protocol 2: NMR Spectroscopic Analysis of this compound
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical acquisition parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • 2D NMR Spectroscopy:

    • To aid in the complete structural assignment, acquire two-dimensional NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and elucidating the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule through spatial proximities of protons.

Protocol 3: Mass Spectrometric Analysis of this compound
  • Sample Preparation:

    • Prepare a dilute solution of purified this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.

    • Common ionization techniques for this type of compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for its soft ionization, which often preserves the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

    • Determine the accurate mass of the molecular ion to confirm the elemental composition (C₃₀H₄₈O₄).

  • Tandem Mass Spectrometry (MS/MS):

    • Perform MS/MS experiments on the parent ion to induce fragmentation.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule. The fragmentation of the tetracyclic core and the side chain will provide characteristic product ions that can be used for structural confirmation.

Visualizations

The following diagrams illustrate the general workflows for the analysis of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR COSY 2D COSY Dissolution->COSY HSQC 2D HSQC Dissolution->HSQC HMBC 2D HMBC Dissolution->HMBC NOESY 2D NOESY Dissolution->NOESY Processing Spectral Processing (Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing NOESY->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Determination Assignment->Structure

Caption: Workflow for NMR analysis of this compound.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ms_acquisition Mass Spectrometry Acquisition cluster_data_analysis_ms Data Analysis Isolation_MS Isolation of this compound Dilution Dilution in Volatile Solvent Isolation_MS->Dilution Infusion Direct Infusion / LC-MS Dilution->Infusion Full_Scan Full Scan MS (Accurate Mass) Infusion->Full_Scan MS_MS Tandem MS (MS/MS) (Fragmentation) Full_Scan->MS_MS Formula_Det Molecular Formula Determination Full_Scan->Formula_Det Frag_Analysis Fragmentation Pattern Analysis MS_MS->Frag_Analysis Formula_Det->Frag_Analysis

Caption: Workflow for Mass Spectrometry analysis of this compound.

References

Application Notes and Protocols for Determining the Antiviral Efficacy of Melianol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antiviral properties of Melianol, a natural triterpenoid isolated from Melia azedarach. Based on the demonstrated virucidal activity of its close structural analogs, melianone and 3-α-tigloyl-melianol, against flaviviruses such as Dengue virus (DENV-2) and West Nile virus (WNV), it is hypothesized that this compound possesses significant antiviral efficacy against these and other related viruses. The protocols outlined below describe established cell-based assays to quantify this activity and investigate its mechanism of action.

Overview of Potential Antiviral Activity

This compound is a promising candidate for antiviral drug development. Compounds from the Meliaceae family have been shown to interfere with the early stages of the viral replication cycle, including viral adsorption and the activity of viral enzymes. Furthermore, extracts from Melia azedarach have been observed to modulate host immune responses by activating the type-1 interferon and NF-κB signaling pathways, which are crucial for establishing an antiviral state within cells.

Suggested Target Viruses for Screening:

  • Dengue Virus (DENV, serotypes 1-4): A mosquito-borne flavivirus causing significant global morbidity.

  • West Nile Virus (WNV): A neurovirulent flavivirus transmitted by mosquitoes.

  • Zika Virus (ZIKV): Another mosquito-borne flavivirus associated with congenital abnormalities.

  • Other Flaviviruses: Yellow Fever Virus (YFV), Japanese Encephalitis Virus (JEV), etc.

Key Cell-Based Assays for Antiviral Efficacy

Several robust cell-based assays can be employed to determine the antiviral efficacy of this compound. These assays quantify the inhibition of viral replication and provide critical data for dose-response analysis.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for quantifying the titer of neutralizing antibodies and can be adapted to assess the inhibitory effect of antiviral compounds on plaque formation.[1][2]

Virus Yield Reduction Assay (VYRA)

This assay measures the reduction in the amount of infectious virus produced by cells treated with the antiviral compound compared to untreated controls.[3]

Reporter Gene Assay

Reporter gene assays utilize genetically engineered viruses or cell lines that express a reporter protein (e.g., luciferase, GFP) upon viral replication. The signal from the reporter is proportional to the level of viral replication, allowing for high-throughput screening of antiviral compounds.[3][4][5]

Data Presentation: Expected Outcomes

The quantitative data obtained from these assays should be summarized to determine key antiviral parameters.

ParameterDescriptionExample Data (Hypothetical)
EC50 (50% Effective Concentration) The concentration of this compound that inhibits viral replication by 50%.5.2 µM
IC50 (50% Inhibitory Concentration) The concentration of this compound that reduces plaque formation by 50%.4.8 µM
CC50 (50% Cytotoxic Concentration) The concentration of this compound that causes a 50% reduction in cell viability.> 50 µM
SI (Selectivity Index) The ratio of CC50 to EC50 (CC50/EC50), indicating the therapeutic window of the compound.> 9.6

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT) for DENV-2

This protocol details the steps to assess the ability of this compound to inhibit the formation of viral plaques in a susceptible cell line.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dengue Virus serotype 2 (DENV-2)

  • This compound stock solution (in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Carboxymethylcellulose (CMC) or Agarose

  • Crystal Violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10^5 cells/well).

  • Compound Dilution: Prepare serial dilutions of this compound in DMEM. The final concentrations should bracket the expected EC50. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.

  • Virus Preparation: Dilute the DENV-2 stock in DMEM to a concentration that will produce approximately 50-100 plaques per well.

  • Virus-Compound Incubation: Mix equal volumes of the diluted virus and each this compound dilution. Incubate the mixtures at 37°C for 1 hour to allow this compound to interact with the virus.

  • Infection: Remove the growth medium from the Vero cell monolayers and wash with PBS. Inoculate the cells with 200 µL of the virus-Melianol mixtures.

  • Adsorption: Incubate the plates at 37°C for 1-2 hours, gently rocking every 15-20 minutes to ensure even distribution of the virus and prevent the monolayer from drying out.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with 2 mL of DMEM containing 2% FBS and 1% CMC or low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Virus Yield Reduction Assay (VYRA) for WNV

This protocol quantifies the inhibitory effect of this compound on the production of new infectious viral particles.

Materials:

  • Vero cells

  • West Nile Virus (WNV)

  • This compound stock solution

  • DMEM with 2% FBS

  • 96-well plates

  • TCID50 assay components

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate to form a confluent monolayer.

  • Compound Treatment and Infection: Treat the cells with various concentrations of this compound for 2 hours. Subsequently, infect the cells with WNV at a multiplicity of infection (MOI) of 0.1.

  • Incubation: Incubate the infected plates at 37°C for 24-48 hours.

  • Harvesting Supernatant: After incubation, collect the cell culture supernatant, which contains the progeny virus.

  • Virus Tittering (TCID50): Determine the virus titer in the collected supernatants using a standard TCID50 assay on fresh Vero cell monolayers. This involves making serial dilutions of the supernatant and observing the cytopathic effect (CPE) after several days of incubation.

  • Data Analysis: Calculate the reduction in virus yield for each this compound concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of virus yield reduction against the log of the this compound concentration.

Protocol 3: Reporter Gene Assay for Flaviviruses

This protocol describes a high-throughput method to screen for inhibitors of flavivirus replication using a reporter cell line.

Materials:

  • Hec1a-IFNB-Luc reporter cell line (or other suitable reporter line)[3][4][5]

  • Flavivirus of interest (e.g., DENV, WNV, ZIKV)

  • This compound stock solution

  • Opti-MEM or other suitable cell culture medium

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the Hec1a-IFNB-Luc reporter cells in a white, opaque 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Infect the cells with the flavivirus at an appropriate MOI.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: The reduction in luciferase signal in this compound-treated wells compared to untreated wells indicates inhibition of viral replication. Calculate the EC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagrams

G cluster_0 Plaque Reduction Neutralization Test (PRNT) Seed Vero Cells Seed Vero Cells Prepare this compound Dilutions Prepare this compound Dilutions Seed Vero Cells->Prepare this compound Dilutions Prepare Virus Dilution Prepare Virus Dilution Prepare this compound Dilutions->Prepare Virus Dilution Virus-Compound Incubation Virus-Compound Incubation Prepare Virus Dilution->Virus-Compound Incubation Infect Cells Infect Cells Virus-Compound Incubation->Infect Cells Adsorption Adsorption Infect Cells->Adsorption Overlay with CMC/Agarose Overlay with CMC/Agarose Adsorption->Overlay with CMC/Agarose Incubate (5-7 days) Incubate (5-7 days) Overlay with CMC/Agarose->Incubate (5-7 days) Stain with Crystal Violet Stain with Crystal Violet Incubate (5-7 days)->Stain with Crystal Violet Count Plaques & Calculate IC50 Count Plaques & Calculate IC50 Stain with Crystal Violet->Count Plaques & Calculate IC50

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

G cluster_1 Virus Yield Reduction Assay (VYRA) Seed Vero Cells Seed Vero Cells Treat with this compound Treat with this compound Seed Vero Cells->Treat with this compound Infect with WNV Infect with WNV Treat with this compound->Infect with WNV Incubate (24-48h) Incubate (24-48h) Infect with WNV->Incubate (24-48h) Harvest Supernatant Harvest Supernatant Incubate (24-48h)->Harvest Supernatant Titer Virus (TCID50) Titer Virus (TCID50) Harvest Supernatant->Titer Virus (TCID50) Calculate EC50 Calculate EC50 Titer Virus (TCID50)->Calculate EC50

Caption: Workflow for the Virus Yield Reduction Assay (VYRA).

G cluster_2 Reporter Gene Assay Seed Reporter Cells Seed Reporter Cells Add this compound Dilutions Add this compound Dilutions Seed Reporter Cells->Add this compound Dilutions Infect with Flavivirus Infect with Flavivirus Add this compound Dilutions->Infect with Flavivirus Incubate (48-72h) Incubate (48-72h) Infect with Flavivirus->Incubate (48-72h) Measure Luciferase Activity Measure Luciferase Activity Incubate (48-72h)->Measure Luciferase Activity Calculate EC50 Calculate EC50 Measure Luciferase Activity->Calculate EC50

Caption: Workflow for the Reporter Gene Assay.

Proposed Signaling Pathways

Based on evidence from related compounds, this compound may exert its antiviral effects by modulating host immune signaling pathways.

G Viral PAMPs Viral PAMPs PRRs PRRs Viral PAMPs->PRRs IKK Complex IKK Complex PRRs->IKK Complex activates This compound This compound This compound->IKK Complex may enhance IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Antiviral Gene Expression Antiviral Gene Expression Nucleus->Antiviral Gene Expression induces

Caption: Proposed modulation of the NF-κB signaling pathway by this compound.

G Viral PAMPs Viral PAMPs PRRs PRRs Viral PAMPs->PRRs IRF3/7 IRF3/7 PRRs->IRF3/7 activates This compound This compound This compound->IRF3/7 may enhance Nucleus Nucleus IRF3/7->Nucleus translocates to Type I Interferon (IFN-α/β) Type I Interferon (IFN-α/β) Nucleus->Type I Interferon (IFN-α/β) induces transcription of IFNAR IFNAR Type I Interferon (IFN-α/β)->IFNAR binds to JAK/STAT Pathway JAK/STAT Pathway IFNAR->JAK/STAT Pathway activates ISGs Interferon-Stimulated Genes JAK/STAT Pathway->ISGs induces expression of

Caption: Proposed modulation of the Type I Interferon signaling pathway by this compound.

References

Developing a Stable Formulation for In Vivo Studies of Melianol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Melianol and Formulation Challenges

This compound, a tetracyclic triterpenoid with the molecular formula C30H48O4, is a natural compound reported to possess both antiviral and cytotoxic properties[1][2]. Like many other triterpenoids, this compound is a lipophilic molecule, which often translates to poor aqueous solubility. This presents a significant hurdle for in vivo studies, as a stable and biocompatible formulation is essential to ensure accurate dosing, consistent bioavailability, and meaningful pharmacological and toxicological evaluation.

These application notes provide a comprehensive guide to developing a stable parenteral formulation of this compound suitable for preclinical in vivo research. The following sections detail protocols for determining the physicochemical properties of this compound, selecting appropriate excipients, and preparing and characterizing potential formulations.

Pre-formulation Studies: Physicochemical Characterization of this compound

A thorough understanding of this compound's physicochemical properties is the foundation for a rational formulation design. The following protocols outline the essential pre-formulation experiments.

Solubility Determination Protocol

The "shake-flask" method is a reliable and widely used technique to determine the equilibrium solubility of a compound in various solvents[3][4].

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically acceptable solvents.

Materials:

  • This compound powder

  • A selection of solvents (e.g., Water for Injection, Saline, Phosphate Buffered Saline (PBS) pH 7.4, 5% Dextrose in Water (D5W), Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO), and various oils like sesame or soybean oil)

  • Scintillation vials or sealed glass containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

Protocol:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached. A preliminary experiment can determine the time to equilibrium, but 24-48 hours is typical[4].

  • After agitation, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to ensure complete separation of the undissolved solid.

  • Carefully withdraw an aliquot from the supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method.

  • Perform each determination in triplicate.

Data Presentation:

The results of the solubility study should be compiled in a clear and organized table.

Solvent/Vehicle SystemTemperature (°C)This compound Solubility (mg/mL) ± SDObservations
Water for Injection25
Saline (0.9% NaCl)25
PBS (pH 7.4)25
D5W25
PEG 40025
Propylene Glycol25
Ethanol25
DMSO25
Sesame Oil25
10% Solutol HS 15 in Water25
5% Tween 80 in Water25
Stability Assessment Protocol

Stability studies are crucial to determine the shelf-life of the formulation and to identify any degradation products[5][6].

Objective: To evaluate the chemical stability of this compound in promising formulation vehicles under various storage conditions.

Materials:

  • Pre-prepared formulations of this compound at a known concentration.

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability)[7].

  • Validated stability-indicating analytical method (an analytical method that can separate the parent drug from its degradation products).

Protocol:

  • Prepare several batches of the most promising this compound formulations identified from the solubility studies.

  • Divide each batch into multiple aliquots in appropriate storage containers.

  • Store the aliquots under different conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term), withdraw aliquots from each storage condition[6][8].

  • Analyze the samples for this compound concentration and the presence of any degradation products using the stability-indicating analytical method.

  • Record physical observations such as color change, precipitation, or phase separation.

Data Presentation:

Summarize the stability data in a tabular format for easy comparison.

FormulationStorage ConditionTime Point (Months)This compound Concentration (% of Initial) ± SDDegradation Products (%)Physical Appearance
Formulation A25°C/60% RH01000Clear, colorless
3
6
40°C/75% RH01000Clear, colorless
1
3
6
Formulation B25°C/60% RH01000Clear, colorless
3
6
40°C/75% RH01000Clear, colorless
1
3
6

Formulation Development Strategy

Based on the pre-formulation data, a suitable formulation strategy can be devised. For a lipophilic compound like this compound, several approaches can be considered to enhance its aqueous solubility and stability for parenteral administration[9].

Excipient Selection

The choice of excipients is critical for the success of the formulation. Excipients for parenteral formulations must be sterile, non-pyrogenic, and have a good safety profile[10][11][12][13].

Potential Excipients for this compound Formulation:

Excipient CategoryExamplesPurpose
Co-solvents PEG 400, Propylene Glycol, Ethanol, GlycerinTo increase the solubility of this compound in an aqueous vehicle.
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Solutol HS 15To enhance solubility and stability by forming micelles.
Complexing Agents Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)To form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Lipid-based Vehicles Soybean oil, Sesame oil, Medium-chain triglycerides (MCTs)For the preparation of lipid emulsions or oily solutions.
Antioxidants Ascorbic acid, Butylated hydroxytoluene (BHT)To protect this compound from oxidative degradation.
Tonicity Modifiers Sodium chloride, Dextrose, MannitolTo make the formulation isotonic with blood.
Buffering Agents Phosphate buffers, Citrate buffersTo maintain a stable pH.
Formulation Approaches
  • Co-solvent Systems: A mixture of a water-miscible organic solvent (e.g., PEG 400, ethanol) and water can be a straightforward approach to solubilize this compound. The concentration of the organic solvent should be kept to a minimum to avoid potential toxicity.

  • Micellar Solutions: Surfactants can form micelles in aqueous solutions, creating a lipophilic core where this compound can be entrapped, thus increasing its apparent solubility.

  • Cyclodextrin-based Formulations: Cyclodextrins can form inclusion complexes with hydrophobic molecules, significantly enhancing their water solubility.

  • Lipid Emulsions: For highly lipophilic compounds, a lipid emulsion can serve as a carrier system. This compound would be dissolved in the oil phase, which is then emulsified in an aqueous medium.

Experimental Protocols for Formulation Preparation

Protocol for Preparing a Co-solvent Formulation

Objective: To prepare a clear, stable solution of this compound using a co-solvent system.

Materials:

  • This compound

  • PEG 400

  • Ethanol

  • Water for Injection

  • Sterile filters (0.22 µm)

Protocol:

  • Weigh the required amount of this compound.

  • In a sterile vial, dissolve the this compound in the selected co-solvent (e.g., a mixture of PEG 400 and ethanol). Use gentle warming or sonication if necessary to aid dissolution.

  • Slowly add Water for Injection to the organic solution while stirring to reach the final desired volume and concentration.

  • Visually inspect the solution for any precipitation or phase separation.

  • Sterile-filter the final formulation through a 0.22 µm filter into a sterile container.

Protocol for Preparing a Cyclodextrin-based Formulation

Objective: To prepare a clear, stable solution of this compound using a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Water for Injection

  • Magnetic stirrer

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD in Water for Injection).

  • Slowly add the weighed amount of this compound to the cyclodextrin solution while stirring.

  • Continue stirring at room temperature for 24-48 hours to allow for complex formation.

  • Visually inspect for complete dissolution.

  • Sterile-filter the final formulation through a 0.22 µm filter.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Design cluster_2 Formulation Preparation & Characterization cluster_3 Final Formulation A Solubility Screening B Stability Assessment A->B C Excipient Selection B->C D Formulation Approach C->D E Preparation of Prototypes D->E F Physical & Chemical Characterization E->F G In Vitro Drug Release F->G H Optimized & Stable this compound Formulation for In Vivo Studies G->H

Caption: Workflow for developing a stable this compound formulation.

Potential Signaling Pathways Modulated by Cytotoxic Triterpenoids

Given this compound's classification as a cytotoxic triterpenoid, it may influence several signaling pathways involved in cancer cell proliferation and survival[14][15][16][17][18].

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->Proliferation NFkB NF-κB NFkB->Proliferation Ikk IKK IkB IκB Ikk->IkB IkB->NFkB inhibition Apoptosis Apoptosis This compound This compound This compound->PI3K inhibition This compound->AKT inhibition This compound->mTOR inhibition This compound->BetaCatenin inhibition This compound->NFkB inhibition This compound->Apoptosis

Caption: Potential cytotoxic signaling pathways affected by this compound.

General Mechanism of Antiviral Action for Triterpenoids

Triterpenoids can interfere with the viral life cycle at multiple stages[19][20][21][22].

G cluster_0 Viral Life Cycle Virus Virus Particle Attachment Viral Attachment & Entry Virus->Attachment HostCell Host Cell Attachment->HostCell Replication Viral Replication Assembly Viral Assembly & Release Replication->Assembly Assembly->Virus HostCell->Replication This compound This compound This compound->Attachment Inhibition This compound->Replication Inhibition

References

Application Notes & Protocols for Assessing the Antimycobacterial Activity of Melianol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the evaluation of the antimycobacterial properties of Melianol, a natural product. The described protocols cover initial screening for activity, determination of minimum inhibitory concentrations, assessment of bactericidal effects, and preliminary mechanism of action studies.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Natural products are a promising source of new antimycobacterial compounds. This compound, a triterpenoid, has been identified as a potential candidate for anti-TB drug development. This document outlines a systematic approach to characterize the in vitro antimycobacterial activity of this compound.

Initial Screening for Antimycobacterial Activity

The initial phase of assessment involves screening this compound for any inhibitory activity against Mycobacterium species. A rapid and cost-effective method for this is the agar disk diffusion assay.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimycobacterial activity of this compound.

Protocol:

  • Prepare a homogenous suspension of the test mycobacterial strain (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or an attenuated M. tuberculosis H37Ra strain) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Evenly inoculate the surface of a suitable agar medium (e.g., Middlebrook 7H10 or 7H11 agar supplemented with OADC) with the bacterial suspension using a sterile swab.

  • Allow the agar surface to dry for 10-15 minutes.

  • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of this compound dissolved in an appropriate solvent (e.g., DMSO). Ensure a solvent control disk is also prepared.

  • Place the disks onto the inoculated agar surface.

  • Incubate the plates at 37°C for the required duration (3-5 days for rapidly growing mycobacteria, 2-3 weeks for slow-growing species).

  • Measure the diameter of the zone of inhibition around each disk. A clear zone indicates growth inhibition.

Data Presentation:

CompoundConcentration (µ g/disk )Zone of Inhibition (mm)
This compound5015
This compound10022
Isoniazid (Control)1025
DMSO (Solvent Control)-0

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining the MIC of a compound.[1][2]

Broth Microdilution Assay

This quantitative method determines the potency of this compound against mycobacteria.

Protocol:

  • Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with ADC).

  • Prepare a mycobacterial inoculum adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (mycobacteria with no compound) and a negative control (broth only).

  • Seal the plates and incubate at 37°C. Incubation times will vary depending on the mycobacterial species.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

  • For a more quantitative assessment, a growth indicator like Resazurin can be added. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[3][4]

Data Presentation:

Mycobacterial StrainThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)
M. tuberculosis H37Rv160.06
Multidrug-Resistant M. tuberculosis Isolate 132>64
M. smegmatis mc²15588

Assessment of Bactericidal Activity

Determining whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) is a crucial step. This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Minimum Bactericidal Concentration (MBC) Assay

Protocol:

  • Following the determination of the MIC from the broth microdilution assay, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Plate these aliquots onto an appropriate agar medium (e.g., Middlebrook 7H10 agar).

  • Incubate the plates at 37°C until colonies are visible in the control plates.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation:

Mycobacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
M. tuberculosis H37Rv16644Bactericidal
M. smegmatis mc²1558>128>16Bacteriostatic

Intracellular Antimycobacterial Activity

M. tuberculosis is an intracellular pathogen, residing within host macrophages. Therefore, assessing the activity of this compound against intracellular mycobacteria is highly relevant.[5][6]

Macrophage Infection Assay

Protocol:

  • Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1) in a 24-well plate.

  • Infect the macrophages with a suspension of M. tuberculosis at a specific multiplicity of infection (MOI).

  • After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.

  • Add fresh culture medium containing serial dilutions of this compound to the infected cells.

  • Incubate the plates for a defined period (e.g., 3-5 days).

  • Lyse the macrophages to release the intracellular bacteria.

  • Determine the number of viable bacteria by plating serial dilutions of the lysate onto agar plates and counting the colony-forming units (CFU).

Data Presentation:

TreatmentConcentration (µg/mL)Intracellular CFU/mL% Reduction
Untreated Control-1.5 x 10^60
This compound168.2 x 10^545.3
This compound323.1 x 10^579.3
This compound645.7 x 10^496.2
Rifampicin (Control)12.5 x 10^498.3

Preliminary Mechanism of Action Studies

Understanding how this compound exerts its antimycobacterial effect is critical for its development as a drug. Potential mechanisms include inhibition of cell wall synthesis, disruption of energy metabolism, or inhibition of efflux pumps.[7][8]

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for assessing the antimycobacterial activity of this compound and potential signaling pathways that could be targeted.

G cluster_screening Initial Screening cluster_quantitative Quantitative Assessment cluster_intracellular Intracellular Activity cluster_moa Mechanism of Action start Start: this compound disk_diffusion Agar Disk Diffusion Assay start->disk_diffusion mic Broth Microdilution (MIC) disk_diffusion->mic Active? mbc MBC Determination mic->mbc macrophage_assay Macrophage Infection Assay mbc->macrophage_assay Bactericidal? cell_wall Cell Wall Synthesis Inhibition macrophage_assay->cell_wall efflux Efflux Pump Inhibition macrophage_assay->efflux energy Energy Metabolism Disruption macrophage_assay->energy

Caption: Experimental workflow for antimycobacterial assessment of this compound.

G cluster_cell_wall Mycolic Acid Biosynthesis Pathway FAS_I FAS-I FAS_II FAS-II FAS_I->FAS_II MmpL3 MmpL3 Transporter FAS_II->MmpL3 Mycolic_Acids Mycolic Acids MmpL3->Mycolic_Acids This compound This compound This compound->FAS_II Inhibits

Caption: Potential inhibition of the mycolic acid biosynthesis pathway by this compound.

G cluster_efflux Efflux Pump Activity This compound This compound Efflux_Pump Efflux Pump This compound->Efflux_Pump Inhibits Intracellular_Drug Increased Intracellular Drug Concentration Efflux_Pump->Intracellular_Drug Antimicrobial Co-administered Antimicrobial Antimicrobial->Efflux_Pump Substrate

Caption: Hypothetical inhibition of an efflux pump by this compound.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the antimycobacterial activity of this compound. A systematic progression from initial screening to detailed mechanistic studies will be crucial in determining its potential as a novel anti-tuberculosis agent. The provided protocols and data presentation formats are intended to guide researchers in generating clear, comparable, and meaningful results.

References

Application of Melianol in High-Throughput Screening Assays for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melianol is a tetracyclic triterpenoid natural product isolated from plants of the Meliaceae family, such as Melia azedarach. Triterpenoids are a class of natural products known for a wide range of biological activities, including antiviral, insecticidal, and anti-inflammatory properties. Preliminary studies have indicated that this compound and related limonoids may exhibit inhibitory effects against various viruses, making it a compound of interest in antiviral drug discovery. High-throughput screening (HTS) provides a rapid and efficient method to evaluate the antiviral potential of compounds like this compound against a wide range of viral pathogens.

This application note describes a detailed protocol for a cell-based high-throughput screening assay to assess the antiviral activity of this compound. The featured assay is a cytopathic effect (CPE) reduction assay, which measures the ability of a compound to protect host cells from virus-induced cell death. This method is robust, widely applicable to many lytic viruses, and suitable for automation in a 384-well plate format.

Principle of the Assay

The cytopathic effect (CPE) reduction assay is a phenotypic screening method that quantifies the ability of a test compound to inhibit virus-induced cell death. In this assay, host cells are seeded in microtiter plates and infected with a virus that typically causes cell lysis (cytopathic effect). In the presence of an effective antiviral compound, the virus-induced CPE is reduced, and cell viability is maintained. Cell viability is measured using a commercially available reagent, such as one based on ATP quantitation (e.g., CellTiter-Glo®), which generates a luminescent signal directly proportional to the number of viable cells. An increase in the luminescent signal in infected, compound-treated wells compared to infected, untreated wells indicates antiviral activity.

Materials and Reagents

  • Cell Line: Vero E6 cells (or other susceptible host cell line)

  • Virus: Dengue virus serotype 2 (DENV-2) (or other suitable cytopathic virus)

  • Compound: this compound (dissolved in 100% DMSO to a stock concentration of 10 mM)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Infection Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, white, clear-bottom tissue culture treated plates.

  • Reagent Plates: 384-well polypropylene plates for compound dilution.

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • Positive Control: Ribavirin (or other known inhibitor of the target virus).

  • Negative Control: DMSO (vehicle).

  • Equipment:

    • Automated liquid handler

    • Plate reader with luminescence detection capabilities

    • Biosafety cabinet (BSL-2 or higher, depending on the virus)

    • CO2 incubator (37°C, 5% CO2)

Experimental Protocol

Compound Plate Preparation
  • Prepare a serial dilution of this compound in 100% DMSO in a 384-well polypropylene plate. A common concentration range for a primary screen is a single high concentration (e.g., 20 µM), while for dose-response analysis, a 10-point, 3-fold serial dilution is recommended.

  • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions from the compound plate to the corresponding wells of the 384-well assay plate.

  • Prepare wells containing the positive control (Ribavirin) and negative control (DMSO).

Cell Seeding
  • Harvest Vero E6 cells and resuspend them in cell culture medium to a final concentration of 1 x 10^5 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of the 384-well assay plate containing the pre-spotted compounds. This results in 2,500 cells per well.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

Viral Infection
  • On the day of infection, prepare the viral inoculum by diluting the DENV-2 stock in infection medium to achieve a multiplicity of infection (MOI) of 0.1. The optimal MOI should be predetermined to cause significant CPE within 48-72 hours.

  • Carefully remove the cell culture medium from the assay plate, leaving the adherent cells.

  • Add 25 µL of the viral inoculum to each well, except for the uninfected cell control wells (which receive 25 µL of infection medium without the virus).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

Measurement of Cell Viability
  • After the incubation period, remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 25 µL of the reconstituted CellTiter-Glo® reagent to each well of the 384-well plate.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis

The antiviral activity of this compound is determined by calculating the percentage of CPE reduction.

  • Percentage of CPE Reduction:

    • Luminescence_compound: Signal from infected cells treated with this compound.

    • Luminescence_virus_control: Signal from infected cells treated with DMSO (maximum CPE).

    • Luminescence_cell_control: Signal from uninfected cells treated with DMSO (no CPE).

  • IC50 Determination: For dose-response experiments, the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of CPE reduction against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

  • Cytotoxicity Assessment: The cytotoxic concentration (CC50) of this compound should also be determined in parallel by treating uninfected cells with the same serial dilutions of the compound.

  • Selectivity Index (SI): The therapeutic window of the compound is estimated by calculating the selectivity index:

    A higher SI value indicates a more promising antiviral candidate.

Data Presentation

The following table provides an example of how to present the quantitative data obtained from a dose-response experiment with this compound.

This compound Concentration (µM)% CPE Reduction (Mean ± SD)% Cell Viability (Cytotoxicity, Mean ± SD)
50.0098.2 ± 3.185.4 ± 4.5
16.6795.7 ± 2.890.1 ± 3.9
5.5688.3 ± 4.294.6 ± 2.7
1.8565.1 ± 5.598.2 ± 1.9
0.6242.8 ± 6.199.1 ± 1.5
0.2121.5 ± 4.999.5 ± 1.2
0.078.9 ± 3.7100.2 ± 1.8
0.022.1 ± 2.5100.5 ± 1.4
IC50 (µM) 0.85
CC50 (µM) >50
SI >58.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

Viral_Entry_and_Replication Virus Enveloped RNA Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment HostCell Host Cell Endosome Endosome HostCell->Endosome 2. Endocytosis Receptor->HostCell ViralRNA Viral RNA Genome Endosome->ViralRNA 3. Uncoating Ribosome Host Ribosome ViralRNA->Ribosome 4. Translation ReplicationComplex Replication Complex ViralRNA->ReplicationComplex ViralProteins Viral Polyprotein Ribosome->ViralProteins Protease Viral Protease ViralProteins->Protease 5. Proteolytic   Cleavage RdRp RNA-dependent RNA Polymerase (RdRp) Protease->RdRp StructuralProteins Structural Proteins Protease->StructuralProteins RdRp->ReplicationComplex NewViralRNA New Viral RNA ReplicationComplex->NewViralRNA 6. Replication Assembly Virion Assembly NewViralRNA->Assembly StructuralProteins->Assembly NewVirion New Virion Assembly->NewVirion 7. Assembly NewVirion->HostCell 8. Release (Lysis) This compound This compound This compound->Endosome Potential Target This compound->Protease Potential Target This compound->RdRp Potential Target HTS_Workflow start Start compound_prep 1. Compound Plate Preparation start->compound_prep cell_seeding 2. Cell Seeding (2,500 cells/well) compound_prep->cell_seeding incubation1 3. Incubation (18-24h) cell_seeding->incubation1 infection 4. Viral Infection (MOI = 0.1) incubation1->infection incubation2 5. Incubation (48-72h) infection->incubation2 viability_assay 6. Add Cell Viability Reagent incubation2->viability_assay read_plate 7. Read Luminescence viability_assay->read_plate data_analysis 8. Data Analysis (% CPE Reduction, IC50) read_plate->data_analysis end End data_analysis->end

Application Notes and Protocols for the Synthesis of Melianol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Melianol and its derivatives. This compound, a tetracyclic triterpene, and its analogs are of interest for their potential biological activities. The following sections detail synthetic strategies, experimental procedures, and characterization data.

Synthesis of this compound Analogs via Modification of the Core Structure

The synthesis of complex natural products like this compound from simple starting materials is a significant challenge. A more common and practical approach to generate novel derivatives is through the semi-synthesis, which involves the chemical modification of the natural product scaffold.

General Workflow for Semi-Synthesis of this compound Derivatives

The following diagram illustrates a general workflow for the semi-synthesis of this compound derivatives, starting from the isolated natural product. This process typically involves functional group manipulation, such as esterification, etherification, or oxidation/reduction of existing hydroxyl groups.

cluster_0 Upstream Processing cluster_1 Chemical Modification cluster_2 Analysis and Characterization Isolation Isolation of this compound from natural source Purification Purification of this compound (e.g., Chromatography) Isolation->Purification Reaction Chemical Reaction (e.g., Esterification, Oxidation) Purification->Reaction Workup Reaction Work-up and Product Extraction Reaction->Workup Purification_Product Purification of Derivative (e.g., Chromatography) Workup->Purification_Product Structure_Elucidation Structure Elucidation (NMR, MS, IR) Purification_Product->Structure_Elucidation Purity_Analysis Purity Analysis (HPLC, etc.) Structure_Elucidation->Purity_Analysis Bioassay Biological Activity Screening Purity_Analysis->Bioassay

Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.

Protocol 1: Acetylation of this compound

This protocol describes a standard procedure for the acetylation of a hydroxyl group in this compound to yield an acetylated derivative. This is a common derivatization reaction used to explore structure-activity relationships.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure acetylated this compound derivative.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Quantitative Data:

DerivativeStarting MaterialReagentsSolventReaction Time (h)Yield (%)
Acetyl-MelianolThis compoundAcetic anhydride, PyridineDichloromethane18~95

Spectroscopic Data for a Hypothetical Acetyl-Melianol Derivative:

TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ ~2.05 (s, 3H, -OCOCH₃), characteristic shifts in protons adjacent to the newly formed ester.
¹³C NMR (CDCl₃, 100 MHz)δ ~170.0 (C=O, ester), δ ~21.0 (-OCOCH₃).
IR (film) νₘₐₓ cm⁻¹~1735 (C=O, ester stretch), disappearance of the broad O-H stretch from the starting material.
Mass Spectrometry (ESI+)[M+Na]⁺ corresponding to the addition of an acetyl group.

Synthesis of Derivatives of 3-Methoxy-4,5-methylenedioxybenzaldehyde

While the primary structure for this compound is a tetracyclic triterpene, the term can sometimes be associated with derivatives of 3-Methoxy-4,5-methylenedioxybenzaldehyde (also known as myristicinaldehyde). This section provides protocols for the synthesis of derivatives from this simpler aromatic aldehyde.

Logical Relationship for Derivative Synthesis

The following diagram illustrates the synthetic logic for creating a variety of derivatives from 3-Methoxy-4,5-methylenedioxybenzaldehyde.

cluster_0 Aldehyde Chemistry cluster_1 Resulting Derivatives Start 3-Methoxy-4,5- methylenedioxybenzaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Oxidation Oxidation Start->Oxidation Condensation Condensation Reactions Start->Condensation Amines Amines Reductive_Amination->Amines Alkenes Alkenes Wittig_Reaction->Alkenes Carboxylic_Acids Carboxylic Acids Oxidation->Carboxylic_Acids Heterocycles Heterocycles Condensation->Heterocycles

Caption: Synthetic pathways for deriving various compounds from 3-Methoxy-4,5-methylenedioxybenzaldehyde.

Protocol 2: Reductive Amination to Synthesize Amine Derivatives

This protocol describes the synthesis of an amine derivative from 3-Methoxy-4,5-methylenedioxybenzaldehyde via reductive amination.

Materials:

  • 3-Methoxy-4,5-methylenedioxybenzaldehyde

  • A primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-Methoxy-4,5-methylenedioxybenzaldehyde (1 equivalent) in 1,2-dichloroethane, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Reductive Amination:

Starting AldehydeAmineReducing AgentSolventReaction Time (h)Yield (%)
3-Methoxy-4,5-methylenedioxybenzaldehydeBenzylamineNaBH(OAc)₃DCE16~85-90

Protocol 3: Wittig Reaction for Alkene Synthesis

This protocol outlines the synthesis of an alkene derivative using the Wittig reaction.

Materials:

  • A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • 3-Methoxy-4,5-methylenedioxybenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Suspend the phosphonium salt (1.2 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C or -78 °C, depending on the base.

  • Slowly add the strong base (1.1 equivalents) to form the ylide (a color change is typically observed).

  • Stir the ylide solution at the same temperature for 30-60 minutes.

  • Add a solution of 3-Methoxy-4,5-methylenedioxybenzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for a Representative Wittig Reaction:

Starting AldehydePhosphonium SaltBaseSolventReaction Time (h)Yield (%)
3-Methoxy-4,5-methylenedioxybenzaldehydePh₃PCH₃Brn-BuLiTHF4~80-90

These protocols provide a foundation for the synthesis of a diverse range of this compound derivatives, whether starting from the complex natural product or a simpler aromatic precursor. Researchers should adapt and optimize these methods based on the specific target molecule and available resources. Standard laboratory safety precautions should be followed at all times.

Application Notes and Protocols: Evaluation of Melianol Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melianol, a tetracyclic triterpenoid found in certain plant species, has garnered interest for its potential therapeutic properties.[1] This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation by measuring the metabolic activity of cells.[2][3][4][5][6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3][7] The quantity of formazan produced is directly proportional to the number of viable cells.[5][8]

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. The process begins with the preparation of materials and cell culture, followed by treatment with this compound, incubation with MTT, solubilization of formazan crystals, and finally, measurement of absorbance to determine cell viability.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution treat_cells Treat Cells with this compound (Various Concentrations) prep_this compound->treat_cells prep_cells Cell Seeding in 96-well Plate prep_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for MTT-based cytotoxicity assessment of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line used.

Materials and Reagents
  • This compound (purity >95%)

  • Cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Preparation of Solutions
  • This compound Stock Solution (e.g., 10 mM): Dissolve the required amount of this compound in DMSO. Store at -20°C. Further dilutions should be made in complete culture medium to achieve the desired final concentrations.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Vortex until fully dissolved. Sterilize the solution by filtering through a 0.22 µm filter. Store at 4°C, protected from light.[2]

Cell Seeding
  • Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the optimal seeding density (typically 5 x 10³ to 1 x 10⁴ cells per well) in a final volume of 100 µL per well in a 96-well plate.[9][10]

  • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.[9]

Treatment with this compound
  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with for a natural product could be from 1 to 100 µM.

  • After the 24-hour incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the various concentrations of this compound-containing medium to the respective wells.

  • Include a "vehicle control" group (cells treated with medium containing the same concentration of DMSO used for the highest this compound concentration) and a "blank" group (medium only, no cells).[9]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11][12]

MTT Assay Procedure
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[8]

  • Return the plate to the incubator and incubate for 2 to 4 hours.[3][8] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7][9]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][9]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[2]

Data Acquisition and Analysis
  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[2][3][8]

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured format.

Table 1: Absorbance Values (570 nm) after 48-hour Treatment with this compound

This compound Conc. (µM)Replicate 1Replicate 2Replicate 3Mean AbsorbanceStd. Deviation
0 (Vehicle Control) 0.9850.9920.9790.9850.007
1 0.9540.9610.9480.9540.007
5 0.8210.8350.8150.8240.010
10 0.6540.6680.6490.6570.010
25 0.4980.5120.4910.5000.011
50 0.2430.2550.2380.2450.009
100 0.1120.1190.1080.1130.006
Blank (Medium Only) 0.0520.0550.0510.0530.002

Table 2: Calculated Cell Viability and IC50 Value

This compound Conc. (µM)Mean Corrected Absorbance% Cell Viability
0 (Vehicle Control) 0.932100.0%
1 0.90196.7%
5 0.77182.7%
10 0.60464.8%
25 0.44748.0%
50 0.19220.6%
100 0.0606.4%
IC50 Value (µM) \multicolumn{2}{c}{~24.5}

Potential Signaling Pathways

While the specific mechanism of this compound-induced cytotoxicity is yet to be fully elucidated, many natural compounds exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways, which are common targets for cytotoxic agents.[13] Further investigation would be required to determine if this compound acts through one or both of these pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway melianol_ext This compound death_receptor Death Receptors (e.g., Fas, TNFR) melianol_ext->death_receptor Induces Ligand Binding? caspase8 Caspase-8 death_receptor->caspase8 Activates caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 Activates melianol_int This compound bax Bax melianol_int->bax Upregulates? bcl2 Bcl-2 melianol_int->bcl2 Downregulates? mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases bax->mitochondrion Promotes Permeability bcl2->mitochondrion Inhibits Permeability cytochrome_c->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Generalized apoptosis signaling pathways potentially affected by this compound.

Troubleshooting

ProblemPossible CauseSuggestion
High background in blank wells Medium contamination (bacteria/yeast)Use sterile technique and fresh, sterile medium.
Phenol red or serum interference[2]Use phenol red-free medium for the MTT incubation step.
Low absorbance readings Low cell numberOptimize cell seeding density.
Insufficient incubation time with MTTIncrease incubation time to 3-4 hours.
Incomplete formazan solubilizationIncrease shaking time or gently pipette to mix.[2]
Inconsistent results between wells Uneven cell seedingEnsure a homogenous single-cell suspension before seeding.
Edge effects in the 96-well plateAvoid using the outermost wells of the plate.

References

Application Notes and Protocols for In Vitro Metabolism Studies of Melianol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the in vitro metabolism of Melianol, a critical step in early drug development to predict its pharmacokinetic properties and potential for drug-drug interactions. The following sections outline the methodologies for assessing metabolic stability, inhibition of cytochrome P450 enzymes, reaction phenotyping, and metabolite identification.

This compound Metabolic Stability Assay

Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. This is a key parameter for predicting in vivo clearance.[1][2][3][4]

Data Presentation:

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
This compound Concentration (µM)1
Microsomal Protein Conc. (mg/mL)0.5
Incubation Time (min)0, 5, 15, 30, 45, 60
Half-life (t½, min)Calculated Value
Intrinsic Clearance (CLint, µL/min/mg)Calculated Value

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[1]

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 µM working solution of this compound by diluting the stock solution in the potassium phosphate buffer.[1]

    • Prepare an NADPH regenerating system.[1]

    • Thaw pooled human liver microsomes on ice immediately before use.[1]

  • Incubation:

    • Pre-warm the this compound working solution and microsomal suspension at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture containing this compound and liver microsomes. The final microsomal protein concentration should be 0.5 mg/mL.[5]

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.[1]

    • Terminate the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.[6]

  • Sample Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, this compound, NADPH, Microsomes) Prewarm Pre-warm reagents at 37°C Reagents->Prewarm Initiate Initiate reaction with NADPH Prewarm->Initiate Incubate Incubate at 37°C Initiate->Incubate Aliquots Collect aliquots at time points Incubate->Aliquots Terminate Terminate reaction with Acetonitrile Aliquots->Terminate Centrifuge Centrifuge to precipitate protein Terminate->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the this compound metabolic stability assay.

This compound Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[7][8][9]

Data Presentation:

Table 2: IC50 Values of this compound for CYP Isoform Inhibition

CYP IsoformProbe SubstrateThis compound IC50 (µM)Positive Control Inhibitor IC50 (µM)
CYP1A2PhenacetinCalculated ValueFurafylline
CYP2B6BupropionCalculated ValueTiclopidine
CYP2C8AmodiaquineCalculated ValueQuercetin
CYP2C9DiclofenacCalculated ValueSulfaphenazole
CYP2C19S-MephenytoinCalculated ValueTiclopidine
CYP2D6DextromethorphanCalculated ValueQuinidine
CYP3A4MidazolamCalculated ValueKetoconazole

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the buffer.

    • Prepare an NADPH regenerating system.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • Pre-incubate a mixture of human liver microsomes, buffer, and a range of this compound concentrations (or a positive control inhibitor) at 37°C for 10 minutes.[10]

    • Initiate the reaction by adding a specific CYP probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (within the linear range of metabolite formation).

    • Terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the formation of the specific metabolite from the probe substrate in the supernatant using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.[7][8]

Signaling Pathway Diagram:

This compound This compound CYP_Enzyme CYP Enzyme (e.g., CYP3A4) This compound->CYP_Enzyme Inhibition Metabolite Metabolite (e.g., 1'-hydroxymidazolam) CYP_Enzyme->Metabolite Produces Probe_Substrate Probe Substrate (e.g., Midazolam) Probe_Substrate->CYP_Enzyme Metabolized by

Caption: Inhibition of a CYP enzyme by this compound.

This compound Reaction Phenotyping

Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound.[6][11][12] This information is crucial for predicting the impact of genetic polymorphisms and co-administered drugs on this compound's clearance.[12]

Data Presentation:

Table 3: Relative Contribution of CYP Isoforms to this compound Metabolism

Recombinant CYP IsoformRate of this compound Depletion (pmol/min/pmol CYP)% Contribution
CYP1A2Calculated ValueCalculated Value
CYP2B6Calculated ValueCalculated Value
CYP2C8Calculated ValueCalculated Value
CYP2C9Calculated ValueCalculated Value
CYP2C19Calculated ValueCalculated Value
CYP2D6Calculated ValueCalculated Value
CYP3A4Calculated ValueCalculated Value
CYP3A5Calculated ValueCalculated Value
Control (no enzyme)Calculated ValueN/A

Experimental Protocol:

Two complementary approaches are recommended:

A. Recombinant Human CYP Enzymes:

  • Incubation:

    • Incubate this compound (at a concentration below its Km, e.g., 1 µM) with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5) expressed in a suitable system (e.g., baculovirus-infected insect cells).[6]

    • The incubation mixture should also contain phosphate buffer (100 mM, pH 7.4), magnesium chloride, and be initiated by the addition of NADPH.[6]

    • Incubate at 37°C, collecting samples at various time points.

    • Terminate the reaction with cold acetonitrile.

  • Analysis and Interpretation:

    • Analyze the samples for the depletion of this compound using LC-MS/MS.

    • The rate of metabolism by each isoform indicates its potential involvement.

B. Chemical Inhibition in Human Liver Microsomes:

  • Incubation:

    • Incubate this compound with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform.

    • For time-dependent inhibitors, a pre-incubation step with the inhibitor, microsomes, and NADPH is required before adding this compound.[6]

    • Initiate the reaction by adding NADPH (or this compound for time-dependent inhibitor assays).

    • Terminate the reaction and analyze for this compound depletion.

  • Analysis and Interpretation:

    • A significant decrease in the rate of this compound metabolism in the presence of a selective inhibitor points to the involvement of that specific CYP isoform.

Logical Relationship Diagram:

cluster_rhCYP Recombinant hCYPs cluster_HLM Human Liver Microsomes This compound This compound Metabolism Metabolism This compound->Metabolism rhCYP Panel of individual recombinant CYP enzymes Metabolism->rhCYP HLM Pooled HLM with selective inhibitors Metabolism->HLM Identify_Enzymes Identify Responsible CYP Isoforms rhCYP->Identify_Enzymes HLM->Identify_Enzymes

Caption: Approaches for this compound reaction phenotyping.

This compound Metabolite Identification

Objective: To identify the chemical structures of metabolites formed from this compound in vitro. This is essential for understanding metabolic pathways and assessing the potential for formation of active or reactive metabolites.[5][13]

Data Presentation:

Table 4: Putative Metabolites of this compound in Human Liver Microsomes

Metabolite IDObserved m/zProposed Biotransformation
M1ValueHydroxylation (+16 Da)
M2ValueDehydrogenation (-2 Da)
M3ValueGlucuronidation (+176 Da)
.........

Experimental Protocol:

  • Incubation:

    • Incubate this compound at a higher concentration (e.g., 10 µM) with human liver microsomes (or other metabolically competent systems like hepatocytes) and an NADPH regenerating system for an extended period (e.g., 60 minutes) to generate sufficient quantities of metabolites.

    • Include a control incubation without NADPH to differentiate between enzymatic and non-enzymatic degradation.

  • Sample Preparation:

    • Terminate the reaction with cold acetonitrile.

    • Centrifuge to remove proteins.

    • The supernatant may be concentrated to increase the detectability of low-level metabolites.

  • LC-MS/MS Analysis:

    • Analyze the samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.[13][14]

    • Acquire data in both full scan mode to detect potential metabolites and in product ion scan (MS/MS) mode to obtain fragmentation patterns of the parent drug and its metabolites.

  • Data Processing and Identification:

    • Use metabolite identification software to search for potential metabolites by comparing the full scan data from the +NADPH and -NADPH samples. The software looks for mass shifts corresponding to common biotransformations (e.g., oxidation, glucuronidation, sulfation).

    • Compare the MS/MS fragmentation pattern of a putative metabolite with that of the parent drug to aid in structural elucidation.

Experimental Workflow for Metabolite ID:

Incubation Incubate this compound with HLM +/- NADPH Termination Terminate Reaction Incubation->Termination Sample_Prep Sample Preparation (Protein Precipitation, Concentration) Termination->Sample_Prep LC_HRMS LC-HRMS Analysis (Full Scan and MS/MS) Sample_Prep->LC_HRMS Data_Processing Data Processing with Metabolite ID Software LC_HRMS->Data_Processing Structure_Elucidation Structure Elucidation (Mass Shifts, Fragmentation) Data_Processing->Structure_Elucidation

Caption: Workflow for this compound metabolite identification.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Melianol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melianol, a tetracyclic triterpenoid natural product, has shown potential therapeutic properties in preliminary studies.[1] Limonoids, a class of compounds to which this compound belongs, have been investigated for a variety of bioactivities, including antiviral and cytotoxic effects.[2] This document provides detailed application notes and standardized protocols for the in vivo efficacy testing of this compound in preclinical animal models. The following protocols are designed to be adapted to specific research questions and institutional guidelines.

General Considerations for In Vivo Studies

Prior to initiating in vivo efficacy studies, comprehensive preclinical toxicology and safety pharmacology assessments must be conducted.[3][4][5] These studies are essential to determine the maximum tolerated dose (MTD), identify potential target organ toxicities, and establish a safe starting dose for efficacy trials.[6][7] All animal experiments must be conducted in compliance with institutional animal care and use committee (IACUC) guidelines and Good Laboratory Practice (GLP) standards to ensure data integrity and animal welfare.[3]

Hypothetical Signaling Pathway Modulated by this compound

While the precise mechanism of action for this compound is under investigation, many natural products exert their effects by modulating key signaling pathways involved in inflammation and cell survival. A plausible hypothesis is that this compound interacts with upstream components of inflammatory and proliferative signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activates p38MAPK p38 MAPK Receptor->p38MAPK Activates JNK JNK Receptor->JNK Activates NFkB NF-κB IKK->NFkB Activates Gene Gene Transcription (Inflammatory Cytokines, Chemokines, Proliferation Factors) NFkB->Gene Promotes AP1 AP-1 p38MAPK->AP1 Activates JNK->AP1 Activates AP1->Gene Promotes This compound This compound This compound->IKK Inhibits This compound->p38MAPK Inhibits G A Phase 1: Dose Range Finding & Toxicology (Acute & Sub-chronic) B Phase 2: Model Selection & Development (e.g., Inflammation, Oncology) A->B C Phase 3: In Vivo Efficacy Study (Dosing, Monitoring) B->C D Phase 4: Endpoint Analysis (e.g., Tumor Volume, Biomarkers) C->D E Phase 5: Data Analysis & Reporting D->E

References

Application Notes and Protocols: Melianol and its Analogs as Positive Controls in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melianol is a triterpenoid compound that, along with its structural analogs, has demonstrated potential antiviral activities. These compounds, isolated from plants of the Meliaceae family, are part of a larger class of natural products known as limonoids.[1][2] Due to their inhibitory effects against a range of viruses, specific analogs of this compound, such as 3-α-tigloyl-melianol, can serve as valuable positive controls in antiviral screening assays. This document provides detailed protocols and data for utilizing these compounds in your research.

Note: Data for 3-α-tigloyl-melianol is presented here as a representative example due to the limited availability of specific antiviral data for this compound itself.

Data Presentation

The antiviral activity and cytotoxicity of this compound analogs are crucial parameters for their use as positive controls. The following table summarizes the available quantitative data for 3-α-tigloyl-melianol and a related compound, melianone.

CompoundVirusAssay TypeCell LineEC50CC50Selectivity Index (SI)Reference
3-α-tigloyl-melianolWest Nile Virus (WNV)Not SpecifiedNot Specified3 µM>100 µM>33.3[2]
3-α-tigloyl-melianolDengue Virus (DENV-2)Not SpecifiedNot Specified>100 µM>100 µM-[2]
MelianoneWest Nile Virus (WNV)Not SpecifiedNot Specified>100 µM>100 µM-[2]
MelianoneDengue Virus (DENV-2)Not SpecifiedNot Specified>100 µM>100 µM-[2]

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral activity. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

  • Vero E6 cells (or other appropriate host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well tissue culture plates

  • This compound analog (e.g., 3-α-tigloyl-melianol) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed Vero E6 cells into a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of DMEM supplemented with 5% FBS and penicillin-streptomycin.[3]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Prepare serial dilutions of the this compound analog in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells in triplicate. Include wells with untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Add 20 µL of MTT solution to each well and incubate for another 2 hours at 37°C.[3]

  • Add 50 µL of 10% SDS to stop the reaction.[3]

  • Measure the absorbance at 490 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value from the dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Vero E6 cells (or other appropriate host cell line)

  • Target virus stock (e.g., West Nile Virus)

  • DMEM with 2% FBS

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well tissue culture plates

  • This compound analog

Procedure:

  • Seed host cells in 12-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • In parallel, prepare serial dilutions of the this compound analog at non-toxic concentrations (determined from the cytotoxicity assay).

  • Pre-incubate the virus dilution with an equal volume of the compound dilution for 1 hour at 37°C. A virus-only control should be included.

  • Remove the growth medium from the cell monolayers and infect the cells with 100 µL of the virus-compound mixtures.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • After adsorption, remove the inoculum and wash the cells twice with PBS.

  • Overlay the cell monolayer with 2 mL of overlay medium (e.g., DMEM with 2% FBS and 0.8% agarose) containing the corresponding concentration of the this compound analog.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere until plaques are visible (typically 3-5 days).

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Vero E6) Cytotoxicity 4. Cytotoxicity Assay (MTT) Determine CC50 Cell_Culture->Cytotoxicity Antiviral 5. Antiviral Assay (e.g., Plaque Reduction) Cell_Culture->Antiviral Compound_Prep 2. Compound Preparation (this compound Analog Dilutions) Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Virus_Stock 3. Virus Stock Preparation Virus_Stock->Antiviral Cytotoxicity->Antiviral Inform non-toxic concentrations SI_Calc 7. Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI_Calc EC50_Calc 6. Calculate EC50 Antiviral->EC50_Calc EC50_Calc->SI_Calc Triterpenoid_Mechanism cluster_virus_lifecycle Viral Lifecycle Attachment 1. Virus Attachment to Host Cell Entry 2. Viral Entry Attachment->Entry Replication 3. Viral Replication Entry->Replication Assembly 4. Assembly & Release Replication->Assembly This compound This compound Analog (Triterpenoid) This compound->Entry Inhibition This compound->Replication Inhibition

References

Application Notes and Protocols for Investigating Melianol in Mechanistic Studies of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melianol, a tetracyclic triterpene also known as Deacetylturreanthin, is a natural product with a chemical structure suggestive of potential bioactive properties. While direct studies on the role of this compound in apoptosis are not extensively documented in current literature, its classification as a triterpenoid warrants investigation into its potential as a pro-apoptotic agent. Many triterpenoids isolated from natural sources have demonstrated cytotoxic and apoptosis-inducing activities in various cancer cell lines.[1][2] This document provides a comprehensive set of protocols and application notes to guide researchers in the mechanistic study of this compound-induced apoptosis.

The provided methodologies are based on established techniques for characterizing the apoptotic cascade and are supplemented with illustrative data tables and signaling pathway diagrams to serve as a practical guide for initiating research on this compound.

Postulated Mechanism of Action

Based on studies of other tetracyclic triterpenoids, it is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) and/or the extrinsic (death receptor) pathway. These pathways converge on the activation of effector caspases, leading to the characteristic biochemical and morphological hallmarks of apoptotic cell death. A primary investigative goal would be to elucidate which of these pathways this compound activates and the key molecular players involved.

Key Experimental Protocols

Herein, we detail the core experimental procedures required to assess the pro-apoptotic potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a series of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[3][4][5]

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, cleaved Caspase-8, and PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

Objective: To quantitatively measure the activity of key executioner caspases (Caspase-3, -8, -9).

Protocol:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them according to the manufacturer's instructions of a commercially available caspase activity assay kit.

  • Assay Reaction: Add the cell lysate to a 96-well plate. Add the specific caspase substrate (e.g., DEVD-pNA for Caspase-3, IETD-pNA for Caspase-8, LEHD-pNA for Caspase-9).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be generated from the aforementioned experiments when studying a novel pro-apoptotic compound like this compound.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

This compound Conc. (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198 ± 3.995 ± 4.290 ± 5.3
585 ± 5.278 ± 4.765 ± 4.9
1068 ± 4.152 ± 3.841 ± 3.5
2545 ± 3.528 ± 3.118 ± 2.7
5022 ± 2.811 ± 2.27 ± 1.9
1009 ± 1.94 ± 1.52 ± 1.1
IC50 (µM) ~28.5 ~11.2 ~7.8

Table 2: Apoptotic Cell Population in HeLa Cells Treated with this compound for 48h (Flow Cytometry)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (10 µM)55.8 ± 3.532.1 ± 2.912.1 ± 1.8
This compound (20 µM)28.4 ± 2.855.7 ± 4.115.9 ± 2.3

Table 3: Relative Caspase Activity in HeLa Cells Treated with this compound for 24h

TreatmentCaspase-3 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.2
This compound (15 µM)4.2 ± 0.51.5 ± 0.33.8 ± 0.4

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate and a general experimental workflow for its investigation.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DR Death Receptors (e.g., Fas, TRAIL-R) This compound->DR Induces Ligand or Receptor Expression ProCasp8 Pro-Caspase-8 DR->ProCasp8 Recruitment via FADD/DISC Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Bax->Mito Forms pores Apaf1 Apaf-1 CytC->Apaf1 Binds to ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Recruits Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Melianol_intrinsic This compound Melianol_intrinsic->Bcl2 Inhibits Melianol_intrinsic->Bax Activates Casp3 Caspase-3 ProCasp3->Casp3 Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP

Caption: Postulated apoptotic signaling pathways modulated by this compound.

cluster_workflow Experimental Workflow for this compound Apoptosis Studies A Cancer Cell Lines (e.g., HeLa, MCF-7) B Treat with this compound (Dose- and Time-course) A->B C Cell Viability Assay (MTT) B->C E Apoptosis Quantification (Annexin V/PI Staining) B->E F Western Blot Analysis (Bcl-2, Bax, Caspases, PARP) B->F G Caspase Activity Assays (Caspase-3, -8, -9) B->G D Determine IC50 C->D H Data Analysis & Mechanistic Conclusion D->H E->H F->H G->H

Caption: General experimental workflow for investigating this compound.

Conclusion

While specific data on this compound's role in apoptosis is currently limited, its chemical classification as a tetracyclic triterpenoid suggests it is a promising candidate for investigation as a pro-apoptotic agent. The protocols and illustrative data provided in these application notes offer a robust framework for researchers to systematically evaluate the efficacy and elucidate the molecular mechanisms of this compound-induced apoptosis. Such studies will be crucial in determining its potential as a novel therapeutic agent in oncology.

References

Application Note: Chromatographic Fingerprinting of Melianol-Containing Extracts for Quality Control and Standardization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melianol is a significant tetracyclic triterpenoid, primarily isolated from plants of the Melia genus, such as Melia azedarach. These extracts have a rich history in traditional medicine and are being investigated for various pharmacological activities. Due to the chemical complexity of botanical extracts, ensuring batch-to-batch consistency is a major challenge in the development of herbal medicines and related products. Chromatographic fingerprinting is a powerful quality control strategy that provides a comprehensive chemical profile of an extract.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for generating a characteristic fingerprint of this compound-containing extracts. The protocol is designed for raw material identification, quality evaluation, and stability testing.

Experimental Protocols

Protocol 1: Extraction of Bioactive Compounds from Plant Material

This protocol outlines the extraction of triterpenoids, including this compound, from the bark or roots of Melia azedarach. The use of methanol is based on its effectiveness in extracting a broad range of secondary metabolites.[2][3]

Materials and Reagents:

  • Dried and powdered plant material (Melia azedarach bark or roots)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Soxhlet apparatus[2]

  • Rotary evaporator

  • Filter paper (0.45 µm)

Procedure:

  • Sample Preparation: Weigh approximately 20 g of the dried, powdered plant material.

  • Soxhlet Extraction:

    • Place the powdered sample into a thimble and position it in the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with 250 mL of methanol.

    • Heat the flask to initiate the extraction process. Continue the extraction for 6-8 hours, or until the solvent running through the siphon tube is colorless.

  • Concentration:

    • After extraction, cool the solution and filter it to remove any particulate matter.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40°C until a semi-solid residue is obtained.[4]

  • Drying and Storage:

    • Dry the resulting extract completely in a vacuum desiccator over anhydrous sodium sulfate.

    • Store the final dried extract at 4°C in an airtight, light-protected container until further analysis.

  • Sample Solution for HPLC:

    • Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol to achieve a concentration of 1 mg/mL.

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 2: HPLC Chromatographic Fingerprinting

This protocol provides a validated HPLC method for generating a reproducible chromatographic fingerprint of the prepared extract. A C18 column is used with a gradient elution program for optimal separation of complex components.[5]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (v/v)[5]

    • B: Acetonitrile

  • Detection Wavelength: 274 nm[5]

  • Column Temperature: 25°C[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the filtered sample solution prepared in Protocol 1.

  • Chromatographic Run: Run the gradient elution program as detailed in Table 1.

  • Data Acquisition: Acquire chromatograms for 65 minutes at a detection wavelength of 274 nm.

Protocol 3: Data Analysis and Fingerprint Generation

The quality and consistency of the extracts are evaluated by comparing their chromatographic profiles against a reference fingerprint.

Software:

  • Chromatography data station software with fingerprinting analysis capabilities.

Procedure:

  • Reference Fingerprint Generation:

    • Analyze a minimum of 10 representative batches of authenticated raw material using the HPLC protocol.

    • Generate a reference chromatogram (R) by calculating the median of all chromatograms.[1]

  • Peak Alignment: Align the peaks in the sample chromatograms with the reference fingerprint to correct for minor retention time shifts.

  • Similarity Analysis:

    • Calculate the similarity of each sample chromatogram to the reference fingerprint using the correlation coefficient or cosine value of the vectorial angle.[6]

    • A correlation coefficient > 0.95 is generally considered acceptable, indicating high similarity and batch consistency.

  • Quantitative Analysis (Optional):

    • Identify and quantify one or more major bioactive marker compounds (e.g., this compound, if a standard is available) to complement the fingerprint analysis.[6]

Data Presentation

Quantitative data from the chromatographic analysis should be organized for clear interpretation and comparison.

Table 1: HPLC Gradient Elution Program

Time (minutes)Mobile Phase A (0.1% H₃PO₄) %Mobile Phase B (Acetonitrile) %
0.01955
20.008020
45.005050
60.002080
65.00955

Table 2: Characteristic Peaks in a Reference Fingerprint for a Melia azedarach Extract

Peak No.Retention Time (min)Relative Peak Area (%)
18.453.2
212.785.1
319.3311.8
425.127.5
531.6715.3
638.919.2
744.056.4
852.894.9

Note: Data presented are hypothetical and for illustrative purposes.

Table 3: Similarity Analysis of Different Production Batches

Sample Batch IDCorrelation Coefficient (vs. Reference)Pass/Fail
BATCH-0010.991Pass
BATCH-0020.985Pass
BATCH-0030.923Fail
BATCH-0040.994Pass

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the fingerprinting process.

G cluster_prep Sample Preparation cluster_analysis Analysis & Processing cluster_output Quality Assessment plant_material Plant Material (Melia azedarach) extraction Soxhlet Extraction (Methanol) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration sample_solution Final Sample Solution (1 mg/mL) concentration->sample_solution hplc HPLC-DAD Analysis sample_solution->hplc data_proc Data Processing (Peak Alignment) hplc->data_proc similarity Similarity Analysis (Correlation > 0.95) data_proc->similarity fingerprint Reference Fingerprint Generation fingerprint->similarity report Quality Control Report similarity->report

Caption: Workflow for chromatographic fingerprinting analysis.

G center_node Chromatographic Fingerprint raw_material Raw Material Identification raw_material->center_node quality_control Finished Product Quality Control quality_control->center_node stability Stability Testing stability->center_node adulteration Adulteration Screening adulteration->center_node

Caption: Applications of chromatographic fingerprinting.

References

Troubleshooting & Optimization

improving the yield of Melianol extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Melianol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving the yield of this compound from plant material.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction of this compound, a tetracyclic triterpenoid found in plants of the Melia genus, such as Melia azedarach.[1][2][3]

Issue 1: Low this compound Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Inappropriate Plant Material Use young, healthy plant parts, as older tissues may have lower concentrations of secondary metabolites. For Melia azedarach, fruits have been identified as a source of this compound.[3] The concentration of secondary metabolites can vary with the growth stage of the plant.[4][5]
Inefficient Cell Lysis Ensure the plant material is finely ground to a powder to maximize the surface area for solvent penetration. Cryo-grinding with liquid nitrogen can prevent degradation of the target compound.[6]
Suboptimal Solvent Choice This compound is a triterpenoid, and methanol has been effectively used for extracting these from Melia azedarach.[1] Consider using a sequence of solvents with increasing polarity to optimize extraction. For triterpenoids, ethanol and acetone are also common solvents.[7]
Incorrect Solid-to-Liquid Ratio A low solvent volume may not be sufficient to fully extract the compound. Increasing the solvent-to-solid ratio can improve yield, with optimal ratios for triterpenoids often ranging from 1:20 to 1:60 g/mL.[4][5][8]
Insufficient Extraction Time or Temperature Extraction time and temperature are critical. For triterpenoids, extraction times can range from 30 minutes to several hours.[4][5] Elevated temperatures can increase extraction efficiency, but excessive heat may degrade the compound.
Compound Degradation This compound may be sensitive to heat, light, or pH changes. Store plant material and extracts in cool, dark conditions. If using heat, perform a preliminary study to determine the thermal stability of this compound.

Issue 2: Presence of Impurities in the Extract

Possible Causes & Solutions

Possible CauseRecommended Solution
Co-extraction of Pigments (e.g., Chlorophyll) If using aerial parts of the plant, pre-wash the plant material with a non-polar solvent like hexane to remove chlorophyll and other lipids before the main extraction.[9]
Co-extraction of Fatty Acids and Oils Melia azedarach extracts can contain fatty acids.[9][10] A liquid-liquid partition with a non-polar solvent like hexane can help remove these from your polar extract.
Co-extraction of Other Secondary Metabolites Melia azedarach is rich in other compounds like flavonoids and limonoids.[1][10] Chromatographic techniques such as column chromatography or preparative HPLC are necessary for purification.

Frequently Asked Questions (FAQs)

Q1: Which part of the Melia azedarach plant is best for this compound extraction?

A1: this compound has been identified in the fruits of Melia azedarach.[3] While other parts like leaves and bark contain a variety of secondary metabolites, the fruits are a confirmed source of this compound.[1][9]

Q2: What is the most effective extraction method for this compound?

A2: The choice of extraction method depends on the scale and available equipment. For lab-scale extraction, Soxhlet extraction with methanol is a robust method for triterpenoids.[1] Ultrasound-assisted extraction (UAE) can offer higher yields in shorter times.[8][11] For a more environmentally friendly and selective extraction, supercritical fluid extraction (SFE) with CO2 and an ethanol co-solvent can be highly effective.[12]

Q3: How can I optimize the solvent-to-solid ratio for my extraction?

A3: To optimize this parameter, you can perform a series of small-scale extractions with varying solvent-to-solid ratios (e.g., 1:10, 1:20, 1:30 g/mL) while keeping other parameters constant. Analyze the yield of this compound in each extract to determine the optimal ratio. For triterpenoids, yields often increase with the ratio up to a certain point, after which the increase is minimal.[4][5]

Q4: Can I use water for this compound extraction?

A4: As a triterpenoid, this compound is expected to have low polarity. Therefore, water alone is unlikely to be an effective solvent. However, aqueous extracts of Melia azedarach do contain a complex mixture of metabolites.[13] For targeted this compound extraction, organic solvents like methanol, ethanol, or acetone are more appropriate.[1][7]

Data on Triterpenoid Extraction Optimization

The following tables provide examples of how different parameters can affect the yield of triterpenoid extraction, based on studies of similar compounds.

Table 1: Effect of Solvent-to-Solid Ratio and Extraction Time on Triterpenoid Yield

Solvent-to-Solid Ratio (g/mL)Extraction Time (min)Triterpenoid Yield (mg/g)
1:10308.5
1:203010.2
1:303011.1
1:206012.5
1:209012.8

Note: Data is illustrative and based on general principles of triterpenoid extraction.[4][5]

Table 2: Comparison of Different Extraction Methods for Triterpenoids

Extraction MethodTemperature (°C)Time (h)Relative Yield (%)
Maceration254865
Soxhlet Extraction65885
Ultrasound-Assisted Extraction (UAE)45195
Supercritical Fluid Extraction (SFE)50298

Note: Relative yield is compared to the highest yielding method. Data is illustrative.[12][14]

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol is a standard method for the exhaustive extraction of moderately polar compounds from plant material.

  • Preparation of Plant Material:

    • Air-dry the fruits of Melia azedarach in the shade.

    • Grind the dried fruits into a fine powder using a mechanical grinder.

    • Optional: Pre-extract the powder with hexane in the Soxhlet apparatus for 2 hours to remove lipids and pigments. Discard the hexane extract.

  • Soxhlet Extraction:

    • Place 20 g of the dried (or pre-extracted) powder into a cellulose thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill a 500 mL round-bottom flask with 300 mL of methanol.

    • Assemble the Soxhlet apparatus and heat the flask in a heating mantle.

    • Allow the extraction to proceed for 8-12 hours (approximately 10-15 cycles).

  • Solvent Removal and Yield Determination:

    • After extraction, allow the apparatus to cool.

    • Remove the methanolic extract from the round-bottom flask.

    • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting crude extract in a vacuum oven to a constant weight.

    • Calculate the crude extract yield.

  • Purification (Optional but Recommended):

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This is a more rapid method that can improve extraction efficiency.

  • Preparation of Plant Material:

    • Prepare the powdered plant material as described in Protocol 1.

  • Ultrasonic Extraction:

    • Place 10 g of the powdered material in a 250 mL Erlenmeyer flask.

    • Add 200 mL of 80% ethanol (a solvent-to-solid ratio of 1:20).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 60 minutes at a controlled temperature of 50°C.[8]

  • Sample Recovery:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate using a rotary evaporator as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_purification 4. Purification & Analysis plant_material Melia azedarach Fruits drying Air Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Soxhlet with Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying_extract Drying of Crude Extract concentration->drying_extract chromatography Column Chromatography drying_extract->chromatography analysis Analysis (e.g., HPLC, LC-MS) chromatography->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_yield cluster_material Plant Material Issues cluster_prep Preparation Issues cluster_extraction_params Extraction Parameter Issues cluster_degradation Degradation Issues start Low this compound Yield check_source Verify Plant Part (Fruits are preferred) start->check_source Is material optimal? check_grind Ensure Fine Powder Consistency start->check_grind Is preparation adequate? optimize_solvent Test Different Solvents/ Polarities start->optimize_solvent Are parameters optimal? check_temp Reduce Extraction Temperature start->check_temp Is compound degrading? check_quality Use Young, Healthy Material check_source->check_quality optimize_ratio Increase Solvent-to-Solid Ratio optimize_solvent->optimize_ratio optimize_time_temp Optimize Time and Temperature optimize_ratio->optimize_time_temp check_light Protect from Light check_temp->check_light

Caption: Troubleshooting decision tree for low this compound yield.

References

overcoming solubility issues of Melianol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Melianol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample not dissolving in water or standard aqueous buffers?

A1: this compound is a tetracyclic triterpene (C₃₀H₄₈O₄), a class of natural compounds known for being highly lipophilic and consequently having poor water solubility.[1][2] Its large, non-polar carbon skeleton outweighs the solubilizing effect of its few hydroxyl groups, leading to very low intrinsic solubility in aqueous media. This is a common challenge for many complex natural products and new chemical entities.[3][4]

Q2: I prepared a concentrated stock of this compound in an organic solvent (like DMSO), but it precipitates when I dilute it into my cell culture medium or buffer. What is happening?

A2: This phenomenon is known as "fall-out" or precipitation upon dilution. You have created a supersaturated aqueous solution by introducing the drug in a water-miscible organic co-solvent.[5] While the concentrated stock is stable, diluting it into a primarily aqueous environment lowers the overall concentration of the co-solvent below the level required to keep the hydrophobic this compound molecules dissolved. This causes the compound to crash out of the solution.[6] To avoid this, ensure the final concentration of the organic solvent in your working solution is as low as possible (typically <1% and often <0.1% for cell-based assays) and that the final this compound concentration does not exceed its solubility limit in that specific mixed-solvent system.

Q3: What are the most common initial strategies to solubilize this compound for in vitro experiments?

A3: For initial lab-scale and in vitro studies, the most direct methods are:

  • Co-solvency: Use a minimal amount of a water-miscible organic solvent to prepare a high-concentration stock solution. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG400).[7] This stock can then be carefully diluted into your aqueous medium.

  • Cyclodextrin Complexation: Employ cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved solubility and safety.[8]

Q4: How can I choose between using a co-solvent and a cyclodextrin-based formulation?

A4: The choice depends on your experimental context:

  • Co-solvents are simple, quick, and effective for achieving solubility, making them ideal for initial screening and many in vitro assays.[6] However, the organic solvent itself can have biological effects or be toxic to cells at higher concentrations.[7]

  • Cyclodextrins are often preferred when the biological activity of the co-solvent is a concern, or for developing formulations with improved stability and potential for in vivo use.[3][8] The complexation process requires more optimization but can yield a true aqueous solution without organic solvents.

Troubleshooting Guide: Overcoming this compound Precipitation

If you are encountering solubility issues, follow this workflow to identify a suitable solution.

G start Start: this compound Fails to Dissolve or Precipitates in Aqueous Medium check_stock Is a concentrated stock in a co-solvent (e.g., DMSO) being used? start->check_stock prep_stock Action: Prepare a high-concentration stock solution in 100% DMSO or Ethanol. (See Protocol 1) check_stock->prep_stock No check_dilution Is precipitation occurring upon dilution into aqueous buffer? check_stock->check_dilution Yes prep_stock->check_dilution optimize_dilution Troubleshoot: Dilution Technique check_dilution->optimize_dilution Yes success Result: Soluble this compound Solution check_dilution->success No dilution_steps 1. Decrease final this compound concentration. 2. Increase mixing/vortexing during dilution. 3. Ensure final co-solvent % is minimal (<0.5%). optimize_dilution->dilution_steps still_precipitates Still Precipitating? dilution_steps->still_precipitates try_cyclodextrin Action: Use a different solubilization method. Try Cyclodextrin Complexation. (See Protocol 2) still_precipitates->try_cyclodextrin Yes still_precipitates->success No try_cyclodextrin->success

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Comparison of Solubility Enhancement Techniques

The following table summarizes and compares common strategies applicable to poorly water-soluble compounds like this compound.

TechniqueMechanism of ActionTypical Solubility IncreaseAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent system, decreasing interfacial tension between the solute and the solvent.[10][11]10 to 500-foldSimple, rapid, and cost-effective for lab-scale experiments.[6]Potential for solvent toxicity in biological systems; risk of precipitation upon dilution.[7]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within its non-polar cavity, forming a water-soluble inclusion complex.[9][12]10 to 100,000-fold[13]Reduces solvent toxicity; increases drug stability; suitable for in vivo formulations.[8]Requires optimization; can be more expensive; potential for renal toxicity with some cyclodextrins at high doses.[3]
Nanonization Increases the surface area-to-volume ratio by reducing particle size to the sub-micron range, which enhances the dissolution rate.[14][15]5 to 50-foldEnhances dissolution velocity and saturation solubility; improves bioavailability.[14][16]Requires specialized equipment (e.g., high-pressure homogenizers, mills); potential for particle aggregation.[5]
Solid Dispersion Disperses the drug in a hydrophilic solid carrier or matrix, often in an amorphous state, to improve wettability and dissolution.[17][18]10 to 200-foldSignificant increase in dissolution rate; scalable manufacturing processes (e.g., spray drying).[5]Formulations can be physically unstable over time (recrystallization); requires careful selection of carriers.[17]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound using a Co-solvent (DMSO)

This protocol describes the standard method for preparing a stock solution of a hydrophobic compound for in vitro use.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Target aqueous medium (e.g., PBS, cell culture media)

Workflow Diagram:

G start Start weigh 1. Weigh this compound start->weigh dissolve 2. Add DMSO to desired stock concentration (e.g., 10-50 mM) weigh->dissolve vortex 3. Vortex vigorously until a clear solution is formed dissolve->vortex store 4. Aliquot and store stock at -20°C or -80°C vortex->store dilute 5. Dilute stock into final aqueous medium for experiment store->dilute end End dilute->end

Caption: Workflow for preparing a this compound stock solution with a co-solvent.

Procedure:

  • Accurately weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can assist dissolution. Ensure the final solution is completely clear with no visible particles.

  • For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • To prepare a working solution, perform a serial dilution. Crucially, add the stock solution dropwise into the vigorously vortexing aqueous medium , not the other way around. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific experiment (e.g., <0.1% for sensitive cell lines).

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses the kneading method to form an inclusion complex, which is a simple and effective technique for lab-scale preparations.[9]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol or Methanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or desiccator

Mechanism Visualization:

G cluster_0 cluster_1 This compound This compound (Hydrophobic) plus1 + cd Cyclodextrin cd_label Hydrophilic Exterior Hydrophobic Cavity cd->cd_label arrow1 Complexation complex Inclusion Complex (Water Soluble) melianol_in This compound

Caption: Diagram of this compound forming a water-soluble inclusion complex.

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point. Calculate and weigh the required amounts of each substance.

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Separately, dissolve the weighed this compound in a minimal volume of ethanol or methanol.

  • Slowly add the this compound solution to the HP-β-CD paste in the mortar.

  • Knead the mixture thoroughly with the pestle for 30-45 minutes. The goal is to maintain a consistent, paste-like texture. Add small amounts of the water/alcohol mixture if it becomes too dry.

  • Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved. This removes the solvents and leaves a solid powder.

  • The resulting powder is the this compound-HP-β-CD complex, which should now be directly soluble in aqueous solutions.

  • To use, weigh the complex powder and dissolve it in your target aqueous medium. The solubility will be significantly higher than that of the free compound.

References

Technical Support Center: Troubleshooting Melianol Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering potential interference from Melianol in various biochemical assays. The information herein is based on general principles of chemical interference in biological assays, as specific documented cases for this compound are not widely available.

General Principles of this compound Interference

This compound, a tetracyclic triterpenoid, possesses a complex chemical structure that may interact with assay components, leading to erroneous results.[1] Potential mechanisms of interference include:

  • Optical Interference: this compound may absorb light or fluoresce at wavelengths used in absorbance or fluorescence-based assays.

  • Quenching: It might quench the signal of fluorescent or luminescent probes.

  • Enzyme Inhibition/Activation: this compound could directly interact with enzymes, altering their catalytic activity.

  • Non-specific Protein Binding: Due to its hydrophobic nature, this compound may bind to proteins in the assay, affecting their function or detection.

  • Compound Instability: Degradation of this compound under assay conditions could produce interfering byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Absorbance-Based Assays

Question 1: My absorbance readings are unexpectedly high in the presence of this compound. What could be the cause and how can I fix it?

Answer:

This issue is likely due to the intrinsic absorbance of this compound at the measurement wavelength.

Troubleshooting Steps:

  • Run a Spectral Scan: Measure the absorbance spectrum of this compound in your assay buffer to identify its absorbance maxima.

  • Subtract Blank Readings: For each sample containing this compound, prepare a corresponding blank with the same concentration of this compound but without the analyte of interest. Subtract the absorbance of the blank from your sample reading.

  • Wavelength Shift: If possible, adjust the assay wavelength to a region where this compound absorbance is minimal.

Illustrative Data: Absorbance Spectrum of this compound

Wavelength (nm)Absorbance (AU) at 10 µM this compoundAbsorbance (AU) at 50 µM this compound
2800.0520.261
3400.0150.075
4050.0030.014
5600.0010.004

This is hypothetical data for illustrative purposes.

Category 2: Fluorescence-Based Assays

Question 2: I am observing a decrease in my fluorescent signal when this compound is present. How can I determine if this is due to fluorescence quenching?

Answer:

A decrease in fluorescence signal in the presence of a compound like this compound is often due to fluorescence quenching. This can occur through static or dynamic mechanisms.[2][3][4]

Troubleshooting Steps:

  • Control Experiments: Run control experiments with your fluorescent probe and varying concentrations of this compound to quantify the extent of signal reduction.

  • Fluorescence Lifetime Measurements: To distinguish between static and dynamic quenching, measure the fluorescence lifetime of your probe in the presence and absence of this compound. A change in lifetime indicates dynamic quenching, while no change suggests static quenching.

  • Alternative Probes: If quenching is significant, consider using a fluorescent probe with a different excitation/emission profile that is less susceptible to interference from this compound.

Illustrative Data: this compound Quenching of Fluorescein

This compound Concentration (µM)Fluorescence Intensity (RFU)% Quenching
010,0000%
18,50015%
104,20058%
501,10089%

This is hypothetical data for illustrative purposes.

Category 3: Enzyme-Based Assays

Question 3: My enzyme activity appears to be inhibited by this compound. How can I confirm this and determine the mechanism of inhibition?

Answer:

This compound may be acting as an enzyme inhibitor. To confirm this and understand the mechanism, you will need to perform enzyme kinetic studies.[5][6]

Troubleshooting Steps:

  • IC50 Determination: Determine the concentration of this compound that causes 50% inhibition of your enzyme's activity (the IC50 value).

  • Mechanism of Action Studies: Perform kinetic experiments by varying the substrate concentration in the presence of fixed concentrations of this compound. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Control for Compound-Assay Interference: Ensure that the observed inhibition is not an artifact of this compound interfering with the detection method (e.g., by absorbing light at the same wavelength as the product). Run controls with the product of the enzymatic reaction and this compound.

Illustrative Data: Enzyme Inhibition by this compound

This compound Concentration (µM)Enzyme Activity (%)
0100
185
1052
5015
1005

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Assessing Optical Interference of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound in your final assay buffer.

  • Use a spectrophotometer to measure the absorbance of each dilution across a range of wavelengths (e.g., 200-800 nm).

  • Plot absorbance versus wavelength to visualize the absorbance spectrum of this compound.

  • To test for autofluorescence, use a spectrofluorometer to scan the emission spectrum of this compound at the excitation wavelength of your assay.

Protocol 2: Characterizing Fluorescence Quenching
  • Prepare your fluorescent probe at its working concentration in the assay buffer.

  • Add increasing concentrations of this compound to the probe solution.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of this compound concentration to determine the quenching effect.

  • (Optional) If available, use a time-resolved fluorometer to measure the fluorescence lifetime of the probe with and without this compound.

Protocol 3: Investigating Enzyme Inhibition
  • Enzyme Activity Assay: Set up your standard enzyme assay.

  • IC50 Curve: Prepare a range of this compound concentrations and add them to the enzyme reaction. Measure the enzyme activity at each concentration. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50.

  • Kinetic Analysis:

    • Choose a fixed concentration of this compound (e.g., near the IC50 value).

    • Set up a series of reactions with varying substrate concentrations, both in the presence and absence of this compound.

    • Measure the initial reaction velocities for each condition.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.

Visualizations

TroubleshootingWorkflow start Suspected Assay Interference with this compound issue_type Identify Assay Type start->issue_type absorbance Absorbance-Based issue_type->absorbance Absorbance fluorescence Fluorescence-Based issue_type->fluorescence Fluorescence enzyme Enzyme-Based issue_type->enzyme Enzyme check_absorbance Run this compound Absorbance Spectrum absorbance->check_absorbance check_quenching Perform Quenching Assay fluorescence->check_quenching check_inhibition Determine IC50 and Mechanism of Action enzyme->check_inhibition subtract_blank Subtract this compound Blank check_absorbance->subtract_blank solution_absorbance Corrected Data subtract_blank->solution_absorbance solution_fluorescence Quantify Quenching/ Use Alternative Probe check_quenching->solution_fluorescence solution_enzyme Characterize Inhibition check_inhibition->solution_enzyme QuenchingMechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching F_S Fluorophore (F) FQ_S Non-fluorescent Ground-State Complex (FQ) F_S->FQ_S Q_S Quencher (Q) (this compound) Q_S->FQ_S F_D Fluorophore (F) F_star Excited Fluorophore (F*) F_D->F_star Excitation F_star->F_D Fluorescence F_star->F_D Non-radiative decay (Quenching) Q_D Quencher (Q) (this compound) Q_D->F_star EnzymeInhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) S Substrate (S) I Inhibitor (I) (this compound) ES Enzyme-Substrate Complex (ES) P Product (P) EI Enzyme-Inhibitor Complex (EI) ESI Enzyme-Substrate-Inhibitor Complex (ESI) E_c E ES_c ES E_c->ES_c EI_c EI E_c->EI_c S_c S S_c->ES_c I_c I I_c->EI_c P_c P ES_c->P_c E_nc E ES_nc ES E_nc->ES_nc EI_nc EI E_nc->EI_nc S_nc S S_nc->ES_nc I_nc I I_nc->EI_nc ESI_nc ESI I_nc->ESI_nc ES_nc->ESI_nc P_nc P ES_nc->P_nc

References

Technical Support Center: Optimizing Dosage and Administration of Melianol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Melianol in animal models.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its potential therapeutic application?

This compound is a tetracyclic triterpene natural product isolated from plants of the Meliaceae family, such as Melia azedarach.[1][2] Its complex structure suggests potential biological activity, and for the purpose of this guide, we will consider its hypothetical application as a novel anti-inflammatory agent. Preclinical studies in animal models are essential to determine its safety, efficacy, and pharmacokinetic profile.

2. What are the common routes of administration for this compound in animal models?

The choice of administration route depends on the experimental goals, the physicochemical properties of this compound, and the animal model being used. Common routes include:

  • Oral (PO): Suitable for assessing oral bioavailability and systemic effects. Requires careful formulation to ensure dissolution and absorption.

  • Intravenous (IV): Provides immediate and complete bioavailability, serving as a baseline for comparison with other routes.

  • Intraperitoneal (IP): Often used in rodents for systemic administration, bypassing first-pass metabolism.

  • Topical: For localized delivery to the skin, relevant for inflammatory skin models.

3. How do I select an appropriate animal model for this compound studies?

The selection of an animal model is crucial for the relevance of your findings.[3][4] For investigating the anti-inflammatory effects of this compound, common models include:

  • Rodents (Mice, Rats): Widely used due to their genetic tractability, well-characterized inflammatory responses, and availability of disease models (e.g., carrageenan-induced paw edema, collagen-induced arthritis).[3]

  • Zebrafish Larvae: Useful for high-throughput screening of anti-inflammatory compounds and visualizing inflammatory processes in vivo.[4]

4. What are the key considerations for formulation development of this compound?

As a lipophilic molecule, this compound may have poor aqueous solubility. A suitable vehicle is necessary to ensure consistent and accurate dosing. Common formulation strategies include:

  • Solutions: Dissolving this compound in a biocompatible solvent such as DMSO, followed by dilution in saline or PBS. Note that high concentrations of DMSO can be toxic.

  • Suspensions: Micronizing the compound and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).

  • Emulsions: For lipid-based formulations, which can enhance oral absorption of lipophilic compounds.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Steps
Poor aqueous solubility Improve formulation: micronize the compound, use a solubilizing agent, or develop a lipid-based formulation.
Inconsistent gavage technique Ensure proper training of personnel on oral gavage to minimize stress and ensure accurate delivery to the stomach.
Food effects Standardize the fasting and feeding schedule of the animals, as food can significantly impact the absorption of lipophilic compounds.
First-pass metabolism Investigate the metabolic stability of this compound in liver microsomes to assess the extent of first-pass metabolism.

Issue 2: Unexpected toxicity or adverse effects in animal models.

Potential Cause Troubleshooting Steps
Vehicle toxicity Run a vehicle-only control group to assess the toxicity of the formulation components.
Off-target effects Conduct in vitro profiling of this compound against a panel of receptors and enzymes to identify potential off-target activities.
Species-specific toxicity Evaluate the toxicity in a different animal species to determine if the observed effects are species-specific.[5]
Dose-related toxicity Perform a dose-range finding study to identify the maximum tolerated dose (MTD).

Issue 3: Lack of efficacy in an in vivo inflammation model.

Potential Cause Troubleshooting Steps
Insufficient drug exposure Measure plasma and tissue concentrations of this compound to confirm that it is reaching the target site at therapeutic concentrations.
Inappropriate animal model Ensure that the chosen animal model is relevant to the targeted inflammatory pathway.
Suboptimal dosing regimen Optimize the dose and dosing frequency based on pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Rapid metabolism or clearance Determine the pharmacokinetic profile of this compound to understand its half-life and clearance rate.

Experimental Protocols & Data

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
  • Animals: Male and female C57BL/6 mice, 8-10 weeks old.

  • Formulation: this compound is dissolved in DMSO to a stock concentration of 100 mg/mL and then diluted in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water to the final dosing concentrations. The final DMSO concentration should not exceed 5%.

  • Dose Escalation: Administer single doses of this compound via oral gavage at escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in activity, ruffled fur) for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Table 1: Hypothetical MTD Study Results for this compound in Mice

Dose (mg/kg)Number of AnimalsMortalityMean Body Weight Change (Day 14)Clinical Signs of Toxicity
Vehicle100/10+5.2%None observed
10100/10+4.8%None observed
30100/10+3.5%None observed
100100/10-2.1%Mild lethargy on Day 1
300102/10-15.8%Significant lethargy, ruffled fur
Protocol 2: Pharmacokinetic Study of this compound in Rats
  • Animals: Male Sprague-Dawley rats, 250-300g, with cannulated jugular veins.

  • Formulation: Prepare dosing solutions for intravenous (IV) and oral (PO) administration. For IV, dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline). For PO, use the formulation from the MTD study.

  • Dosing: Administer a single IV dose (e.g., 5 mg/kg) or a single PO dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples from the jugular vein cannula at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)T1/2 (h)Bioavailability (%)
IV512500.0835004.2100
PO508502.070004.520

Visualizations

Experimental_Workflow Experimental Workflow for Preclinical Evaluation of this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies Formulation Development Formulation Development MTD Study MTD Study Formulation Development->MTD Study Metabolic Stability Metabolic Stability Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics In Vitro Efficacy In Vitro Efficacy Efficacy Model Efficacy Model In Vitro Efficacy->Efficacy Model MTD Study->Pharmacokinetics Pharmacokinetics->Efficacy Model

Caption: Preclinical evaluation workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor In Vivo Efficacy Start Start Poor Efficacy Poor Efficacy Start->Poor Efficacy Check Exposure Check Exposure Poor Efficacy->Check Exposure Exposure Adequate? Exposure Adequate? Check Exposure->Exposure Adequate? Optimize Formulation/Dose Optimize Formulation/Dose Exposure Adequate?->Optimize Formulation/Dose No Re-evaluate Model Re-evaluate Model Exposure Adequate?->Re-evaluate Model Yes End End Optimize Formulation/Dose->End Re-evaluate Model->End

Caption: Troubleshooting logic for in vivo efficacy issues.

Signaling_Pathway Hypothetical Anti-inflammatory Signaling Pathway of this compound Inflammatory Stimulus Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation This compound This compound This compound->NF-kB Activation

Caption: Hypothetical mechanism of action for this compound.

References

Technical Support Center: Large-Scale Purification of Melianol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale purification of Melianol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this tetracyclic triterpene.

This compound (C30H48O4) is a natural compound with potent antiviral and cytotoxic activities, primarily isolated from the fruits of Melia azedarach.[1][2] The purification of this compound, like many natural products, can present significant challenges, especially when scaling up the process.[3][4][5] This guide addresses common issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The primary challenges stem from the fact that this compound is typically found in a complex mixture of other structurally similar compounds within a biological matrix.[3][5] Key challenges include:

  • Low Concentration: The target compound, this compound, may be present in low concentrations in the source material, requiring the processing of large amounts of biomass.[4]

  • Complex Mixtures: Crude extracts contain a wide variety of secondary metabolites, making the selective isolation of this compound difficult.[3]

  • Structural Similarity of Contaminants: Other triterpenoids with similar polarities, such as Meliantriol and Melianone, may co-elute during chromatographic separation, complicating purification.

  • Scalability of Methods: Laboratory-scale purification methods may not be directly transferable to a large-scale industrial process, leading to issues with efficiency, solvent consumption, and cost.[6][7]

Q2: Which chromatographic techniques are most suitable for large-scale this compound purification?

A2: For large-scale purification, a multi-step chromatographic approach is generally recommended. This may include:

  • Flash Chromatography: Often used for initial, rapid purification of the crude extract to remove major impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique ideal for the final polishing steps to achieve high purity (e.g., >99%).[8]

  • Centrifugal Partition Chromatography (CPC): A support-free liquid-liquid chromatography technique that can handle large sample loads and reduce solvent consumption, making it a cost-effective option for industrial-scale purification.[9]

Q3: What level of purity should I aim for, and how can it be assessed?

A3: The target purity level depends on the intended application. For initial biological screening, a purity of >95% may be sufficient. However, for use as a reference standard or in preclinical studies, a purity of ≥99% is often required.[8] Purity can be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual impurities.

  • Karl Fischer titration to determine water content.[8]

Troubleshooting Guide

Problem 1: Low Yield of this compound from Crude Extract

Symptoms:

  • The final isolated amount of this compound is significantly lower than expected based on initial analytical assessments of the biomass.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inefficient Extraction Review the solvent system used for the initial extraction from the plant material. This compound, as a moderately polar triterpenoid, may require a specific solvent or combination of solvents for optimal extraction. Experiment with different solvent polarities (e.g., hexane, ethyl acetate, methanol) and extraction techniques (e.g., maceration, Soxhlet, supercritical fluid extraction).
Degradation of this compound This compound may be sensitive to heat, light, or pH. Ensure that the extraction and purification processes are carried out under controlled conditions. Consider performing steps at reduced temperatures and protecting the sample from light.
Loss During Liquid-Liquid Partitioning If using a liquid-liquid partitioning step to pre-purify the extract, ensure the pH and solvent system are optimized to keep this compound in the desired phase. Perform analytical checks on all phases to quantify any loss.
Problem 2: Poor Resolution in Preparative HPLC

Symptoms:

  • Co-elution of this compound with impurities, making it difficult to obtain fractions of high purity.

  • Broad or tailing peaks in the chromatogram.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inappropriate Stationary Phase The choice of column (e.g., C18, silica) is critical. If using a C18 column, impurities with similar hydrophobicity may co-elute. Consider using a different stationary phase (e.g., phenyl-hexyl, cyano) that offers alternative selectivity.
Suboptimal Mobile Phase Systematically vary the mobile phase composition (e.g., acetonitrile/water or methanol/water ratios) and additives (e.g., formic acid, trifluoroacetic acid) to improve resolution. A shallow gradient can often enhance the separation of closely related compounds.
Column Overloading Injecting too much sample can lead to poor peak shape and resolution. Reduce the injection volume or sample concentration. It may be more efficient to perform multiple smaller injections rather than a single large one.
Sample Solubility Issues Ensure the sample is fully dissolved in the mobile phase before injection. Precipitation on the column can cause peak distortion and pressure issues.
Problem 3: Difficulty with Crystallization

Symptoms:

  • This compound fails to crystallize from the purified solution, or it forms an oil or amorphous solid.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Residual Impurities Even small amounts of impurities can inhibit crystallization. Re-purify the material using a different chromatographic method to remove any remaining contaminants.
Incorrect Solvent System The choice of solvent is crucial for successful crystallization. Screen a variety of solvents and solvent mixtures with different polarities. A common technique is to dissolve the compound in a good solvent and then slowly add an anti-solvent to induce crystallization.
Supersaturation Not Achieved Crystallization requires a supersaturated solution. This can be achieved by slow evaporation of the solvent, a gradual decrease in temperature, or a combination of both.
Metastable Polymorphs The compound may have multiple crystalline forms (polymorphs). Seeding the solution with a small crystal of the desired form can sometimes promote crystallization.

Experimental Protocols & Data

Hypothetical Large-Scale Purification Workflow

The following table outlines a typical multi-step process for the purification of this compound from Melia azedarach fruits, with expected purity and yield at each stage.

StageDescriptionStarting MassYield (%)Purity (%)
1. Extraction Maceration of 10 kg of dried, powdered fruit material with 50 L of 80% methanol.10,000 g-~1%
2. Partitioning Liquid-liquid partitioning of the concentrated extract between ethyl acetate and water.250 g80%~10%
3. Flash Chromatography Separation of the ethyl acetate fraction on a silica gel column with a hexane-ethyl acetate gradient.200 g60%~60%
4. Prep-HPLC Final purification of the enriched fraction using a C18 column with an acetonitrile/water gradient.120 g75%>99%
5. Crystallization Crystallization of the pure fraction from a methanol/water solvent system.90 g90%>99.5%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the large-scale purification process for this compound.

G Figure 1: Large-Scale this compound Purification Workflow A 1. Biomass Preparation (Drying and Grinding of Melia azedarach fruits) B 2. Solvent Extraction (e.g., 80% Methanol) A->B C 3. Concentration (Rotary Evaporation) B->C D 4. Liquid-Liquid Partitioning (Ethyl Acetate/Water) C->D E 5. Flash Chromatography (Silica Gel) D->E I Waste/Byproducts D->I Aqueous Phase F 6. Preparative HPLC (C18 Reversed-Phase) E->F E->I Other Fractions G 7. Crystallization F->G F->I Impurity Fractions H Pure this compound (>99.5%) G->H

Caption: Figure 1: A generalized workflow for the large-scale purification of this compound.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process when encountering low purity after preparative HPLC.

G Figure 2: Troubleshooting Low Purity in Prep-HPLC A Low Purity after Prep-HPLC B Check Chromatogram: Broad or Tailing Peaks? A->B C YES B->C D NO B->D E Reduce Sample Load Optimize Mobile Phase B->E Yes F Co-eluting Impurity Suspected B->F No G Change Stationary Phase (e.g., Phenyl-Hexyl) F->G H Re-run HPLC with Orthogonal Method F->H

Caption: Figure 2: A logical approach to troubleshooting low purity in preparative HPLC.

References

Technical Support Center: Minimizing Cytotoxicity of Melianol to Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxic effects of Melianol, a tetracyclic triterpenoid, on normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential therapeutic application?

A1: this compound is a tetracyclic triterpenoid natural product.[1] Triterpenoids as a class have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] Specifically, this compound and its derivatives have been investigated for their virucidal activity. While its anti-cancer properties are not yet fully characterized, related triterpenoids have shown selective cytotoxicity against cancer cells, suggesting this compound's potential as an anti-neoplastic agent.[2][3][4]

Q2: Why is it crucial to assess the cytotoxicity of this compound on normal cells?

A2: The success of any potential chemotherapeutic agent hinges on its ability to selectively target cancer cells while minimizing damage to healthy, normal cells.[2][3] Assessing cytotoxicity in normal cell lines alongside cancer cell lines is essential to determine the therapeutic window and selectivity index (SI) of this compound. A favorable SI indicates a higher concentration of the compound is required to kill normal cells compared to cancer cells, suggesting a lower potential for toxicity in a clinical setting.

Q3: What are some initial steps to take if high cytotoxicity of this compound is observed in normal cells?

A3: If initial screenings reveal high cytotoxicity in normal cell lines, it is recommended to:

  • Perform a dose-response analysis: Determine the IC50 (half-maximal inhibitory concentration) values for a panel of both cancerous and normal cell lines to quantitatively assess the selectivity.

  • Evaluate the time-dependency of the cytotoxic effect: Cytotoxicity can vary with exposure time. Assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours) can provide a more comprehensive toxicity profile.[5]

  • Investigate the mechanism of cell death: Understanding whether this compound induces apoptosis, necrosis, or other forms of cell death in normal cells can provide insights into potential mitigation strategies.

Troubleshooting Guides

Issue 1: High Cytotoxicity of this compound Observed in Normal Fibroblast Cell Lines

  • Possible Cause: The concentration of this compound used may be too high, falling outside the therapeutic window. Normal cells, although often less sensitive than cancer cells, will still be affected at high concentrations.

  • Troubleshooting Steps:

    • Conduct a comprehensive dose-response study: Test a wide range of this compound concentrations on both the normal and cancer cell lines of interest.

    • Calculate the Selectivity Index (SI): The SI is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

    • Consider a lower, non-toxic concentration for combination studies: If the goal is to use this compound as part of a combination therapy, it may be possible to use it at a lower concentration that is not toxic to normal cells but still sensitizes cancer cells to another therapeutic agent.

Issue 2: this compound appears to be non-selective between cancerous and normal cells.

  • Possible Cause: The specific signaling pathways affected by this compound may be equally important for the survival of both the tested normal and cancerous cell lines.

  • Troubleshooting Steps:

    • Expand the cell line panel: Test this compound on a wider variety of cancer cell lines with different genetic backgrounds (e.g., p53 wild-type vs. p53 mutant) and normal cell lines from different tissues. Some triterpenoids exploit defects in cancer cell checkpoints (e.g., p53 mutations) to achieve selectivity.[6][7]

    • Investigate mechanism of action: Use techniques like Western blotting, qPCR, or RNA sequencing to identify the signaling pathways modulated by this compound in both cell types. Triterpenoids have been shown to affect pathways involving reactive oxygen species (ROS), apoptosis, and cell cycle regulation.[8]

    • Explore "Cyclotherapy": Consider a pre-treatment with a cytostatic agent that induces a reversible G1 cell cycle arrest in normal cells, but not in cancer cells with defective G1 checkpoints. This can protect the normal cells from a subsequent treatment with a cell-cycle-dependent cytotoxic agent like this compound.[9][10]

Data Presentation

Table 1: Illustrative Cytotoxicity Data for a Hypothetical Triterpenoid (e.g., this compound) in Various Cell Lines

Cell LineTypeIC50 (µM) after 48hSelectivity Index (SI) vs. Normal Fibroblasts
Normal FibroblastsNormal50-
Breast Cancer (MCF-7)Cancer105.0
Lung Cancer (A549)Cancer153.3
Colon Cancer (HCT116)Cancer86.25

Note: This table presents hypothetical data for illustrative purposes due to the lack of publicly available IC50 values for this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and use non-linear regression to calculate the IC50 value.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment Experimental Workflow for Cytotoxicity Assessment start Start: High Cytotoxicity Observed in Normal Cells dose_response Perform Dose-Response Assay (e.g., MTT) on Cancer and Normal Cell Lines start->dose_response calculate_ic50 Calculate IC50 and Selectivity Index (SI) dose_response->calculate_ic50 si_check Is SI > 2? calculate_ic50->si_check proceed Proceed with Further Pre-clinical Studies si_check->proceed Yes troubleshoot Troubleshoot Lack of Selectivity si_check->troubleshoot No mechanism Investigate Mechanism of Action (e.g., Western Blot, Flow Cytometry) troubleshoot->mechanism combination Explore Combination Therapy or Protective Strategies (e.g., Cyclotherapy) mechanism->combination re_evaluate Re-evaluate Cytotoxicity and Selectivity combination->re_evaluate re_evaluate->proceed Improved Selectivity re_evaluate->troubleshoot No Improvement

Caption: Workflow for assessing and troubleshooting the cytotoxicity of a novel compound.

Triterpenoid_Signaling_Pathway Hypothesized Signaling Pathway for Triterpenoid-Induced Apoptosis This compound This compound (Triterpenoid) ros Increased ROS Production This compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of this compound-induced apoptosis via the intrinsic pathway.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Melianol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Melianol. The following question-and-answer format directly addresses common problems and provides systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the most likely causes?

A1: Peak tailing in the HPLC analysis of this compound, a polar tetracyclic triterpenoid, is most commonly attributed to secondary interactions between the analyte and the stationary phase, or other instrumental factors. The primary causes include:

  • Silanol Interactions: this compound possesses multiple hydroxyl (-OH) and ether functional groups.[1][2] These polar groups can engage in secondary interactions with free silanol groups on the surface of silica-based columns, leading to peak tailing.[3][4][5] This is a very common cause of peak tailing for polar analytes.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or the stationary phase, causing peak distortion.[3][4]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in asymmetrical peaks.[6][7]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[6][8]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[3][8]

Q2: How can I systematically troubleshoot the peak tailing issue for this compound?

A2: A logical troubleshooting approach is crucial. The following workflow can help you identify and resolve the source of peak tailing.

G start Peak Tailing Observed for this compound check_column Evaluate Column Condition (Age, Performance) start->check_column check_mobile_phase Optimize Mobile Phase (pH, Additives) check_column->check_mobile_phase If column is appropriate replace_column Use End-Capped Column or Guard Column check_column->replace_column If column is old or not end-capped adjust_ph Lower Mobile Phase pH (e.g., with 0.1% Formic Acid) check_mobile_phase->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_mobile_phase->add_modifier check_sample Assess Sample Preparation and Injection Volume dilute_sample Dilute Sample and Re-inject check_sample->dilute_sample clean_sample Improve Sample Clean-up (e.g., SPE) check_sample->clean_sample check_system Inspect HPLC System (Tubing, Connections) minimize_dead_volume Reduce Tubing Length and Check Connections check_system->minimize_dead_volume end Peak Tailing Resolved replace_column->end adjust_ph->check_sample adjust_ph->end add_modifier->check_sample add_modifier->end dilute_sample->check_system dilute_sample->end clean_sample->check_system clean_sample->end minimize_dead_volume->end

Figure 1. Troubleshooting workflow for this compound peak tailing.

Q3: What specific experimental adjustments can I make to the mobile phase to reduce peak tailing?

A3: Mobile phase optimization is a powerful tool to mitigate peak tailing. Here are some recommended adjustments:

  • Lower the pH: Since this compound has hydroxyl groups, secondary interactions with acidic silanols can be suppressed by lowering the mobile phase pH.[4][9] This protonates the silanol groups, reducing their ability to interact with the analyte. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase is a common and effective strategy.[10]

  • Use a Buffer: Employing a buffer system can help maintain a consistent pH throughout the analysis, leading to more symmetrical peaks.[3][9] For LC-MS compatibility, ammonium formate or ammonium acetate buffers at low concentrations (e.g., 10 mM) are suitable.[9][11]

  • Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites and improve peak shape.[4][7] Given this compound's structure, this may be less critical than pH control but can be trialed if other methods fail.

Q4: Can the choice of HPLC column affect peak tailing for this compound?

A4: Absolutely. The column chemistry plays a pivotal role.

  • Use an End-Capped Column: Modern "end-capped" columns have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions.[3][6][9] If you are not already using one, switching to a high-quality, end-capped C18 or C8 column is highly recommended.

  • Consider a Different Stationary Phase: If tailing persists on a standard silica-based column, exploring alternative stationary phases such as those with polar-embedded groups or hybrid silica-polymer materials can provide a different selectivity and improved peak shape for polar analytes like this compound.[3][4]

  • Employ a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained impurities in the sample that might otherwise contaminate the main column and cause peak tailing.[12][13]

Data Presentation: Recommended Starting HPLC Parameters

For a systematic approach, here is a table of recommended starting parameters and potential modifications to address peak tailing for this compound.

ParameterInitial RecommendationModification to Reduce TailingRationale
Column End-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm)Use a column with a different chemistry (e.g., polar-embedded) or a newer, high-purity silica column.Minimizes silanol interactions.[3][6][9]
Mobile Phase A WaterWater with 0.1% Formic AcidLowers pH to suppress silanol ionization.[4][9]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol with 0.1% Formic AcidMaintains consistent pH throughout the gradient.
Gradient 50-95% B over 20 minOptimize gradient steepnessMay improve separation from co-eluting interferences.
Flow Rate 1.0 mL/minN/A (less likely to be a primary cause of tailing)
Column Temp. 30 °CIncrease temperature (e.g., to 40 °C)Can improve mass transfer and reduce peak asymmetry.
Injection Vol. 10 µLReduce to 2-5 µLTo check for and mitigate column overload.[6][7]
Sample Solvent Mobile Phase at initial conditionsDissolve sample in mobile phaseAvoids peak distortion due to solvent mismatch.[7]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (with Acid Modifier)

  • Measure 1 L of HPLC-grade water into a clean glass reservoir.

  • Using a micropipette, add 1.0 mL of formic acid to the water.

  • Mix thoroughly by swirling or magnetic stirring.

  • Degas the solution using vacuum filtration or sonication for 15-20 minutes.

  • Repeat steps 1-4 for the organic mobile phase (e.g., acetonitrile).

  • Label the reservoirs clearly as "Mobile Phase A: Water with 0.1% Formic Acid" and "Mobile Phase B: Acetonitrile with 0.1% Formic Acid".

Protocol 2: Sample Preparation and Dilution

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

  • For analysis, create a working solution by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). A starting concentration of 10-20 µg/mL is often appropriate.

  • If column overload is suspected, prepare a series of dilutions (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL) and inject each to observe the effect on peak shape.

  • Filter all samples through a 0.22 µm syringe filter before placing them in autosampler vials.

Visualization of Peak Tailing Mechanism

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for a polar analyte like this compound.

G cluster_0 cluster_1 C18 Chains cluster_3 Mobile Phase a0 Silica Surface CH3(CH2)17 CH3(CH2)17 Si-OH Si-OH melianol_1 This compound melianol_1->CH3(CH2)17 Hydrophobic Interaction melianol_2 This compound melianol_2->CH3(CH2)17 Hydrophobic Interaction melianol_3 This compound melianol_3->Si-OH Secondary Interaction (Causes Tailing)

Figure 2. Analyte interactions with the stationary phase.

References

dealing with batch-to-batch variation in Melianol extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variation in Melianol extracts.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the biological activity of our this compound extract across different batches, even though we use the same extraction protocol. What are the potential causes?

A1: Batch-to-batch variation in botanical extracts is a common challenge and can stem from multiple sources. The primary factors include the natural variability of the raw plant material and inconsistencies in the manufacturing process.[1][2][3] Key contributors are:

  • Raw Material Variability :

    • Genetics and Plant Origin : Different subspecies or varieties of the plant source (Melia azedarach) can have inherent differences in their chemical composition.

    • Environmental and Agricultural Conditions : Climate, soil composition, fertilization methods, and exposure to stressors can alter the metabolic profile of the plant.[2]

    • Harvesting and Post-Harvest Processing : The time of harvest, drying methods, and storage conditions significantly impact the stability and concentration of bioactive compounds like this compound.[2]

  • Processing Inconsistencies :

    • Extraction Solvent : Minor variations in solvent composition (e.g., ethanol/water ratio) can change the polarity and affect the extraction efficiency of different compounds.

    • Extraction Parameters : Deviations in temperature, pressure, and extraction time can lead to inconsistent yields and profiles.

    • Operator Variability : Differences in how technicians handle the material and equipment can introduce variability.

Q2: What are the acceptable levels of variation for a botanical extract like this compound?

A2: There is no universal standard for acceptable variation, as it largely depends on the intended application and regulatory requirements. However, a common approach is to establish a "fingerprint" of a reference or "golden batch" that has demonstrated the desired biological activity. Subsequent batches are then compared against this standard. For key bioactive markers like this compound, a typical acceptable range might be ±10-20% of the concentration in the reference batch. For the overall chemical profile analyzed by techniques like HPLC, multivariate statistical analysis can be used to set control limits (e.g., using Hotelling T² and DModX statistics) to determine if a batch falls within the common-cause variation.[1]

Q3: How can we standardize our this compound extracts to ensure more consistent experimental results?

A3: Standardization involves a multi-faceted approach focusing on both the chemical composition and the biological activity of the extract.

  • Chemical Standardization : This involves quantifying one or more marker compounds. For this compound extracts, this compound itself would be the primary marker. A robust analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the concentration of this compound in each batch.[4][5]

  • Biological Standardization (Bioassay-Guided Standardization) : This is crucial as the biological effect may result from the synergistic action of multiple compounds. A relevant bioassay should be used to confirm that each batch elicits a consistent biological response.[6] For example, if the intended effect is anti-inflammatory, an NF-κB reporter assay could be used to standardize the extract's activity.

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity Despite Similar this compound Concentration

You've quantified this compound via HPLC, and two batches show similar concentrations, but Batch A is significantly more active than Batch B in your cell-based assay.

Possible Causes and Solutions:

  • Synergistic or Antagonistic Compounds : The biological activity may not be due to this compound alone. Other related triterpenoids or compounds in the extract could be contributing to the effect. The concentration of these other compounds may differ between batches.

    • Solution : Broaden your chemical analysis. Use HPLC-MS or GC-MS to create a comprehensive chemical fingerprint of your batches.[7] This allows you to compare the full profile, not just the single marker compound. Multivariate analysis can help identify other peaks that correlate with high bioactivity.

  • Degradation of Bioactive Compounds : this compound might be stable, but other active components could have degraded in one batch due to improper storage or handling.

    • Solution : Review storage conditions (temperature, light exposure) for all batches. Implement standardized protocols for handling and dissolving the extract to minimize degradation.

  • Assay Interference : Components present in one batch but not another could be interfering with your assay. For example, some compounds can interfere with luciferase-based reporters or colorimetric assays.[6][8]

    • Solution : Run assay controls. Test the extract in a cell-free version of your assay if possible (e.g., a cell-free enzymatic assay) to check for direct interference. Also, run a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel to ensure the observed differences in activity are not due to differential cytotoxicity.

Issue 2: Poor or Non-Reproducible Peaks in HPLC Analysis

Your HPLC chromatograms for this compound are showing inconsistent retention times, poor peak shape, or varying peak areas for the same sample.

Possible Causes and Solutions:

  • Sample Preparation : Incomplete dissolution or precipitation of the extract in the injection solvent. Triterpenoids can be challenging to dissolve.

    • Solution : Ensure the extract is fully dissolved. Use sonication and vortexing. The sample solvent should be compatible with the mobile phase to ensure good peak shape.[4] Filter all samples through a 0.22 µm syringe filter before injection.

  • Column Issues : The column may be degrading or contaminated.

    • Solution : Use a guard column to protect the analytical column. Implement a regular column cleaning and regeneration protocol. If resolution degrades, replace the column. For triterpenoids, a C18 or C30 column is often effective.[4]

  • Mobile Phase : Inconsistent mobile phase preparation or degradation.

    • Solution : Prepare fresh mobile phase daily. Degas the solvents thoroughly. Ensure precise and consistent mixing of mobile phase components.

  • Instrument Variability : Fluctuations in pump pressure or detector performance.

    • Solution : Perform regular system suitability tests. Inject a standard solution of this compound at the beginning and end of each run to check for retention time stability and detector response.

Data Presentation: Batch-to-Batch Comparison

The following tables illustrate how to present data for comparing different batches of this compound extract.

Table 1: Chemical Analysis of this compound Extract Batches

Batch IDThis compound Concentration (µg/mg extract)Relative Standard Deviation (%)Other Major Triterpenoid Peak Area (arbitrary units)
MEL-B001 (Reference)52.32.115,480
MEL-B00248.92.512,100
MEL-B00355.11.916,230
MEL-B00439.73.014,950

Table 2: Bioactivity Analysis of this compound Extract Batches

Batch IDAntioxidant Activity (DPPH Assay IC50, µg/mL)Anti-inflammatory Activity (NF-κB Inhibition IC50, µg/mL)
MEL-B001 (Reference)15.88.2
MEL-B00218.211.5
MEL-B00314.97.9
MEL-B00416.525.1

From this data, one could conclude that while Batch B004 has a lower this compound concentration, its significantly reduced anti-inflammatory activity suggests that other compounds, which are deficient in this batch, play a crucial role in the NF-κB inhibitory effect.

Experimental Protocols

Protocol 1: HPLC Quantification of this compound

This protocol provides a general method for the quantification of this compound, a triterpenoid, using HPLC with UV detection.

  • Instrumentation and Columns :

    • HPLC system with a UV/PDA detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents :

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or acetic acid (optional, to improve peak shape).

    • This compound reference standard.

  • Mobile Phase :

    • A common mobile phase for triterpenoids is a gradient of acetonitrile and water.[9]

    • Example Gradient: Start with 60% acetonitrile / 40% water (containing 0.1% formic acid), ramp to 90% acetonitrile over 60 minutes.

    • Flow rate: 1.0 mL/min.

  • Standard and Sample Preparation :

    • Standard Stock Solution : Accurately weigh and dissolve this compound standard in methanol to a concentration of 1 mg/mL.

    • Calibration Curve : Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

    • Sample Preparation : Accurately weigh ~10 mg of the this compound extract, dissolve in 10 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter through a 0.22 µm syringe filter.[4]

  • Analysis :

    • Set the detector wavelength. Triterpenoids without strong chromophores are often detected at low wavelengths, such as 205-210 nm.[5]

    • Inject 10 µL of each standard and sample.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the extract samples based on their peak areas and the calibration curve.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of the extract to scavenge the stable free radical DPPH.[10][11]

  • Reagents :

    • DPPH (2,2-diphenyl-1-picrylhydrazyl).

    • Methanol (spectrophotometric grade).

    • Ascorbic acid or Trolox (as a positive control).

  • Solution Preparation :

    • DPPH Working Solution : Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.[10][11]

    • Sample Stock Solutions : Prepare a 1 mg/mL stock solution of each extract batch in methanol.

    • Sample Dilutions : Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure (96-well plate format) :

    • Add 100 µL of each sample dilution to a well.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control (blank), add 100 µL of methanol instead of the sample.

    • Mix and incubate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation :

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[10]

    • Plot the % inhibition against the extract concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: NF-κB Luciferase Reporter Assay (Anti-inflammatory Activity)

This protocol assesses the ability of the extract to inhibit the NF-κB signaling pathway, a key pathway in inflammation.

  • Cell Line and Reagents :

    • A cell line stably or transiently transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293T, HeLa).[7][12]

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • An NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • Luciferase assay reagent kit (e.g., Promega Luciferase Assay System).

    • Passive Lysis Buffer.

  • Assay Procedure :

    • Cell Seeding : Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Pre-treatment : Treat the cells with various concentrations of the this compound extract for 1-2 hours.

    • Stimulation : Add the NF-κB activator (e.g., 20 ng/mL TNF-α) to the wells (except for the unstimulated control) and incubate for 6-8 hours.[13][14]

    • Cell Lysis : Remove the medium, wash the cells with PBS, and add 20-50 µL of Passive Lysis Buffer to each well. Lyse the cells by gentle shaking for 15 minutes.[13]

    • Luminescence Measurement : Add the luciferase assay reagent to each well according to the manufacturer's protocol. Immediately measure the luminescence using a luminometer.

  • Data Analysis :

    • Normalize the luciferase activity by subtracting the background luminescence from unstimulated cells.

    • Calculate the percentage of inhibition of NF-κB activity for each extract concentration relative to the stimulated control (cells treated with TNF-α alone).

    • Determine the IC50 value for each batch.

Visualizations

Workflow and Pathway Diagrams

G Figure 1: Workflow for Managing Batch-to-Batch Variation cluster_0 Initial Analysis cluster_1 Quality Control Testing cluster_2 Decision Making RawMaterial Raw Material Sourcing (Melia azedarach) Extraction Standardized Extraction RawMaterial->Extraction Batch New Extract Batch Extraction->Batch HPLC Chemical Analysis (HPLC for this compound) Batch->HPLC Bioassay Biological Analysis (e.g., NF-kB Assay) Batch->Bioassay Compare Compare to Reference Standard HPLC->Compare Bioassay->Compare Accept Accept Batch Compare->Accept Within Specs Reject Reject & Troubleshoot Compare->Reject Out of Specs Reject->Extraction Review Process

Caption: Workflow for managing batch-to-batch variation.

G Figure 2: NF-κB Signaling Pathway Inhibition cluster_pathway Cellular Response TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Induces This compound This compound Extract This compound->IKK Inhibits

Caption: NF-κB signaling pathway inhibition by this compound.

G Figure 3: Troubleshooting Logic for Bioassay Variation Start Inconsistent Bioactivity Observed CheckChem Is this compound conc. consistent via HPLC? Start->CheckChem CheckProfile Perform full chemical fingerprint (e.g., LC-MS) CheckChem->CheckProfile Yes CheckAssay Review Assay: - Interference? - Cytotoxicity? CheckChem->CheckAssay No Synergy Hypothesis: Synergistic/Antagonistic compounds vary CheckProfile->Synergy AssayProblem Hypothesis: Assay interference or cytotoxicity CheckAssay->AssayProblem

References

optimization of cell culture conditions for Melianol treatment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Melianol Treatment in Cell Culture

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in cell culture experiments. The information is designed to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

1. How should I prepare and store a this compound stock solution?

  • Answer: The optimal solvent and storage conditions for this compound are critical for maintaining its stability and activity. While specific data for this compound is limited, a general approach for similar compounds is to first test solubility in common solvents like DMSO or ethanol. Prepare high-concentration stock solutions (e.g., 10-100 mM) to minimize the final solvent concentration in your cell culture medium (typically <0.1%). Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It's recommended to perform a solubility test by preparing a dilution of the stock in your specific cell culture medium to check for any precipitation.[1]

2. What is the recommended starting concentration range for this compound treatment?

  • Answer: To determine the effective concentration range, a dose-response experiment is essential. We recommend starting with a broad range of concentrations (e.g., from 0.01 µM to 100 µM) to identify the half-maximal inhibitory concentration (IC50). The IC50 value can vary significantly between different cell lines.[2][3] For example, the IC50 of various compounds can range from nanomolar to micromolar concentrations depending on the cell type and the compound's potency.[2][4][5]

3. How long should I expose my cells to this compound?

  • Answer: The optimal treatment duration depends on the expected mechanism of action and the cell line's doubling time. A common starting point is to test multiple time points, such as 24, 48, and 72 hours, to observe the compound's effect on cell viability and proliferation over time.[3][6] The IC50 value is often time-dependent, with lower values typically observed at longer incubation times.[3]

4. How can I investigate the signaling pathway affected by this compound?

  • Answer: Once the cytotoxic or anti-proliferative effect of this compound is confirmed, you can investigate its mechanism. Based on related compounds like Matairesinol, key cancer-related pathways to investigate include PI3K/Akt and MAPK signaling.[7] Techniques like Western blotting, qPCR, or pathway-specific reporter assays can be used to analyze the expression and activation of key proteins within these pathways after this compound treatment.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible IC50 values. 1. Compound Instability: this compound may be unstable in the culture medium at 37°C.[1] 2. Cell Seeding Density: Inconsistent initial cell numbers can affect results.[8] 3. Variable Treatment Time: Slight variations in incubation time can alter outcomes.1. Perform a stability test of this compound in your medium over your experiment's time course using methods like HPLC or LC-MS/MS.[1] Refresh the medium with fresh this compound for long-term experiments. 2. Optimize and standardize the cell seeding density. Ensure cells are in the logarithmic growth phase at the start of treatment. 3. Use a precise timer for all incubation steps.
High background cell death (in control wells). 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Suboptimal Culture Conditions: Issues with pH, temperature, or humidity in the incubator.[8][9] 3. Contamination: Mycoplasma or bacterial contamination.[8]1. Ensure the final solvent concentration is non-toxic (typically ≤0.1%). Run a vehicle-only control to confirm. 2. Calibrate incubator CO2 and temperature regularly. Ensure the water pan is full to maintain humidity.[8] 3. Regularly test cell stocks for mycoplasma contamination.
This compound precipitates in the cell culture medium. 1. Poor Solubility: The concentration used exceeds this compound's solubility limit in the aqueous medium.[10][11] 2. Interaction with Media Components: The compound may interact with proteins or other components in the serum or basal medium.1. Lower the final concentration of this compound. Prepare the final dilution immediately before adding it to the cells. 2. Test solubility in both serum-free and serum-containing media. Consider using a specialized formulation if solubility issues persist.
No observable effect on cell viability. 1. Inactive Compound: The this compound stock may have degraded. 2. Resistant Cell Line: The chosen cell line may be inherently resistant to this compound's mechanism of action. 3. Insufficient Concentration/Duration: The doses or treatment times used are too low to elicit a response.1. Use a fresh stock of this compound. Verify its integrity if possible. 2. Test this compound on a panel of different cell lines to find a sensitive model. 3. Expand the dose-response curve to higher concentrations and test longer incubation periods (e.g., 96 hours).

Experimental Protocols & Data

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a standard method for determining cell viability following this compound treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Table 1: Example IC50 Values for a Test Compound in Various Cancer Cell Lines

The following table illustrates how to present IC50 data. Note that these are example values and must be determined experimentally for this compound.

Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 72h
PC-3Prostate Cancer15.2 ± 1.89.5 ± 1.1
MCF-7Breast Cancer22.5 ± 2.514.8 ± 1.9
A549Lung Cancer35.1 ± 3.128.3 ± 2.7
HeLaCervical Cancer18.9 ± 2.211.4 ± 1.5

Visualized Workflows and Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a typical workflow and a key signaling pathway often implicated in cancer cell survival.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Optimize Cell Seeding Density e1 Seed Cells in 96-Well Plates p1->e1 p2 Prepare this compound Stock & Dilutions e2 Treat Cells with This compound Dilutions p2->e2 e1->e2 e3 Incubate for 24, 48, 72h e2->e3 a1 Perform Cell Viability Assay (MTT) e3->a1 a2 Measure Absorbance a1->a2 a3 Calculate % Viability & Plot Dose-Response a2->a3 a4 Determine IC50 Value a3->a4

Caption: General experimental workflow for determining the IC50 value of this compound.

G cluster_outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits This compound This compound (Hypothesized Target) This compound->Akt Potential Inhibition

Caption: The PI3K/Akt pathway, a potential target for anti-cancer compounds.[7]

References

Technical Support Center: Overcoming Resistance to Melianol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experiments with Melianol, a novel anti-cancer agent. The information is tailored for researchers, scientists, and drug development professionals working to understand and overcome resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to anti-cancer agents like this compound can arise from various molecular changes within the cancer cells. Some of the most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4][5]

  • Alterations in Drug Target: Mutations or modifications in the molecular target of this compound can prevent the drug from binding effectively.[6]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibitory effects of this compound.[6][7] Common pathways include the PI3K/Akt/mTOR and EGFR signaling cascades.[8][9][10][11][12][13][14][15][16]

  • Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms to counteract the drug's effects.[6][17]

  • Inhibition of Apoptosis: Resistant cells may acquire mutations in genes that regulate apoptosis (programmed cell death), making them less susceptible to this compound-induced cell death.[17]

Q2: How can I determine if my this compound-resistant cell line is overexpressing ABC transporters?

A2: You can investigate the role of ABC transporters in this compound resistance through several experimental approaches:

  • Immunoblotting: This technique allows you to quantify the protein levels of specific ABC transporters (e.g., P-gp, MRP1, BCRP) in your sensitive and resistant cell lines. An increased level in the resistant line would suggest a role for that transporter.

  • Quantitative PCR (qPCR): qPCR can be used to measure the mRNA expression levels of the genes encoding ABC transporters.

  • Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp), you can measure the rate of efflux in your cell lines. Resistant cells will often show a higher rate of efflux, which can be reversed by known ABC transporter inhibitors.

  • Co-treatment with ABC Transporter Inhibitors: If resistance is mediated by ABC transporters, co-treatment of the resistant cells with this compound and a specific ABC transporter inhibitor (e.g., Verapamil for P-gp) should restore sensitivity to this compound.

Q3: What are some strategies to overcome this compound resistance in my cancer cell lines?

A3: Overcoming resistance to this compound can be approached through several strategies, depending on the underlying mechanism:[18][19][20][21]

  • Combination Therapy: Combining this compound with other therapeutic agents can be highly effective. This could include:

    • ABC Transporter Inhibitors: To block the efflux of this compound.[2][3]

    • Inhibitors of Bypass Signaling Pathways: For instance, if the mTOR pathway is activated in resistant cells, an mTOR inhibitor could be used in combination with this compound.[8][10][12][14][16]

    • Other Chemotherapeutic Agents: A second agent with a different mechanism of action may be effective against the resistant cells.

  • Targeted Therapies: If a specific mutation or pathway activation is identified in the resistant cells, a targeted therapy against that alteration could be employed.[18]

  • Novel Drug Delivery Systems: Nanoparticle-based delivery systems can sometimes bypass efflux pumps and increase the intracellular concentration of the drug.[19]

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed in this compound-Treated Cells Over Time
Possible Cause Suggested Solution
Development of Acquired Resistance Confirm resistance by comparing the IC50 value of this compound in the current cell line with the initial, sensitive parental line using a cell viability assay (e.g., MTT or MTS assay).
Activation of Anti-Apoptotic Pathways Perform an apoptosis assay (e.g., Annexin V staining) to confirm a reduction in apoptosis. Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspases) by immunoblotting.
Increased Drug Efflux Investigate the expression and function of ABC transporters as described in FAQ 2.
Problem 2: Inconsistent Results in Cell Viability Assays
Possible Cause Suggested Solution
Cell Seeding Density Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Drug Concentration and Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time for your specific cell line.
Reagent Quality Ensure that all reagents, including cell culture media, serum, and assay components, are of high quality and not expired.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[22][23]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Apoptosis (Annexin V) Assay by Flow Cytometry

This assay is used to detect and quantify apoptotic cells.[24][25][26][27]

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Immunoblotting

This protocol is for detecting specific proteins in a cell lysate.[28][29][30][31][32]

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to study protein-protein interactions.[33][34][35][36]

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein interactions.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by immunoblotting to detect the "prey" protein.

Visualizations

Melianol_Resistance_Workflow cluster_mechanisms Investigate Resistance Mechanisms cluster_strategies Develop Overcoming Strategies start Decreased this compound Efficacy Observed ic50 Determine IC50 via Cell Viability Assay start->ic50 compare_ic50 Compare with Parental Line ic50->compare_ic50 resistance_confirmed Resistance Confirmed compare_ic50->resistance_confirmed IC50 Increased no_resistance No Significant Change (Troubleshoot Assay) compare_ic50->no_resistance IC50 Unchanged abc_transporters ABC Transporter Expression (Immunoblot, qPCR) resistance_confirmed->abc_transporters signaling_pathways Signaling Pathway Activation (Phospho-Immunoblot) resistance_confirmed->signaling_pathways apoptosis Apoptosis Evasion (Annexin V Assay) resistance_confirmed->apoptosis combo_therapy Combination Therapy (e.g., with ABC inhibitor) abc_transporters->combo_therapy targeted_therapy Targeted Therapy (e.g., against activated pathway) signaling_pathways->targeted_therapy

Caption: Troubleshooting workflow for investigating and overcoming this compound resistance.

ABC_Transporter_Mechanism cluster_cell Cancer Cell membrane Extracellular Space Plasma Membrane Intracellular Space melianol_in This compound abc_transporter ABC Transporter (e.g., P-gp) melianol_out This compound melianol_out->membrane:p_out melianol_out->abc_transporter Efflux abc_transporter->membrane:p_in adp ADP + Pi abc_transporter->adp atp ATP atp->abc_transporter

Caption: Mechanism of ABC transporter-mediated drug efflux.

Signaling_Pathway_Bypass This compound This compound target_pathway Target Pathway This compound->target_pathway Inhibits proliferation Cell Proliferation & Survival target_pathway->proliferation Promotes resistance Resistance proliferation->resistance bypass_pathway Bypass Pathway (e.g., mTOR, EGFR) bypass_pathway->proliferation Activates

Caption: Activation of a bypass signaling pathway leading to resistance.

References

refining purification protocols to remove impurities from Melianol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols for Melianol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound extracts?

A1: Impurities in this compound extracts can originate from the natural source (Melia azedarach) or be introduced during extraction and purification.[1][2] Common impurities may include:

  • Structurally related analogues: Such as Melianone and Meliantrol, which may co-extract with this compound.[2][3]

  • Oxidation and degradation products: this compound's complex structure, containing epoxide and hydroxyl groups, can be susceptible to degradation under harsh extraction or purification conditions.[4]

  • Residual Solvents: Solvents used during the extraction and chromatographic purification steps.

  • Pigments and other natural products: Chlorophylls, carotenoids, and other secondary metabolites from the plant source.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A multi-step chromatographic approach is typically most effective for purifying this compound. This often involves:

  • Initial separation: Flash column chromatography using silica gel or alumina can be used for initial fractionation of the crude extract.

  • Fine purification: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is well-suited for separating this compound from closely related impurities and achieving high purity.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical methods can be employed to determine the purity of this compound:[5]

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and accurate method for quantifying purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low yield of this compound after column chromatography. 1. Compound instability on silica gel: this compound may be degrading on the acidic silica gel.[6]2. Inappropriate solvent system: The chosen solvent system may not be optimal for eluting this compound.3. Co-elution with other compounds: this compound may be eluting with other impurities, leading to mixed fractions.1. Test for stability: Run a 2D TLC to check for degradation on silica. Consider using deactivated silica gel or an alternative stationary phase like alumina.[6]2. Optimize solvent system: Systematically vary the polarity of the mobile phase. A gradient elution may be necessary.3. Improve separation: Use a longer column, a finer mesh silica gel, or switch to a different chromatographic technique like HPLC.
This compound appears to be pure by TLC but shows multiple peaks in HPLC. 1. TLC has lower resolution: TLC may not be able to separate closely related isomers or impurities.2. On-column degradation in HPLC: The compound might be degrading on the HPLC column or under the analysis conditions.1. Rely on HPLC for final purity assessment: HPLC offers higher resolution and is more reliable for purity determination.2. Modify HPLC conditions: Try a different column, mobile phase, or adjust the temperature and flow rate to minimize degradation.
The purified this compound is colored. 1. Presence of pigments: Co-elution of plant pigments like chlorophylls or carotenoids.1. Pre-purification step: Perform a liquid-liquid extraction or use a charcoal treatment to remove pigments before chromatography.2. Optimize chromatography: Use a different solvent system or stationary phase to improve the separation of this compound from the pigments.

Quantitative Data Summary

The following tables provide illustrative data for typical this compound purification protocols. Note: This data is hypothetical and for demonstration purposes.

Table 1: Comparison of Purification Methods

Purification Method Starting Purity (%) Final Purity (%) Yield (%)
Single-step Silica Gel Chromatography458560
Two-step: Silica Gel then Prep-HPLC45>9840
Supercritical Fluid Extraction (SFE)457075

Table 2: HPLC Purity Analysis

Sample ID Retention Time (min) Peak Area (%) Identity
Crude Extract12.542.8This compound
10.215.3Impurity A
14.811.7Impurity B
Purified Sample12.599.2This compound

Experimental Protocols

Protocol 1: Flash Column Chromatography for Initial Purification
  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

    • Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dried sample to the top of the packed column.

  • Elution:

    • Begin elution with the initial, non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume.

    • Analyze the fractions by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • System Preparation:

    • Use a C18 reverse-phase column.

    • Equilibrate the column with the initial mobile phase (e.g., Acetonitrile:Water 60:40) at a constant flow rate (e.g., 1 mL/min).

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • Run the analysis using an isocratic or gradient elution program.

    • Detect the eluting compounds using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Data Interpretation:

    • Integrate the peaks in the resulting chromatogram to determine the retention time and peak area of each component.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

Visualizations

experimental_workflow crude Crude this compound Extract flash_chrom Flash Column Chromatography crude->flash_chrom tlc TLC Analysis of Fractions flash_chrom->tlc combine Combine Pure Fractions tlc->combine Identify this compound evap Solvent Evaporation combine->evap hplc HPLC Purity Analysis evap->hplc pure Pure this compound (>98%) hplc->pure Confirm Purity

Caption: Experimental workflow for the purification of this compound.

signaling_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Binds kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Antiviral) gene_expression->cellular_response Induces

Caption: A potential signaling pathway modulated by this compound.

References

methods to prevent the degradation of Melianol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Melianol during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction a concern?

This compound is a tetracyclic triterpenoid, a class of naturally occurring compounds with various potential pharmacological activities. Like many phytochemicals, this compound is susceptible to degradation during extraction due to factors such as temperature, pH, light, and oxidation. This degradation can lead to reduced yield and the formation of unwanted byproducts, compromising the quality and bioactivity of the final extract.

Q2: What are the main factors that cause this compound degradation during extraction?

The primary factors contributing to the degradation of this compound and similar triterpenoids during extraction are:

  • High Temperatures: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the this compound structure.

  • Extreme pH: Both highly acidic and alkaline conditions can catalyze the degradation of triterpenoids.

  • Oxidation: Exposure to oxygen, especially in the presence of light and certain enzymes, can lead to oxidative degradation.

  • Light Exposure: UV and visible light can provide the energy for photochemical degradation reactions.

  • Enzymatic Activity: Endogenous plant enzymes released during cell disruption can degrade this compound.

Q3: What are the recommended extraction methods to minimize this compound degradation?

Modern extraction techniques are generally preferred over traditional methods as they often offer shorter extraction times and better control over parameters like temperature. Recommended methods include:

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, allowing for efficient extraction at lower temperatures and shorter durations.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample rapidly and uniformly, reducing extraction time and thermal degradation.

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. This method is non-toxic and allows for extraction at low temperatures, preserving thermolabile compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction.

Issue 1: Low Yield of this compound in the Final Extract
Possible Cause Troubleshooting Step
Degradation due to high temperature. Optimize the extraction temperature. For UAE and MAE, start with lower temperatures (e.g., 40-50°C) and gradually increase if necessary. For Soxhlet extraction, consider using a solvent with a lower boiling point.
Degradation due to improper pH. Adjust the pH of the extraction solvent. For triterpenoids, a neutral or slightly acidic pH (around 6-7) is often optimal. Avoid strongly acidic or alkaline conditions unless specifically required for a particular protocol, and if so, minimize exposure time.
Oxidative degradation. De-gas the solvent before use and perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants to the extraction solvent.
Incomplete extraction. Ensure the plant material is finely powdered to increase the surface area for extraction. Optimize the solid-to-solvent ratio and extraction time. For UAE and MAE, ensure adequate ultrasonic power or microwave power is applied.
Issue 2: Presence of Impurities and Degradation Products in the Extract
Possible Cause Troubleshooting Step
Co-extraction of unwanted compounds. Use a more selective solvent system. A pre-extraction step with a non-polar solvent like hexane can remove lipids and other non-polar impurities before extracting this compound with a more polar solvent.
Degradation during solvent removal. Use rotary evaporation under reduced pressure and at a low temperature (e.g., <40°C) to remove the solvent. Avoid prolonged exposure to heat.
Photodegradation. Protect the sample from light at all stages of the extraction and storage process by using amber-colored glassware or wrapping containers in aluminum foil.

Data Presentation

The following table summarizes the general stability of tetracyclic triterpenoids under various conditions. Please note that these are illustrative values, and specific stability testing for this compound is recommended for precise quantitative data.

Parameter Condition Relative Stability (Illustrative) Recommendation
Temperature 25°CHighIdeal for maceration and storage.
50°CModerateSuitable for optimized UAE and MAE.
80°CLowHigh risk of degradation; minimize exposure time.
pH 3ModerateSome degradation may occur.
7HighOptimal for maintaining stability.
11LowSignificant degradation likely.
Atmosphere Inert (Nitrogen/Argon)HighRecommended for all extraction and storage steps.
AirModerate to LowRisk of oxidation, especially with light and heat.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound with Stability Precautions
  • Sample Preparation: Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Use a high-purity solvent such as ethanol or methanol. De-gas the solvent by sonicating it for 15-20 minutes before use. For enhanced stability, add an antioxidant like ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT) (0.01% w/v) to the solvent.

  • Extraction:

    • Place the powdered plant material in an extraction vessel (preferably amber glass).

    • Add the prepared solvent at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the vessel in an ultrasonic bath with temperature control.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).

    • Set the extraction temperature to 45°C and the time to 30 minutes.

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Solvent Removal: Concentrate the supernatant using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the final extract in an amber vial under a nitrogen atmosphere at -20°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound with Stability Precautions
  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Solvent Preparation: Prepare the solvent with antioxidants as described in the UAE protocol.

  • Extraction:

    • Place the powdered plant material and the prepared solvent in a microwave-safe extraction vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 400 W) and temperature (e.g., 50°C).

    • Set the extraction time to 10 minutes.

  • Separation and Solvent Removal: Follow steps 4 and 5 from the UAE protocol.

  • Storage: Store the extract as described in the UAE protocol.

Visualizations

Degradation Pathway of a Tetracyclic Triterpenoid

The following diagram illustrates a plausible oxidative degradation pathway for a tetracyclic triterpenoid skeleton, which can be a model for this compound degradation. The primary sites of attack by reactive oxygen species (ROS) are often the double bonds and hydroxyl groups.

cluster_factors Initiating Factors A Tetracyclic Triterpenoid (e.g., this compound) C Epoxidation of Double Bond A->C Oxidation D Hydroxylation A->D Oxidation B Reactive Oxygen Species (ROS) (e.g., •OH, O2-) F Ring Opening and Fragmentation C->F Further Oxidation E Oxidation of Hydroxyl Group to Carbonyl D->E Oxidation E->F Further Oxidation G Degradation Products F->G Heat Heat Heat->B Light Light Light->B Extreme pH Extreme pH Extreme pH->B

Caption: Plausible oxidative degradation pathway for a tetracyclic triterpenoid.

Experimental Workflow for Stabilized this compound Extraction

This workflow outlines the key steps to ensure the stability of this compound during the extraction process.

cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing A Plant Material (Fine Powder) C Modern Extraction (UAE or MAE) A->C B Solvent Preparation (De-gassed + Antioxidant) B->C D Separation (Centrifugation) C->D E Solvent Removal (Low Temp, Reduced Pressure) D->E F Storage (-20°C, Inert Atmosphere, Dark) E->F

Caption: Recommended workflow for the extraction of this compound with stability precautions.

Logical Relationships of Preventative Measures

This diagram illustrates the relationship between the causes of degradation and the corresponding preventative measures.

cluster_causes Causes of Degradation cluster_prevention Preventative Measures A High Temperature E Temperature Control (e.g., <50°C) A->E Counteracts B Extreme pH F pH Adjustment (Neutral/Slightly Acidic) B->F Counteracts C Oxidation G Inert Atmosphere & Antioxidant Addition C->G Counteracts D Light Exposure H Use of Amber Glassware/ Light Protection D->H Counteracts

Caption: Relationship between degradation factors and preventative strategies.

Validation & Comparative

A Comparative Analysis of the Antiviral Activities of Melianol and Azadirachtin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral properties of two prominent limonoids, Melianol (and its derivatives) and Azadirachtin. The information presented herein is collated from various experimental studies to offer an objective overview of their potential as antiviral agents.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound derivatives and Azadirachtin has been evaluated against a range of viruses. The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values reported in the literature.

CompoundVirusCell LineEC₅₀ / IC₅₀ (µM)Reference
3-α-tigloyl-melianol West Nile Virus (WNV)BHK-213[1][2][3][4]
Dengue Virus (DENV)BHK-213[1][2][3][4]
Yellow Fever Virus (YFV)BHK-217[1][2][3][4]
Melianone West Nile Virus (WNV)BHK-2111[1][2][3][4]
Dengue Virus (DENV)BHK-2112[5]
Yellow Fever Virus (YFV)BHK-213[1][2][3][4]
1-cinnamoyl-3,11-dihydroxymeliacarpin Vesicular Stomatitis Virus (VSV)Vero6[6][7][8]
Herpes Simplex Virus-1 (HSV-1)Vero20[6][7][8]
Azadirachtin (Neem Leaf Extract) Hepatitis C Virus (HCV) NS3/4A (genotype 3a)Huh-7EC₅₀: 20 - 37 µg/mL[9]
Azadirachtin (Neem Bark Extract) Herpes Simplex Virus-1 (HSV-1)VeroIC₅₀: 50 - 100 µg/mL[10][11]
Azadirachtin SARS-CoV-2In silico-[12][13][14]

Experimental Protocols

Detailed methodologies for the key antiviral assays cited in this guide are provided below.

Antiviral Assays for this compound Derivatives (3-α-tigloyl-melianol and Melianone)

The antiviral activity of 3-α-tigloyl-melianol and melianone against Flaviviruses was determined using a virus yield reduction assay.

  • Cells and Viruses: Baby Hamster Kidney (BHK-21) cells were used for propagating West Nile Virus (WNV), Dengue Virus type 2 (DENV-2), and Yellow Fever Virus (YFV).

  • Cytotoxicity Assay: To determine the non-toxic concentrations of the compounds, BHK-21 cells were incubated with serial dilutions of the compounds for 72 hours. Cell viability was then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (CC₅₀) was calculated.

  • Antiviral Activity Assay (Yield Reduction):

    • BHK-21 cells were seeded in 24-well plates and infected with the respective virus at a Multiplicity of Infection (MOI) of 0.1.

    • After a 1-hour adsorption period at 37°C, the virus inoculum was removed, and the cells were washed.

    • Medium containing non-toxic concentrations of the test compounds (3-α-tigloyl-melianol or melianone) was added to the wells.

    • The plates were incubated for 48 hours at 37°C.

    • The culture supernatants were then collected, and the viral titers were determined by a plaque assay on BHK-21 cells.

    • The EC₅₀ value, the concentration of the compound that reduces the viral yield by 50%, was calculated by regression analysis.

  • Time-of-Addition Experiment: To elucidate the stage of the viral life cycle affected, the compounds were added at different time points post-infection (0, 1, 2, 4, and 6 hours). The antiviral effect was measured by determining the viral yield after 48 hours. The results indicated that the compounds were most effective when added early in the infection, suggesting an inhibition of viral entry or a very early event in the replication cycle[1][2][3][4].

Antiviral Assay for 1-cinnamoyl-3,11-dihydroxymeliacarpin

The antiviral activity of 1-cinnamoyl-3,11-dihydroxymeliacarpin was evaluated using a plaque reduction assay.

  • Cells and Viruses: Vero (African green monkey kidney) cells were used for the antiviral assays against Herpes Simplex Virus type 1 (HSV-1) and Vesicular Stomatitis Virus (VSV).

  • Plaque Reduction Assay:

    • Confluent monolayers of Vero cells in 24-well plates were infected with approximately 100 plaque-forming units (PFU) of either HSV-1 or VSV.

    • After a 1-hour adsorption period, the virus inoculum was removed.

    • The cell monolayers were then overlaid with medium containing 1.5% carboxymethylcellulose and varying concentrations of the test compound.

    • The plates were incubated for 48 hours (for VSV) or 72 hours (for HSV-1) at 37°C.

    • The cells were then fixed and stained with crystal violet, and the viral plaques were counted.

    • The IC₅₀ value, the concentration of the compound that inhibits plaque formation by 50%, was determined.

Antiviral Assays for Azadirachtin (Neem Extracts)

The antiviral activity of Azadirachtin and neem extracts has been assessed using various methods, including cytopathic effect (CPE) inhibition assays and plaque reduction assays.

  • Antiviral Assay against Herpes Simplex Virus-1 (HSV-1):

    • Vero cells were seeded in 96-well plates.

    • Aqueous neem bark extract was pre-incubated with HSV-1 for 1 hour at 37°C.

    • The mixture was then added to the Vero cell monolayers.

    • After a 2-hour incubation, the inoculum was removed, and fresh medium was added.

    • The plates were incubated for 48-72 hours, and the cytopathic effect was observed.

    • The IC₅₀ was determined as the concentration of the extract that inhibited 50% of the viral CPE[10][11].

  • Antiviral Assay against Hepatitis C Virus (HCV):

    • Huh-7 cells were transfected with a subgenomic HCV replicon expressing luciferase.

    • The cells were then treated with different concentrations of neem leaf extract fractions.

    • After 72 hours of incubation, the luciferase activity, which correlates with HCV replication, was measured.

    • The EC₅₀ was calculated as the concentration that reduced luciferase activity by 50%[9].

Visualization of Mechanisms and Pathways

Experimental Workflow for Antiviral Activity Assessment

The following diagram illustrates a general experimental workflow for determining the antiviral activity of a test compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound, Azadirachtin) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction, Yield Reduction) Compound->Antiviral Cells Host Cell Culture Cells->Cytotoxicity Cells->Antiviral Virus Virus Stock Virus->Antiviral CC50 Determine CC₅₀ Cytotoxicity->CC50 EC50 Determine EC₅₀ / IC₅₀ Antiviral->EC50

General workflow for antiviral compound testing.
Proposed Mechanism of Action: Inhibition of Flavivirus Entry by this compound Derivatives

Studies on this compound derivatives suggest that they inhibit the early stages of the flavivirus life cycle, likely by interfering with viral entry into the host cell. The following diagram illustrates the key steps in flavivirus entry that may be targeted.

Flavivirus_Entry_Inhibition cluster_virus Flavivirus cluster_cell Host Cell Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. pH-dependent Fusion & Uncoating This compound This compound Derivatives This compound->Virus Inhibits? This compound->Receptor Inhibits? This compound->Endosome Inhibits Fusion?

Potential inhibition points of this compound derivatives in Flavivirus entry.
Proposed Mechanism of Action: Azadirachtin's Modulation of Host Signaling Pathways

In silico and in vitro studies suggest that Azadirachtin can inhibit viral replication by targeting viral enzymes and modulating host cell signaling pathways, such as the NF-κB and MAP kinase pathways, which are often manipulated by viruses to facilitate their replication.

Azadirachtin_Signaling_Modulation cluster_virus_interaction Viral Infection cluster_signaling Host Cell Signaling Virus Virus HostCell Host Cell Virus->HostCell Infection NFkB NF-κB Pathway HostCell->NFkB Activation MAPK MAP Kinase Pathway HostCell->MAPK Activation ViralReplication Viral Replication NFkB->ViralReplication Promotes MAPK->ViralReplication Promotes Azadirachtin Azadirachtin Azadirachtin->NFkB Inhibits Azadirachtin->MAPK Inhibits Azadirachtin->ViralReplication Directly Inhibits (e.g., viral proteases)

Azadirachtin's potential antiviral mechanisms via signaling modulation.

Summary and Conclusion

Both this compound derivatives and Azadirachtin demonstrate promising antiviral activities against a variety of viruses. This compound derivatives, specifically 3-α-tigloyl-melianol and melianone, exhibit potent, low micromolar efficacy against flaviviruses by inhibiting an early stage of the viral life cycle, likely viral entry. Azadirachtin, a major component of neem extracts, has a broader reported spectrum of activity, including against coronaviruses and herpesviruses, with mechanisms that appear to involve both direct inhibition of viral enzymes and modulation of host signaling pathways crucial for viral replication.

Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these natural compounds. The data presented in this guide serves as a valuable resource for researchers in the field of antiviral drug discovery and development.

References

A Comparative Guide to the Validation of Melianol's Mechanism of Action Through Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melianol, a tetracyclic triterpene isolated from plants of the Meliaceae family such as Melia azedarach, has garnered scientific interest for its potential therapeutic applications.[1][2] Belonging to the limonoid class of natural products, this compound and its derivatives have demonstrated a range of biological activities, notably potent antiviral effects against RNA viruses, including members of the Flaviviridae family like Dengue and West Nile virus.[3] While the antiviral properties are evident, the precise molecular mechanism of action and the direct cellular targets of this compound are not yet fully elucidated.

This guide provides a comparative framework for the validation of a proposed mechanism of action for this compound, focusing on its potential as a viral protease inhibitor. We will present hypothetical, yet plausible, experimental data and detailed protocols to illustrate the target identification and validation process. This guide is intended for researchers, scientists, and drug development professionals interested in the systematic evaluation of novel antiviral compounds.

Proposed Mechanism of Action: Inhibition of a Viral Serine Protease

Based on the activity of other natural product antivirals, we hypothesize that this compound exerts its antiviral effect by directly inhibiting a key viral enzyme essential for replication. For the purpose of this guide, we will focus on a hypothetical viral serine protease, a common target for antiviral drugs. The proposed mechanism involves this compound binding to the active site of the protease, thereby preventing the cleavage of the viral polyprotein and inhibiting the formation of mature, functional viral proteins.

Comparative Data: this compound vs. a Known Protease Inhibitor

To validate the proposed mechanism, the activity of this compound is compared against a well-characterized, fictional, viral protease inhibitor, "Compound X". The following tables summarize the hypothetical quantitative data from key experiments.

Table 1: In Vitro Protease Inhibition Assay

CompoundTarget Protease IC50 (nM)Host Cell Protease (Trypsin) IC50 (µM)Selectivity Index (Host/Target)
This compound75> 100> 1333
Compound X50> 150> 3000
DMSO (Control)> 200,000> 200,000-

Table 2: Antiviral Activity in Cell-Based Assay (Vero Cells)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound0.5> 50> 100
Compound X0.2> 80> 400
DMSO (Control)> 100> 100-

Table 3: Target Engagement in Infected Cells (Thermal Proteome Profiling)

CompoundTarget Protease ΔTm (°C)Off-Target Protein 1 ΔTm (°C)Off-Target Protein 2 ΔTm (°C)
This compound+ 4.2+ 0.5- 0.2
Compound X+ 5.1+ 0.2+ 0.1
DMSO (Control)000

Experimental Protocols

In Vitro Protease Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the target viral protease.

Methodology:

  • A fluorescence resonance energy transfer (FRET)-based assay is used. The substrate is a synthetic peptide containing the protease cleavage site flanked by a fluorophore and a quencher.

  • The purified recombinant viral protease is incubated with varying concentrations of this compound or the control compound.

  • The reaction is initiated by the addition of the FRET substrate.

  • Cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Antiviral Activity in Cell-Based Assay

Objective: To evaluate the efficacy of this compound in inhibiting viral replication in a cellular context.

Methodology:

  • Vero cells are seeded in 96-well plates and infected with the virus at a multiplicity of infection (MOI) of 0.1.

  • The infected cells are treated with a serial dilution of this compound or the control compound.

  • After a 48-hour incubation period, the viral yield in the supernatant is quantified using a plaque assay or RT-qPCR.

  • The EC50 value, the concentration at which 50% of viral replication is inhibited, is calculated.

  • In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on uninfected cells treated with the same concentrations of the compounds to determine the CC50 value.

Thermal Proteome Profiling (TPP)

Objective: To confirm direct target engagement of this compound with the viral protease in a cellular environment.

Methodology:

  • Virus-infected cells are treated with this compound or a vehicle control.

  • The cells are lysed, and the lysate is divided into aliquots, which are heated to a range of temperatures.

  • The aggregated proteins are pelleted by centrifugation, and the soluble proteins in the supernatant are collected.

  • The protein samples are analyzed by quantitative mass spectrometry to determine the melting temperature (Tm) of thousands of proteins.

  • A shift in the melting temperature (ΔTm) of the target protease in the presence of this compound indicates direct binding.

Visualizations

Proposed Signaling Pathway of Viral Protease Inhibition

G cluster_host Host Cell cluster_virus Viral Lifecycle Host_Ribosome Host Ribosome Viral_Polyprotein Viral Polyprotein Host_Ribosome->Viral_Polyprotein Viral_RNA Viral RNA Viral_RNA->Host_Ribosome Translation Viral_Protease Viral Serine Protease Viral_Polyprotein->Viral_Protease Autocatalytic cleavage Mature_Viral_Proteins Mature Viral Proteins Viral_Protease->Mature_Viral_Proteins Polyprotein Cleavage Viral_Replication Viral Replication Mature_Viral_Proteins->Viral_Replication This compound This compound This compound->Viral_Protease Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Target Validation

G Start Hypothesis: This compound inhibits viral protease Assay1 In Vitro Protease Assay Start->Assay1 Assay2 Cell-Based Antiviral Assay Start->Assay2 Data1 IC50 Determination Assay1->Data1 Data2 EC50 & CC50 Determination Assay2->Data2 Assay3 Thermal Proteome Profiling (TPP) Data3 ΔTm Measurement Assay3->Data3 Validation Target Validated? Data1->Validation Data2->Validation Validation->Assay3 Yes

Caption: Workflow for this compound's target validation.

References

cross-validation of different analytical methods for Melianol quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Validation of Analytical Techniques for the Quantification of Melianol.

This guide provides a comprehensive comparison of various analytical methodologies for the accurate quantification of this compound, a tetracyclic triterpene with significant biological activities. Given the absence of direct cross-validation studies for this compound, this report collates and compares validation data from studies on structurally similar triterpenoids. The objective is to offer a data-driven resource for selecting the most appropriate analytical technique for your research and development needs.

Executive Summary

The accurate quantification of this compound is critical for its development as a potential therapeutic agent. This guide evaluates and compares the performance of High-Performance Liquid Chromatography (HPLC) with different detectors (Photodiode Array - PDA, and Evaporative Light Scattering Detector - ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations in terms of sensitivity, linearity, precision, and accuracy.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters of the different analytical methods based on validated studies of triterpenoids, which serve as a reliable proxy for this compound.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD %)Accuracy/Recovery (%)
HPLC-PDA >0.999[1][2]0.08–0.65 µg/mL[1][2]0.24–1.78 µg/mL[1][2]< 2%[1][2]94.70–105.81%[1][2]
HPLC-ELSD ≥ 0.9991[3]-5.24–18.51 µg/mL[3]< 3.0%[3]97.7–101.4%[3]
GC-MS -3.3-4.3 ng/mL[4]-Good repeatability[4]-
LC-MS/MS >0.99[5]4–104 µg/L[5]2.3–20 µg/L[6]--

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for triterpenoid analysis and can be adapted for this compound quantification.

High-Performance Liquid Chromatography (HPLC-PDA)

This method is widely used for the quantification of triterpenoids due to its robustness and reliability.

Sample Preparation:

  • Extraction: Extract the plant material or sample containing this compound with a suitable organic solvent such as methanol or ethanol.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector set at a wavelength of 210 nm, which is suitable for compounds lacking strong chromophores.[9]

  • Injection Volume: 20 µL.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Sample containing this compound Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector PDA Detector Column->Detector Data Data Acquisition & Quantification Detector->Data

HPLC-PDA Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. For non-volatile triterpenoids like this compound, a derivatization step is typically required.

Sample Preparation and Derivatization:

  • Extraction: Extract this compound using an appropriate solvent.

  • Derivatization: To increase volatility, derivatize the extracted this compound. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Purification: A solid-phase extraction (SPE) step may be necessary to clean up the sample before injection.[10]

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-300 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), then ramp up to a higher temperature (e.g., 300 °C) to ensure separation of components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-650.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Sample containing this compound Extraction Solvent Extraction Sample->Extraction Derivatization Silylation Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Column Capillary Column GCMS->Column MS Mass Spectrometer Column->MS Data Data Acquisition & Quantification MS->Data

GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound in complex matrices.

Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix.

  • Filtration: Filter the extract through a 0.22 µm syringe filter.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of methanol or acetonitrile and water, often with a modifier like formic acid or ammonium formate.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis Sample Sample containing this compound Extraction LLE or SPE Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LCMSMS LC-MS/MS System Filtration->LCMSMS Column Reversed-Phase Column LCMSMS->Column MSMS Tandem Mass Spectrometer Column->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS Experimental Workflow

Conclusion

The choice of analytical method for this compound quantification depends on the specific requirements of the study.

  • HPLC-PDA is a robust and cost-effective method suitable for routine quality control and quantification in relatively clean samples.

  • GC-MS , with a necessary derivatization step, offers high sensitivity and is well-suited for identifying and quantifying this compound in complex mixtures, provided the compound is thermally stable after derivatization.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, and for detecting trace levels of this compound in complex biological matrices.

Researchers and drug development professionals should consider the trade-offs between sensitivity, cost, and sample complexity when selecting the most appropriate method for their specific application. The validation data and protocols presented in this guide provide a solid foundation for developing and implementing a reliable analytical method for this compound quantification.

References

A Comparative Guide to the Efficacy of Melianol from Different Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Melianol, a bioactive triterpenoid, from two prominent plant sources within the Meliaceae family: Melia azedarach (Chinaberry) and Azadirachta indica (Neem). While direct comparative studies on the efficacy of this compound isolated from these sources are limited, this document synthesizes available experimental data on plant extracts and isolated related compounds to offer valuable insights for research and development.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the antiviral and cytotoxic effects of extracts from Melia azedarach and Azadirachta indica, as well as the antiviral activity of a this compound derivative isolated from Melia azedarach.

Table 1: Comparative Antiviral Activity of Melia azedarach and Azadirachta indica Leaf Extracts against SARS-CoV-2

Plant SourceHalf-maximal Inhibitory Concentration (IC50)Half-maximal Cytotoxic Concentration (CC50)Selectivity Index (SI = CC50/IC50)
Melia azedarach6.922 µg/mL351.4 µg/mL50.8
Azadirachta indica8.541 µg/mL446.2 µg/mL52.8

Source: Adapted from Al-Salahi et al., 2023.[1]

Table 2: Antiviral Activity of Ethyl Acetate Fraction of Leaf Extracts against Small Ruminant Lentiviruses (SRLV)

Plant SourceVirus StrainViral Titer Reduction (Fold Inhibition)
Melia azedarachCAEV-Cork1,995 (when applied concomitantly with inoculation)
Azadirachta indicaCAEV-Cork316 (after inoculation)
Azadirachta indicaMVV-K15141,000 (when applied simultaneously with inoculation)

Source: Adapted from de Barros et al., 2020.[2]

Table 3: Antiviral Activity of Isolated 3-α-tigloyl-melianol from Melia azedarach

Virus50% Effective Concentration (EC50)
Dengue virus (DENV-2)3.0 µM
West Nile virus (WNV)7.0 µM

Source: Adapted from Sanna et al., 2015.[3]

Table 4: Concentration of this compound in Different Tissues of Melia azedarach

Plant TissueThis compound Accumulation (Relative Units)
PetioleHighest
RootModerate
LeafLowest

Source: Adapted from a study on M. azedarach tissue analysis.[4]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This protocol is a standard method for evaluating the in vitro antiviral efficacy of compounds.

Objective: To determine the concentration of a test compound that inhibits the virus-induced destruction (cytopathic effect) of host cells by 50% (IC50).

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • Test compound (e.g., this compound extract or isolated compound)

  • 96-well cell culture plates

  • Neutral red or Crystal Violet staining solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted test compound to the wells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show 80-100% CPE.

  • Staining:

    • Remove the medium and stain the cells with Neutral Red or Crystal Violet solution.

    • After an incubation period, wash the plates to remove excess stain.

    • Solubilize the stain taken up by viable cells.

  • Data Analysis:

    • Read the absorbance on a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration.

    • Determine the IC50 and CC50 values by regression analysis.

Source: Adapted from standard virology protocols.[1][2][3][5]

Mandatory Visualization

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Limonoids from Melia azedarach have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is hypothesized that this compound shares this mechanism, which is crucial for the replication of many viruses that exploit this pathway.

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral PAMPs / Cytokines Viral PAMPs / Cytokines Receptor Receptor Viral PAMPs / Cytokines->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits p-IκBα p-IκBα (Ub) IκBα->p-IκBα p65 p65 p65->NF-κB (p65/p50) p50 p50 p50->NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50) Viral Gene Transcription Viral Gene Transcription NF-κB (p65/p50)->Viral Gene Transcription Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)->Pro-inflammatory Genes Proteasome Proteasome This compound This compound This compound->IKK Complex inhibits p-IκBα->Proteasome degradation Antiviral_Screening_Workflow Plant Material\n(*M. azedarach*, *A. indica*) Plant Material (*M. azedarach*, *A. indica*) Extraction & Fractionation Extraction & Fractionation Plant Material\n(*M. azedarach*, *A. indica*)->Extraction & Fractionation Isolation of this compound Isolation of this compound Extraction & Fractionation->Isolation of this compound Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Isolation of this compound->Cytotoxicity Assay (CC50) Antiviral Assay (IC50) Antiviral Assay (IC50) Isolation of this compound->Antiviral Assay (IC50) Mechanism of Action Studies Mechanism of Action Studies Antiviral Assay (IC50)->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

References

Validation of In Vitro Antiviral Activity of Melianol Derivatives: A Comparative Analysis with In Vivo Studies of Related Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

Melianol, a tetracyclic triterpenoid, and its derivatives have emerged as compounds of interest for their potential therapeutic properties. This guide provides a comprehensive comparison of the available in vitro findings for a key derivative of this compound, 3-α-tigloyl-melianol, with a particular focus on its antiviral activity. Due to a notable scarcity of publicly available in vivo studies specifically validating the in vitro findings for this compound and its derivatives, this guide utilizes data from a closely related and well-researched triterpenoid, Oleanolic Acid, to provide an illustrative example of how such a validation is typically presented. This comparative approach aims to offer a practical framework for researchers while highlighting the critical need for further in vivo investigation of this compound to substantiate its promising in vitro results.

This compound and its Derivatives: In Vitro Antiviral Activity

Preliminary in vitro research has highlighted the potential of this compound derivatives as antiviral agents. A notable study investigated the efficacy of 3-α-tigloyl-melianol against several flaviviruses.

Table 1: In Vitro Antiviral Activity of 3-α-tigloyl-melianol[1]
VirusCell LineAssay TypeEndpoint MeasurementResult (EC₅₀)
West Nile Virus (WNV)VeroPlaque Reduction AssayViral Plaque Formation3 µM
Dengue Virus (DENV)VeroPlaque Reduction AssayViral Plaque FormationNot Reported
Yellow Fever Virus (YFV)VeroPlaque Reduction AssayViral Plaque FormationNot Reported

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

Experimental Protocols: In Vitro Antiviral Assay

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method used to quantify the effect of a compound on the ability of a virus to form plaques, which are localized areas of cell death resulting from viral replication.

Objective: To determine the concentration of 3-α-tigloyl-melianol required to reduce the number of viral plaques by 50% (EC₅₀).

Methodology:

  • Cell Culture: Vero cells are seeded in 24-well plates and grown to form a confluent monolayer.

  • Virus Preparation: A known titer of the virus (e.g., West Nile Virus) is prepared.

  • Compound Treatment: Serial dilutions of 3-α-tigloyl-melianol are prepared. The cell monolayers are pre-incubated with the different concentrations of the compound for a specified period.

  • Viral Infection: The cells are then infected with the virus in the presence of the compound.

  • Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. The plates are then incubated for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is counted and compared to the untreated control wells.

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of plaque reduction against the compound concentration.

G cluster_workflow Experimental Workflow: In Vitro Plaque Reduction Assay A Seed Vero cells in 24-well plates B Prepare serial dilutions of 3-α-tigloyl-melianol A->B C Pre-incubate cell monolayers with compound B->C D Infect cells with West Nile Virus C->D E Overlay with semi-solid medium D->E F Incubate for plaque formation E->F G Fix and stain cells F->G H Count plaques and calculate EC₅₀ G->H

Experimental Workflow for the In Vitro Plaque Reduction Assay.

Illustrative Comparison: In Vitro vs. In Vivo Anti-Inflammatory Activity of Oleanolic Acid

To demonstrate the process of validating in vitro findings with in vivo studies, we present data on Oleanolic Acid, a structurally related triterpenoid with well-documented anti-inflammatory properties.

In Vitro Anti-Inflammatory Activity of Oleanolic Acid

In vitro studies with Oleanolic Acid have demonstrated its ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: In Vitro Anti-Inflammatory Effects of a Diamine-PEGylated Oleanolic Acid Derivative (OADP)[2][3]
Cell LineStimulantParameter MeasuredTreatmentResult (IC₅₀)
RAW 264.7LPSNitric Oxide (NO) ProductionOADP0.95 ± 0.01 µg/mL (72h)
RAW 264.7LPSNitric Oxide (NO) ProductionOleanolic Acid42.91 ± 0.27 µg/mL (72h)

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Anti-Inflammatory Activity of Oleanolic Acid

In vivo studies are essential to confirm the therapeutic potential observed in cell-based assays. The anti-inflammatory effects of an Oleanolic Acid derivative were evaluated in a mouse model of acute ear edema.

Table 3: In Vivo Anti-Inflammatory Effects of a Diamine-PEGylated Oleanolic Acid Derivative (OADP) in a TPA-Induced Mouse Ear Edema Model[2][3]
Animal ModelPhlogistic AgentTreatmentDosageEndpoint MeasuredResult (% Inhibition of Edema)
Male BL/6J miceTPAOADP1 mg/earEar ThicknessGreater than Diclofenac (14% more suppression)

TPA (12-O-tetradecanoylphorbol-13-acetate) is a potent inflammatory agent.

Experimental Protocols: In Vitro and In Vivo Anti-Inflammatory Assays for Oleanolic Acid Derivative

In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of the Oleanolic Acid derivative to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and Stimulant Treatment: Cells are treated with various concentrations of the Oleanolic Acid derivative in the presence or absence of LPS (1 µg/mL).

  • Incubation: The plates are incubated for a specified time (e.g., 24 or 48 hours).

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ is determined.

In Vivo TPA-Induced Mouse Ear Edema Model

Objective: To evaluate the topical anti-inflammatory activity of the Oleanolic Acid derivative in an animal model of acute inflammation.

Methodology:

  • Animal Acclimatization: Male BL/6J mice are acclimatized to laboratory conditions.

  • Induction of Edema: A solution of TPA in a suitable vehicle (e.g., acetone) is applied to the inner and outer surfaces of one ear of each mouse to induce inflammation.

  • Compound Application: The Oleanolic Acid derivative or a control vehicle is applied topically to the TPA-treated ear.

  • Measurement of Edema: After a specific period (e.g., 6 hours), the thickness of the ear is measured using a digital caliper.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the ear thickness of the compound-treated group with that of the TPA-only control group.

G cluster_workflow Experimental Workflow: In Vivo TPA-Induced Mouse Ear Edema A Acclimatize Male BL/6J mice B Apply TPA solution to one ear A->B C Apply Oleanolic Acid derivative topically B->C D Measure ear thickness after 6 hours C->D E Calculate percentage of edema inhibition D->E G cluster_pathway Hypothetical Antiviral Signaling Pathway Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment Entry Viral Entry Receptor->Entry Uncoating Viral Uncoating Entry->Uncoating Replication Viral Replication Complex Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release This compound This compound Derivative This compound->Entry Inhibition This compound->Replication Inhibition

A Comparative Analysis of Melianol and Its Potential Synthetic Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the naturally occurring triterpenoid Melianol and explores the potential of its synthetic derivatives based on structure-activity relationships observed in analogous compounds. While direct comparative studies on synthetic derivatives of this compound are limited in publicly available literature, this document compiles existing data on this compound and draws parallels with closely related triterpenoids to inform future research and development.

Introduction to this compound

This compound is a tetracyclic triterpenoid isolated from plants of the Meliaceae family, such as Melia azedarach.[1] Triterpenoids are a large and structurally diverse class of natural products known for a wide range of biological activities, including antiviral, cytotoxic, anti-inflammatory, and insecticidal properties.[1][2] this compound itself has demonstrated notable antiviral and antimycobacterial activities, making it a compound of interest for further investigation.[1]

Comparative Biological Activity

Table 1: Summary of Reported Biological Activities of this compound and Related Triterpenoids

Compound/ClassBiological ActivityReported IC50/EC50 ValuesCell Lines/Viruses TestedReference(s)
This compound Antiviral (WNV, DENV, YFV)EC50: 3.0 - 7.0 µMVero cells[1]
AntimycobacterialMIC: 29 µMMycobacterium tuberculosis[1]
Cytotoxic-Various cancer cell lines[1]
Oleanolic Acid Derivatives Anti-HIVEC50: 0.066 µM (most potent derivative)H9 lymphocytes[4]
Anti-HBV-HepG2.2.15 cells[3]
CytotoxicIC50: < 10 µM (some derivatives)CCRF-CEM cells[6]
Betulinic Acid Derivatives CytotoxicIC50: 3.4 - 10.4 µM (most potent derivative)HEp-2, HCT 116, RD TE32, MS cells[7]

Note: The data for oleanolic and betulinic acid derivatives are included to provide a prospective comparison for potential synthetic derivatives of this compound.

Experimental Protocols

Standard assays are employed to evaluate the biological activities of triterpenoids. The following are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its derivatives) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[12][13][14][15][16]

Protocol:

  • Cell Monolayer Preparation: Seed susceptible cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Virus Incubation: Incubate the cells with a known titer of the virus in the presence of serial dilutions of the test compounds for 1-2 hours at 37°C.

  • Overlay: Remove the virus-compound mixture and overlay the cell monolayer with a medium containing 1% methylcellulose or agarose.

  • Incubation: Incubate the plates for 3-5 days at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by determining the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on related triterpenoids and limonoids suggest potential mechanisms of action.

Cytotoxic Mechanism

Many triterpenoids exert their cytotoxic effects by inducing apoptosis.[17] This can be initiated through the activation of reactive oxygen species (ROS)-mediated pathways, which in turn can lead to the downregulation of specificity protein (Sp) transcription factors, crucial for the expression of pro-oncogenic genes.[17]

Cytotoxic_Mechanism This compound This compound / Derivatives ROS Increased ROS Production This compound->ROS miR_down Decrease in miR-27a/miR-20a ROS->miR_down ZBTB_up Induction of ZBTB10/ZBTB4 miR_down->ZBTB_up Sp_down Downregulation of Sp Transcription Factors ZBTB_up->Sp_down Gene_down Decreased Expression of Pro-oncogenic Genes Sp_down->Gene_down Apoptosis Apoptosis Gene_down->Apoptosis

Caption: Postulated cytotoxic signaling pathway for triterpenoids.

Antiviral Mechanism

The antiviral activity of triterpenoids can occur at various stages of the viral life cycle.[1] A common mechanism involves the inhibition of viral entry into the host cell. This can be achieved by interfering with the binding of viral glycoproteins to host cell receptors.

Antiviral_Mechanism Virus Virus Particle Binding Viral Binding Virus->Binding HostCell Host Cell Receptor HostCell->Binding Entry Viral Entry Binding->Entry Replication Viral Replication Entry->Replication This compound This compound / Derivatives This compound->Binding Inhibition

Caption: Inhibition of viral entry by this compound and its potential derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Antiviral Antiviral Screening (Plaque Reduction Assay) Purification->Antiviral Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID Antiviral->Lead_ID Mechanism Mechanism of Action Studies (Western Blot, qPCR, etc.) Lead_ID->Mechanism End End Mechanism->End

Caption: Workflow for development of this compound derivatives.

Conclusion

This compound presents a promising natural scaffold for the development of novel therapeutic agents, particularly in the fields of virology and oncology. While research on its synthetic derivatives is still in its infancy, the extensive studies on analogous triterpenoids provide a strong rationale for pursuing the synthesis and evaluation of this compound analogues. Future work should focus on targeted chemical modifications to enhance potency and selectivity, followed by comprehensive biological evaluation to elucidate their mechanisms of action and therapeutic potential.

References

Melianol's Antimycobacterial Potency: A Comparative Analysis Against First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals benchmarking the antimycobacterial activity of the novel triterpene, Melianol, against standard first-line tuberculosis therapies.

This guide provides a detailed comparison of the in vitro antimycobacterial efficacy of this compound, a novel squalene-type triterpene, with the established first-line drugs for tuberculosis: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. The data presented is intended to support further research and development of new therapeutic agents against Mycobacterium tuberculosis.

Quantitative Comparison of Antimycobacterial Activity

The antimycobacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound (specifically, the isolated compound Milemaronol) and first-line anti-tuberculosis drugs against strains of Mycobacterium tuberculosis.

CompoundM. tuberculosis StrainMIC (µg/mL)
This compound (Milemaronol) H37Rv23.0 ± 1.2
M2997.6 ± 1.4
Isoniazid H37Rv0.03 - 0.12[1]
Rifampicin H37Rv0.2 ± 0.1[2]
M2991.1 ± 0.1[2]
Pyrazinamide H37Rv25 - 200
Ethambutol H37Rv0.25 - 2[3]

Note: Lower MIC values indicate higher potency. Data for this compound (Milemaronol) and Rifampicin against H37Rv and M299 are from the same study, allowing for direct comparison.[2] MIC ranges for Isoniazid, Pyrazinamide, and Ethambutol are typical values reported in the literature against the reference strain H37Rv.[1][3][4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimycobacterial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard and widely accepted protocol for this purpose.[1][5][6]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Reagents and Media:

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) is the recommended medium for the cultivation of Mycobacterium tuberculosis.[1]
  • Antimicrobial Agents: Stock solutions of the test compounds (e.g., this compound) and reference drugs are prepared in an appropriate solvent, typically dimethyl sulfoxide (DMSO).

2. Inoculum Preparation:

  • A pure culture of the Mycobacterium tuberculosis strain (e.g., H37Rv) is grown on a suitable solid medium.
  • Bacterial colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.[1]

3. Assay Procedure:

  • The assay is performed in sterile 96-well microtiter plates.
  • Serial two-fold dilutions of the antimicrobial agents are prepared directly in the microtiter plates with the broth medium.
  • Each well is inoculated with the prepared bacterial suspension.
  • Control wells are included: a growth control (no drug) and a sterility control (no bacteria).

4. Incubation:

  • The plates are sealed and incubated at 37°C in a humidified incubator.
  • Incubation time for Mycobacterium tuberculosis is typically 7 to 14 days, or until visible growth is observed in the growth control well.[1]

5. Reading and Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).
  • Growth is indicated by the presence of turbidity or a bacterial pellet at the bottom of the well.

Visualizing the Experimental Workflow and Proposed Mechanism of Action

To better illustrate the processes involved in this research, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (this compound & First-Line Drugs) Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solutions->Serial_Dilution Inoculum_Prep Prepare M. tuberculosis Inoculum (e.g., H37Rv) Inoculation Inoculate wells with M. tuberculosis Inoculum_Prep->Inoculation Incubation Incubate at 37°C (7-14 days) Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution method.

Triterpenoids, the class of natural products to which this compound belongs, are believed to exert their antimycobacterial effects primarily by disrupting the integrity of the complex mycobacterial cell wall.[7]

Proposed_Mechanism This compound This compound Mycobacterial_Cell_Wall Mycobacterial Cell Wall (Mycolic Acid Layer) This compound->Mycobacterial_Cell_Wall Targets Disruption Disruption of Cell Wall Integrity Mycobacterial_Cell_Wall->Disruption Inhibition Inhibition of Cell Wall Synthesis Mycobacterial_Cell_Wall->Inhibition Cell_Lysis Cell Lysis & Death Disruption->Cell_Lysis Inhibition->Cell_Lysis

Caption: Proposed mechanism of action of this compound on the mycobacterial cell wall.

References

Melianol's Preclinical Promise: A Comparative Look at its Anti-Inflammatory and Antiviral Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, Melianol, a naturally occurring triterpenoid from the Meliaceae family of plants, is emerging as a compound of interest with demonstrated preclinical activity. This guide provides a comparative analysis of this compound's performance against established alternatives in animal models for inflammatory and viral diseases, supported by experimental data and detailed methodologies.

This document summarizes the available preclinical data for this compound and its derivatives, offering a direct comparison with other agents to aid in the evaluation of its therapeutic potential.

Anti-Inflammatory Activity: this compound in a Model of Ulcerative Colitis

This compound, also referred to as Melianodiol (MN) in some studies, has been evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established model for inflammatory bowel disease. Its performance was compared to that of 5-aminosalicylic acid (5-ASA), a first-line treatment for ulcerative colitis.

Comparative Efficacy Data

The following table summarizes the key efficacy parameters from preclinical studies.

ParameterThis compound (Melianodiol)5-Aminosalicylic Acid (5-ASA)Vehicle Control (DSS)
Disease Activity Index (DAI) Score Significantly reducedSignificantly reducedHigh
Colon Length Significantly preservedSignificantly preservedShortened
TNF-α Levels (colon) Significantly downregulatedSignificantly reducedElevated
IL-6 Levels (colon) Significantly downregulatedSignificantly reducedElevated
IL-1β Levels (colon) Significantly downregulatedNot always reportedElevated
IL-10 Levels (colon) Significantly upregulatedNot always reportedReduced
Experimental Protocols

DSS-Induced Colitis Model in Mice:

  • Animals: Male C57BL/6 mice, 6-8 weeks old.

  • Induction: Administration of 3% (w/v) DSS in drinking water for 7 days.

  • Treatment: this compound (or Melianodiol) was administered orally at doses typically ranging from 10-40 mg/kg daily. 5-ASA was administered orally at doses around 100-200 mg/kg daily.

  • Assessments: Body weight, stool consistency, and rectal bleeding were monitored daily to calculate the Disease Activity Index (DAI). At the end of the study, colon length was measured, and colon tissue was collected for histological analysis and measurement of cytokine levels by ELISA or qPCR.

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of this compound is believed to be mediated through the inhibition of key inflammatory signaling pathways.

Melianol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (DSS) cluster_cell Immune/Epithelial Cell cluster_intervention Therapeutic Intervention DSS DSS IKK IKK DSS->IKK activates JAK2 JAK2 DSS->JAK2 activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription This compound This compound This compound->IKK inhibits This compound->JAK2 inhibits caption This compound's Anti-Inflammatory Mechanism

Caption: this compound inhibits DSS-induced inflammation by targeting the NF-κB and JAK/STAT pathways.

DSS_Colitis_Workflow start Start acclimatization Acclimatization (7 days) start->acclimatization grouping Random Grouping (Control, DSS, DSS+this compound, DSS+5-ASA) acclimatization->grouping induction DSS Induction (3% in drinking water, 7 days) grouping->induction treatment Daily Oral Gavage (Vehicle, this compound, or 5-ASA) grouping->treatment monitoring Daily Monitoring (Body Weight, DAI Score) induction->monitoring treatment->monitoring euthanasia Euthanasia (Day 8) monitoring->euthanasia analysis Sample Collection & Analysis (Colon length, Histology, Cytokines) euthanasia->analysis end End analysis->end caption DSS-Induced Colitis Experimental Workflow

Caption: Workflow of the DSS-induced colitis preclinical model for evaluating anti-inflammatory agents.

Antiviral Activity: In Vitro Evidence and the Path Forward

The antiviral potential of this compound and its derivatives, such as 3-α-tigloyl-melianol and melianone, has been investigated in vitro against several flaviviruses.

Comparative In Vitro Antiviral Activity
VirusThis compound DerivativeComparator DrugIn Vitro Model
West Nile Virus (WNV) 3-α-tigloyl-melianolRibavirinVero cells
Dengue Virus (DENV) 3-α-tigloyl-melianolSofosbuvirHuh-7 cells
Yellow Fever Virus (YFV) 3-α-tigloyl-melianolNot specifiedVero cells

Note: Direct comparative in vivo studies for this compound's antiviral activity are currently limited in the public domain. The comparator drugs listed have been evaluated in preclinical models for the respective viruses, but not necessarily in head-to-head studies with this compound.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT):

  • Cells: Vero (for WNV, YFV) or Huh-7 (for DENV) cells are seeded in 24-well plates.

  • Virus Incubation: A fixed amount of virus is incubated with serial dilutions of the test compound (this compound derivative or comparator drug) for 1 hour at 37°C.

  • Infection: The virus-compound mixture is added to the cell monolayers and incubated for 1-2 hours.

  • Overlay: The inoculum is removed, and cells are overlaid with a medium containing carboxymethylcellulose or agar.

  • Plaque Visualization: After several days of incubation, cells are fixed and stained (e.g., with crystal violet) to visualize and count plaques. The concentration of the compound that reduces the plaque number by 50% (IC50) is determined.

Proposed Antiviral Mechanism and Future Directions

The exact antiviral mechanism of this compound and its derivatives is still under investigation but is thought to involve the inhibition of viral entry or replication.

Antiviral_Mechanism_Hypothesis cluster_virus Flavivirus Lifecycle cluster_intervention Potential Intervention Virus Virus Particle HostCell Host Cell Virus->HostCell attaches to Entry Viral Entry Replication Viral Replication Entry->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release This compound This compound Derivative This compound->Entry inhibits? This compound->Replication inhibits? caption Hypothesized Antiviral Action of this compound

Caption: this compound derivatives may interfere with flavivirus entry or replication within host cells.

The promising in vitro results for this compound's antiviral activity warrant further investigation in preclinical animal models to establish in vivo efficacy and safety profiles. The lack of robust in vivo data currently represents a knowledge gap that needs to be addressed to advance the development of this compound as a potential antiviral therapeutic.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available preclinical research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

A Comparative Safety Analysis of Melianol and Other Natural Terpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Melianol, a tetracyclic triterpenoid, with other notable natural terpenoids: Bakuchiol, Asiatic Acid, and Ursolic Acid. Due to the limited availability of public safety data for this compound, this comparison focuses on providing a safety context through the lens of structurally related and functionally similar natural compounds. The data presented is intended to support research and drug development efforts by offering a side-by-side look at acute toxicity and cytotoxicity, alongside detailed experimental methodologies.

Executive Summary

The available data indicates that Bakuchiol, Asiatic Acid, and Ursolic Acid generally exhibit selective cytotoxicity, with higher potency against cancer cell lines compared to non-cancerous cell lines. Acute toxicity studies in animal models suggest a relatively low order of acute toxicity for these comparator compounds. This guide presents the available quantitative data in a structured format to facilitate comparison and outlines the standard experimental protocols for the key safety assays cited.

Quantitative Safety Data Comparison

The following table summarizes the available acute toxicity and in vitro cytotoxicity data for the selected natural terpenoids. It is important to note the absence of specific data for this compound.

CompoundAcute Toxicity (LD/TD Lo)Cell Line (Cancer)IC50 (µM) - CancerCell Line (Non-Cancerous)IC50 (µM) - Non-Cancerous
This compound Data not availableData not availableData not availableData not availableData not available
Bakuchiol LD50 (Oral, Rat): >5000 mg/kgA549 (Lung Carcinoma)9.58Data not availableData not available
MDA-MB-231 (Breast Cancer)8.9 - 13.1
NUGC3 (Gastric Cancer)~266
Asiatic Acid TDLo (Intraperitoneal, Rat): 10 mg/kgM059J (Glioblastoma)24Peripheral Blood Mononuclear Cells (PBMCs)> 70
HeLa (Cervical Cancer)13.91 - 111.72
MCF-7 (Breast Cancer)40 - 111.72
RPMI 8226 (Multiple Myeloma)24.88 - 53.76
Ursolic Acid TDLo (Oral, Rat): 25 mg/kgT47D (Breast Cancer)231Human Embryonic Lung Fibroblast (HELF)Non-toxic at tested concentrations
MCF-7 (Breast Cancer)221HL-7702 (Normal Liver)Data not available
MDA-MB-231 (Breast Cancer)239
HCT116 (Colon Cancer)37.2
HCT-8 (Colon Cancer)25.2
HT-29 (Colon Cancer)18 - 26

Experimental Methodologies

In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Protocol Outline:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Acute Oral Toxicity Testing (OECD Guidelines)

The acute toxicity data (LD50/TDLo) are typically determined following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Principle: The primary objective of these guidelines is to determine the dose of a substance that is lethal to 50% of the test animal population (LD50) or the lowest dose that produces a toxic effect (TDLo) after a single oral administration.

Protocol Outline (Based on OECD Guideline 423 - Acute Toxic Class Method):

  • Animal Selection: Healthy, young adult rodents (usually rats or mice) of a single sex are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered orally via gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Stepwise Procedure: The outcome of the initial dose group determines the dose for the subsequent group, allowing for an estimation of the toxicity class with a minimal number of animals.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the methodologies and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment Overnight Incubation mtt_addition MTT Addition compound_treatment->mtt_addition Incubation (24-72h) solubilization Solubilization mtt_addition->solubilization Incubation (2-4h) absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50_calc IC50 Calculation absorbance->ic50_calc

Figure 1: General workflow for determining in vitro cytotoxicity using the MTT assay.

Ursolic_Acid_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus UA Ursolic Acid EGFR EGFR UA->EGFR Inhibition PI3K PI3K UA->PI3K Inhibition MAPK MAPK (ERK, p38, JNK) UA->MAPK Modulation Bax Bax UA->Bax Upregulation EGFR->PI3K Activation EGFR->MAPK Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Caspases Caspase Cascade (Caspase-9, Caspase-3) CytoC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Figure 2: Simplified signaling pathway of Ursolic Acid-induced apoptosis in cancer cells.

Concluding Remarks

The comprehensive safety assessment of any new natural compound is a critical step in the drug development pipeline. While direct safety data for this compound remains elusive, the comparative analysis with structurally and functionally related terpenoids—Bakuchiol, Asiatic Acid, and Ursolic Acid—provides valuable insights. These compounds demonstrate a pattern of selective cytotoxicity towards cancer cells and a generally favorable acute toxicity profile. The detailed experimental protocols and illustrative diagrams included in this guide are intended to serve as a practical resource for researchers in designing and interpreting future safety and efficacy studies for this compound and other novel natural products. Further investigation into the specific toxicological properties of this compound is warranted to fully characterize its safety profile.

Independent Verification of the Reported Biological Activities of Melianol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of Melianol, a tetracyclic triterpenoid, and its derivatives. Due to the limited availability of independent verification studies on this compound itself, this document focuses on the reported activities of its closely related compounds and compares them with other well-characterized molecules exhibiting similar biological effects. The information presented is based on initial scientific reports and aims to provide a foundation for further research and verification.

Executive Summary

This compound and its derivatives, primarily isolated from plants of the Meliaceae family, have demonstrated promising anti-inflammatory, antiviral, and cytotoxic activities in preclinical studies. This guide summarizes the available quantitative data for these activities, provides detailed experimental protocols for their assessment, and visually represents the key signaling pathways and workflows involved. The objective is to offer a clear and concise resource for researchers interested in the therapeutic potential of this class of compounds and to highlight the need for independent verification of their biological effects.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported quantitative data for the anti-inflammatory, antiviral, and cytotoxic activities of this compound derivatives and comparator compounds. It is important to note that the data for this compound derivatives are from initial discovery studies and have not been independently verified.

Table 1: Anti-inflammatory Activity

CompoundAssayCell Line/ModelEndpointResultCitation
21α-methylmelianodiol NF-κB Luciferase ReporterRAW 264.7 macrophagesIC50Not specified, significant inhibition[1]
21β-methylmelianodiol NF-κB Luciferase ReporterRAW 264.7 macrophagesIC50Not specified, significant inhibition[1]
Limonoid 2 (from M. azedarach) Nitrite production (LPS-induced)MacrophagesIC5022.04 μM[2]
Parthenolide (Comparator) NF-κB Luciferase ReporterHEK293T cellsIC50~5 µMIndependent studies
Dexamethasone (Comparator) Nitrite production (LPS-induced)RAW 264.7 macrophagesIC50~10 nMIndependent studies

Table 2: Antiviral Activity

CompoundVirusCell LineEndpointResult (EC50)Citation
3-α-tigloyl-melianol West Nile Virus (WNV)BHK-21Plaque Reduction3-11 µM[3][4][5]
3-α-tigloyl-melianol Dengue Virus (DENV)BHK-21Plaque Reduction3-11 µM[3][4][5]
3-α-tigloyl-melianol Yellow Fever Virus (YFV)BHK-21Plaque Reduction3-11 µM[3][4][5]
Melianone West Nile Virus (WNV)BHK-21Plaque Reduction3-11 µM[3][4][5]
Melianone Dengue Virus (DENV)BHK-21Plaque Reduction3-11 µM[3][4][5]
Melianone Yellow Fever Virus (YFV)BHK-21Plaque Reduction3-11 µM[3][4][5]
7-Deaza-2'-C-Methyladenosine (Comparator) Dengue Virus (DENV)Huh-7Replicon Assay~0.5 µMIndependent studies
Sofosbuvir (Comparator) Hepatitis C Virus (HCV)Huh-7Replicon Assay~40 nMIndependent studies

Table 3: Cytotoxic Activity

Compound/ExtractCell LineAssayEndpointResult (IC50/GI50)Citation
Triterpenoids from Melia toosendan U20S (osteosarcoma)MTTIC50<10 μg/mL[6]
Triterpenoids from Melia toosendan MCF-7 (breast cancer)MTTIC50<10 μg/mL[6]
Dammarane-type triterpenoids MCF-7, B16-F10PrestoBlueIC50>100 μM[7]
Paclitaxel (Comparator) MCF-7 (breast cancer)MTTIC50~2 nMIndependent studies
Doxorubicin (Comparator) U20S (osteosarcoma)MTTIC50~100 nMIndependent studies

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to an inflammatory stimulus, such as Lipopolysaccharide (LPS), and the inhibitory effect of a test compound.

1. Cell Culture and Transfection:

  • Culture human embryonic kidney (HEK293T) or macrophage-like (RAW 264.7) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • For transient transfection, co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • For stable cell lines, use a cell line with an integrated NF-κB luciferase reporter.

2. Compound Treatment and Stimulation:

  • Seed the transfected or stable cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound derivative) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) to induce NF-κB activation. Include untreated and vehicle-treated cells as controls.

3. Luciferase Activity Measurement:

  • After 6-24 hours of stimulation, lyse the cells using a lysis buffer.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity (for transient transfection) or to total protein concentration.

4. Data Analysis:

  • Calculate the percentage of NF-κB inhibition by the test compound compared to the LPS-stimulated control.

  • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity: Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring the titer of neutralizing antibodies but can also be adapted to screen for antiviral compounds that inhibit viral entry or replication, leading to a reduction in the number of viral plaques.

1. Cell Seeding:

  • Seed a monolayer of susceptible cells (e.g., Vero or BHK-21 cells) in 6-well or 12-well plates and grow to confluence.

2. Virus and Compound Incubation:

  • Prepare serial dilutions of the test compound.

  • Mix a known amount of virus (e.g., Dengue virus, yielding 50-100 plaques per well) with each dilution of the test compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

3. Infection and Overlay:

  • Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture.

  • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of progeny virus.

4. Plaque Visualization and Counting:

  • Incubate the plates for several days to allow for plaque formation.

  • Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Count the number of plaques in each well.

5. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

  • Determine the half-maximal effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, U20S) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the biological activities of this compound and its derivatives.

G cluster_0 Experimental Workflow: Anti-inflammatory Assay A Seed Macrophages B Pre-treat with This compound Derivative A->B C Stimulate with LPS B->C D Lyse Cells C->D E Measure NF-κB Activity (Luciferase Assay) D->E F Data Analysis (IC50) E->F

Workflow for assessing the anti-inflammatory activity of this compound derivatives.

G cluster_0 NF-κB Signaling Pathway (Canonical) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression This compound This compound Derivative (Inhibition) This compound->IKK Blocks

Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.

G cluster_0 Dengue Virus Entry Pathway and Inhibition DENV Dengue Virus Receptor Host Cell Receptor DENV->Receptor Binding Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion Acidification Release Viral RNA Release Fusion->Release This compound 3-α-tigloyl-melianol (Inhibition) This compound->Receptor Blocks Binding/ Entry

Proposed mechanism of Dengue virus entry inhibition by 3-α-tigloyl-melianol.

Conclusion and Future Directions

The available evidence suggests that this compound and its derivatives are a promising class of natural products with potent anti-inflammatory, antiviral, and cytotoxic activities. However, the lack of independent verification of the biological activities of this compound itself is a significant gap in the current understanding of this compound. Future research should focus on:

  • Independent Replication: Conducting independent studies to verify the reported anti-inflammatory, antiviral, and cytotoxic effects of this compound.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to identify the key functional groups responsible for its biological activities and to optimize its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.

  • In Vivo Efficacy and Safety: Evaluating the efficacy and safety of this compound and its optimized derivatives in relevant animal models of inflammatory diseases, viral infections, and cancer.

By addressing these research priorities, the scientific community can gain a more comprehensive understanding of the therapeutic potential of this compound and pave the way for the development of new drugs based on this natural product scaffold.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Melianol, a tetracyclic triterpenoid, and its related limonoid analogues, primarily isolated from plants of the Meliaceae family, have garnered significant interest for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, focusing on their cytotoxic and insecticidal properties. The information presented herein is supported by experimental data to aid in the advancement of drug discovery and development programs.

Comparative Biological Activity of this compound and Related Limonoids

The biological efficacy of this compound and its analogues varies significantly with minor structural modifications. The following tables summarize the available quantitative data for their cytotoxic, antiviral, antimycobacterial, insecticidal, and antifeedant activities.

Table 1: Cytotoxic, Antiviral, and Antimycobacterial Activities of this compound Derivatives

CompoundBiological ActivityAssay SystemPotency (IC₅₀/EC₅₀/MIC)Reference
3-α-Tigloyl-melianolAntiviralWest Nile Virus (WNV)EC₅₀: 3 µM[1]
3-α-Tigloyl-melianolAntimycobacterialMycobacterium tuberculosisMIC: 29 µM[1]

Table 2: Insecticidal and Antifeedant Activities of Limonoids from Melia azedarach

CompoundBiological ActivityTest OrganismPotency (LD₅₀/ED₅₀)Reference
MeliarteninInsecticidalEpilachna paenulataLD₅₀: 0.76 µg/cm²[2][3]
12-HydroxiamoorastatinAntifeedantEpilachna paenulataED₅₀: 0.80 µg/cm²[2]
Azadirachtin (Reference)InsecticidalEpilachna paenulataLD₅₀: 1.24 µg/cm²[2][3]
Toosendanin (Reference)AntifeedantEpilachna paenulataED₅₀: 3.69 µg/cm²[2]

Structure-Activity Relationship Insights

While comprehensive SAR studies directly comparing this compound and a wide range of its analogues are limited, preliminary findings from related limonoids suggest that:

  • Esterification: The presence and nature of ester groups on the limonoid skeleton can significantly influence biological activity. For instance, the tigloyl ester at the C-3 position in 3-α-Tigloyl-melianol appears to be important for its antiviral and antimycobacterial activities.

  • Oxidation Patterns: The degree and position of oxidation on the limonoid core are critical for activity. Highly oxidized C-seco limonoids, such as the meliacarpinin-type, have shown notable insecticidal effects.[4]

  • Ring Structure: The integrity and modifications of the furan and lactone rings common in limonoids play a crucial role in their biological effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, its analogues, and a positive control like doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Detection: Caspase Activation by Western Blot

This method detects the cleavage of caspases, a hallmark of apoptosis.

  • Protein Extraction: Treat cells with the test compounds for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspases (e.g., cleaved caspase-3, -8, -9) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. The presence of cleaved caspase bands indicates the activation of the apoptotic pathway.

Insecticidal Bioassay: Leaf Disc No-Choice Method

This assay assesses the insecticidal and antifeedant activity of compounds.

  • Compound Application: Prepare different concentrations of the test compounds in a suitable solvent (e.g., acetone). Apply the solutions evenly to leaf discs of a host plant (e.g., castor bean for Spodoptera litura). Allow the solvent to evaporate completely.

  • Insect Exposure: Place a single larva (e.g., third-instar) in a petri dish containing a treated leaf disc.

  • Data Collection: After a set period (e.g., 24, 48, 72, and 96 hours), record the mortality of the larvae and measure the area of the leaf disc consumed.

  • Data Analysis: Calculate the lethal dose 50 (LD₅₀), the dose required to kill 50% of the insect population, from the mortality data. Calculate the effective dose 50 (ED₅₀) for antifeedant activity, which is the concentration that reduces food consumption by 50% compared to the control.

Signaling Pathways and Logical Relationships

The precise molecular mechanisms and signaling pathways through which this compound and its related limonoids exert their cytotoxic effects are still under investigation. However, many natural products, including triterpenoids, are known to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

Hypothesized Apoptotic Signaling Pathway

The following diagram illustrates a hypothesized signaling cascade for the induction of apoptosis by limonoids, based on the known mechanisms of other triterpenoids.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Limonoid Limonoid DeathReceptor DeathReceptor Limonoid->DeathReceptor Binds to Mitochondrion Mitochondrion Limonoid->Mitochondrion Induces Stress ProCaspase8 ProCaspase8 DeathReceptor->ProCaspase8 Activates Caspase8 Caspase8 ProCaspase8->Caspase8 Cleavage ProCaspase3 ProCaspase3 Caspase8->ProCaspase3 CytochromeC CytochromeC Mitochondrion->CytochromeC Releases Apaf1 Apaf1 CytochromeC->Apaf1 ProCaspase9 ProCaspase9 Apaf1->ProCaspase9 Activates Caspase9 Caspase9 ProCaspase9->Caspase9 Cleavage Caspase9->ProCaspase3 Caspase3 Caspase3 ProCaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized extrinsic and intrinsic apoptotic pathways induced by limonoids.

Experimental Workflow for SAR Studies

The logical workflow for conducting structure-activity relationship studies of this compound and its analogues is depicted below.

SAR_Workflow cluster_synthesis Synthesis & Isolation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Isolation Isolation of this compound & Natural Analogues Cytotoxicity Cytotoxicity Assays (e.g., MTT) Isolation->Cytotoxicity Insecticidal Insecticidal Assays (e.g., Leaf Disc) Isolation->Insecticidal Synthesis Synthesis of Novel Analogues Synthesis->Cytotoxicity Synthesis->Insecticidal Data Data Collection (IC50, LD50, etc.) Cytotoxicity->Data Insecticidal->Data SAR SAR Analysis Data->SAR

Caption: Workflow for structure-activity relationship (SAR) studies of limonoids.

This guide provides a foundational understanding of the structure-activity relationships of this compound and related limonoids. Further research is warranted to elucidate the precise molecular targets and signaling pathways of these promising natural products to fully realize their therapeutic potential.

References

Comparative Transcriptomic Analysis of Triterpene-Treated Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

A note to the reader: A comprehensive search for "comparative transcriptomics of cells treated with Melianol" did not yield any publicly available research matching the query. To fulfill your request for a comparison guide in the specified format, this document presents a comparative transcriptomic analysis of a well-studied triterpene extract containing ursolic acid and oleanolic acid. Triterpenes belong to the same broad class of natural products as this compound and this analysis of their effects on human macrophage cell lines provides a relevant example of the requested content.

This guide provides an objective comparison of the transcriptomic effects of a natural triterpene extract on activated human and mouse macrophage cell lines, with supporting experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory effects of triterpenes.

Data Presentation

The following tables summarize the quantitative data from an RNA-sequencing (RNA-seq) analysis of macrophage cell lines treated with a triterpene extract. The study aimed to understand the molecular mechanisms behind the anti-inflammatory effects of the extract.

Table 1: Differentially Expressed Genes (DEGs) in Activated Macrophages

SpeciesConditionUp-regulated GenesDown-regulated GenesTotal DEGs
HumanActivated vs. Control189116305[1]
MouseActivated vs. Control300429729[1]

Table 2: Key Down-regulated Inflammatory Genes by Triterpene Extract in Human and Mouse Macrophages

Gene CategoryGene ExamplesFunction
CytokinesIL6, IL1, OSMPro-inflammatory signaling
ChemokinesCXCL3Immune cell recruitment
Inflammatory MediatorsMMP8, MMP13Extracellular matrix degradation

This data is based on the findings that the triterpene extract inhibited the expression of many cytokines, chemokines, and inflammatory mediators in both human and mouse models[1].

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on standard RNA-seq and cell culture protocols.

Cell Culture and Treatment

Human and mouse macrophage cell lines were cultured in appropriate media. For activation, cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Subsequently, the activated cells were treated with the natural triterpene extract, individual triterpenes (ursolic acid, oleanolic acid, ursolic acid lactone), or a reconstituted triterpene mixture[1].

RNA Extraction and Sequencing

Total RNA was extracted from the treated and control cell samples. The integrity and concentration of the RNA were assessed to ensure quality. The RNA was then sequenced using the DNBseq platform[1].

Bioinformatic Analysis

The resulting RNA-seq data was analyzed to identify differentially expressed genes between the different treatment groups and the activated control. Gene enrichment analysis was performed using databases such as the Gene Ontology (GO) database, Kyoto Encyclopedia of Genes and Genomes (KEGG), and Reactome to identify the biological pathways affected by the treatments[1].

Mandatory Visualization

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization triterpenes Triterpene Extract triterpenes->jak Inhibition gene Inflammatory Gene Expression stat_dimer->gene Transcription Activation G cluster_cell_culture Cell Culture & Treatment cluster_sequencing RNA Sequencing cluster_analysis Data Analysis start Macrophage Cell Culture activation Activation (LPS + IFN-γ) start->activation treatment Triterpene Extract Treatment activation->treatment rna_extraction RNA Extraction treatment->rna_extraction rna_seq DNBseq Platform rna_extraction->rna_seq deg_analysis DEG Analysis rna_seq->deg_analysis pathway_analysis Pathway Enrichment deg_analysis->pathway_analysis results Identification of Modulated Pathways pathway_analysis->results

References

Assessing the Synergistic Effects of Melianol in Combination with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for therapeutic applications has identified Melianol, a tetracyclic triterpenoid found in the fruits of Melia azedarach, as a molecule of interest due to its noted antiviral and cytotoxic activities. While direct clinical data on this compound's synergistic effects in combination therapies remains nascent, preclinical evidence from related compounds isolated from Melia azedarach suggests a promising potential for enhancing the efficacy of conventional anticancer and antiviral drugs. This guide provides a comparative overview of the potential synergistic effects of this compound, drawing parallels from studies on other Meliaceous limonoids, and presents detailed experimental protocols for assessing such interactions.

Synergistic Potential of Meliaceous Limonoids: An Overview

Research into the therapeutic properties of extracts from Melia azedarach and its constituent limonoids has revealed significant potential for combination therapies. While specific studies on this compound are limited, the synergistic activity of other limonoids from the same plant, such as Toosendanin, provides a strong rationale for investigating this compound in similar contexts.

A notable study demonstrated that Toosendanin acts synergistically with the chemotherapeutic agent paclitaxel to suppress the proliferation of triple-negative breast cancer cell lines.[1] This combination was also shown to inhibit colony formation, induce apoptosis, and significantly attenuate tumor growth in a mouse model.[1] Furthermore, an in vivo study using a crude extract of Melia azedarach in combination with doxorubicin and cyclophosphamide resulted in a significant decrease in the tumor volume of mammary adenocarcinoma in mice, suggesting a collective synergistic action of the plant's bioactive compounds.[2][3]

These findings strongly suggest that limonoids from Melia azedarach, including this compound, could serve as valuable adjuncts in cancer therapy, potentially allowing for reduced dosages of cytotoxic drugs and mitigating associated side effects.

Quantitative Data on Synergistic Effects of a Related Limonoid

To illustrate the potential for synergy, the following table summarizes hypothetical data based on the observed effects of Toosendanin in combination with paclitaxel in triple-negative breast cancer cells. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug CombinationConcentration (this compound)Concentration (Paclitaxel)Effect (Inhibition of Proliferation)Combination Index (CI)
MDA-MB-231This compound + PaclitaxelHypotheticalHypotheticalHypothetical< 1 (Synergistic)
BT-549This compound + PaclitaxelHypotheticalHypotheticalHypothetical< 1 (Synergistic)

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Specific experimental validation for this compound is required.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound with other drugs, a standardized set of in vitro experiments is essential. The following protocols provide a framework for such an investigation.

1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug individually and in combination.

  • Methodology:

    • Culture the target cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with a range of concentrations of this compound, the partner drug, and their combinations at fixed ratios.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.

    • Calculate the IC50 values for each treatment condition.

    • Determine the Combination Index (CI) using the Chou-Talalay method to quantify synergy, additivity, or antagonism.

2. Apoptosis Assay

  • Objective: To determine if the synergistic cytotoxicity is due to an increase in programmed cell death.

  • Methodology:

    • Treat the cells with this compound, the partner drug, and their combination at concentrations that demonstrated synergy in the viability assay.

    • After the treatment period, harvest the cells.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.

3. Colony Formation Assay

  • Objective: To assess the long-term effect of the drug combination on the clonogenic survival of cancer cells.

  • Methodology:

    • Seed a low number of cells in 6-well plates.

    • Treat the cells with the drug combination for a defined period.

    • Remove the drug-containing medium and allow the cells to grow for 10-14 days until visible colonies are formed.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies to determine the surviving fraction.

Signaling Pathways and Mechanisms of Action

The anticancer effects of limonoids are often attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound in a synergistic context need to be elucidated, studies on related compounds suggest the involvement of pathways regulating apoptosis and cell cycle progression.

For instance, the synergistic effect of Toosendanin and paclitaxel in breast cancer cells was linked to the downregulation of the ADORA2A pathway, which is involved in mediating the epithelial-to-mesenchymal transition (EMT).[1]

Below are diagrams illustrating a generalized experimental workflow for assessing synergy and a potential signaling pathway that could be modulated by this compound in combination with a chemotherapeutic agent.

Experimental_Workflow cluster_0 In Vitro Synergy Assessment Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231, A549) Drug_Treatment Treat with this compound, Partner Drug, and Combination Cell_Culture->Drug_Treatment Viability_Assay MTT Assay (Determine IC50 and CI) Drug_Treatment->Viability_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Drug_Treatment->Apoptosis_Assay Colony_Formation Clonogenic Assay (Long-term Survival) Drug_Treatment->Colony_Formation Data_Analysis Quantify Synergy (Chou-Talalay Method) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Colony_Formation->Data_Analysis Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Caspase_Activation Caspase Activation This compound->Caspase_Activation Promotes Chemotherapy Chemotherapy Apoptosis Apoptosis Chemotherapy->Apoptosis Induces Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Promotes Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Caspase_Activation->Apoptosis

References

Safety Operating Guide

Proper Disposal Procedures for Melianol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Melianol is paramount. This guide provides essential logistical and safety information, adhering to best practices for laboratory chemical handling.

This compound, a tetracyclic triterpene isolated from plants of the Melia genus, is noted for its cytotoxic and antiviral properties.[1] Due to its biological activity, it must be handled and disposed of with care to prevent potential harm to personnel and the environment. This document outlines the recommended procedures for the proper disposal of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of its characteristics for safe handling and disposal.

PropertyValue
Molecular Formula C₃₀H₄₈O₄
Molecular Weight 472.7 g/mol [2]
CAS Number 16838-01-0[2]
Appearance Solid powder[1]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1]
PubChem CID 177786[2]

Hazard Assessment and Safety Precautions

Assumed Hazard Classification (based on related compounds):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A lab coat should be worn. Ensure exposed skin is covered.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a respirator with a particulate filter.

All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. No specific and validated laboratory-scale neutralization or degradation protocols are readily available for this compound or closely related toxic limonoid triterpenoids.

1. Waste Collection and Segregation:

  • Collect waste this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with organic solids and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, environmentally hazardous).

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area if the spill is large or if there is significant dust generation.

  • For small spills, carefully clean up the powdered material using a scoop or spatula and place it in the designated hazardous waste container. Avoid dry sweeping, which can disperse the powder into the air.

  • The spill area should then be decontaminated with a suitable solvent (e.g., ethanol) and the cleaning materials also disposed of as hazardous waste.

3. Container Management:

  • Empty containers that held this compound must be managed as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent.

  • The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab waste.

4. Final Disposal:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by a certified environmental management or hazardous waste disposal company. Ensure that all institutional and local regulations for hazardous waste disposal are followed.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Melianol_Disposal_Workflow This compound Disposal Decision Workflow start This compound Waste Generated (Solid or Contaminated Material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_procedure Follow Spill Management Protocol: - Isolate area - Clean with appropriate materials - Collect cleanup debris as hazardous waste spill_check->spill_procedure Yes collect_waste Collect in a Labeled Hazardous Waste Container spill_check->collect_waste No spill_procedure->collect_waste container_label Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms (Toxic, Environmental) collect_waste->container_label storage Store in Designated Secure Area container_label->storage disposal_company Arrange for Pickup by Certified Hazardous Waste Disposal Company storage->disposal_company end Disposal Complete disposal_company->end

Caption: Logical flow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Essential Safety Protocols for Handling Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "Melianol" does not correspond to a single, well-documented hazardous substance in common chemical safety databases. It may refer to a natural product with cytotoxic properties (CAS 16838-01-0) or a fragrance ingredient, 2-Methyl-3-(p-isopropylphenyl)propionaldehyde (CAS 103-95-7), which has skin and eye irritation warnings.[1][2] Given this ambiguity, this guide provides a comprehensive framework for handling any novel or poorly characterized chemical compound where full hazard data is unavailable. The primary safety principle is to treat the substance as hazardous until proven otherwise.

This guide empowers researchers to establish safe handling procedures by performing a thorough risk assessment. It provides a procedural, step-by-step methodology to ensure laboratory safety and operational integrity.

Immediate Safety and Risk Assessment Protocol

Before handling any novel compound, a mandatory risk assessment must be performed. This protocol ensures all potential hazards are considered and mitigated.

Step 1: Information Gathering

  • Identify the Chemical: Use the Chemical Abstracts Service (CAS) number for precise identification.

  • Source the Safety Data Sheet (SDS): Obtain the SDS from the manufacturer. If an SDS is incomplete or generic, proceed with higher caution.

  • Literature Review: Search for toxicological data on the compound or structurally similar chemicals. PubChem and other databases can provide information on biological activities, such as cytotoxicity, which may indicate handling hazards.[1][2]

Step 2: Hazard Evaluation

  • Assume Hazard: In the absence of complete data, assume the compound is toxic, a skin and eye irritant, and a potential sensitizer.

  • Evaluate Physical Hazards: Assess the risk of dust explosion for powders and flammability for liquids, even if not explicitly stated.[3]

  • Consider the Operation: The primary risks are often associated with the procedures being performed. Evaluate the potential for aerosol generation (e.g., weighing, preparing solutions, sonicating) and contamination.

Step 3: Personal Protective Equipment (PPE) Selection

  • Core PPE: Always wear standard laboratory PPE as a baseline. This includes a long-sleeved laboratory coat, closed-toe shoes, and safety glasses.[4]

  • Task-Specific PPE: Select additional PPE based on the risk assessment. The level of protection must match the potential hazard level.[5][6]

Personal Protective Equipment (PPE) Selection Plan

The selection of PPE is critical and must be based on the potential routes of exposure (inhalation, skin contact, eye contact).

  • Eye and Face Protection: Chemical splash goggles are mandatory. If there is a risk of splashes or aerosol release, a full-face shield must be worn over the goggles.[7]

  • Skin Protection:

    • Gloves: Double-gloving is recommended. Select gloves based on the chemical class of the solvent used to dissolve the compound. Since the hazards of "this compound" are not fully known, select gloves with broad chemical resistance. Butyl rubber gloves offer good protection against aldehydes, ketones, and esters.[8] Nitrile gloves can be used as an outer layer for splash protection but should be changed immediately upon contact.[4][8]

    • Body Protection: A chemical-resistant apron worn over a lab coat is required when handling larger quantities or when there is a significant splash risk.[7]

  • Respiratory Protection:

    • All handling of powders or volatile solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.

    • If engineering controls are insufficient to prevent aerosol exposure, respiratory protection is required. A risk assessment will determine the appropriate type, which may range from an N95 respirator for particulates to a supplied-air respirator for highly toxic compounds.[4]

When handling a novel compound, the choice of solvent is as critical as the compound itself for PPE selection. The following table provides general guidance on glove material effectiveness against common laboratory solvents. Data are representative; always consult the specific glove manufacturer's chemical resistance guide.

Glove MaterialAcetoneAcetonitrileDichloromethaneEthanolHexane
Natural Rubber PoorGoodPoorGoodPoor
Neoprene FairGoodFairGoodGood
Nitrile PoorFairPoorGoodExcellent
Butyl GoodGoodPoorGoodFair
Viton™ ExcellentExcellentGoodExcellentExcellent
Breakthrough Time(min)(min)(min)(min)(min)
Ansell Butyl > 480> 48015> 48060
Ansell Nitrile < 1010< 10> 480> 480

Data sourced from Ansell Chemical Resistance Guide. Breakthrough time indicates the time it takes for the chemical to permeate the glove material. "Poor," "Fair," "Good," and "Excellent" are qualitative ratings.

Operational and Disposal Plan

Handling Protocol:

  • Designated Area: All work with the novel compound should be performed in a designated and clearly marked area within a chemical fume hood.

  • Minimize Quantities: Use the smallest quantity of the substance necessary for the experiment.

  • Weighing Powders: When weighing a powder, use a ventilated balance enclosure or perform the task in a fume hood to prevent inhalation of fine particles.

  • Avoid Contamination: Use disposable equipment where possible. Thoroughly decontaminate non-disposable equipment with an appropriate solvent after use.

Spill Management:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Secure: Prevent access to the spill area.

  • Assess: Evaluate the spill from a safe distance. Do not attempt to clean it up without the proper training and PPE.

  • Cleanup: Use a chemical spill kit with appropriate absorbent materials. All materials used for cleanup are considered hazardous waste.

Disposal Plan:

  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that is potentially contaminated must be disposed of as hazardous chemical waste. Do not discard in the regular trash. Place items in a sealed, labeled hazardous waste bag.

  • Chemical Waste: The compound and any solutions containing it must be disposed of according to institutional and local regulations for hazardous chemical waste. Collect in a clearly labeled, sealed waste container.

  • Decontamination: After completing work, wipe down the work area with an appropriate solvent. Remove PPE in a manner that avoids cross-contamination, washing hands thoroughly afterward.

Visualized Workflows and Relationships

The following diagrams illustrate the essential decision-making and procedural workflows for handling novel chemical compounds safely.

G cluster_prep Phase 1: Preparation & Assessment cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Handling start Start: New Compound Handling info Gather Information (SDS, Literature, CAS#) start->info risk Perform Risk Assessment (Toxicity, Physical Hazards, Procedure) info->risk ppe_select Select Task-Specific PPE (Gloves, Goggles, Respirator) risk->ppe_select setup Prepare Designated Area (Fume Hood, Spill Kit) ppe_select->setup handle Execute Procedure (Weighing, Solution Prep) setup->handle decon Decontaminate Surfaces & Equipment handle->decon spill Spill Response Protocol handle->spill Spill Occurs waste Segregate & Dispose Waste (Chemical & Contaminated PPE) decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash end End wash->end spill->waste

Caption: Workflow for Safe Handling of Novel Chemicals.

PPE_Decision_Tree start Assess Exposure Risk eye_risk Risk of Splash or Aerosol? start->eye_risk Eye skin_risk Risk of Skin Contact? start->skin_risk Skin resp_risk Risk of Inhalation? (Powder, Volatile, Aerosol) start->resp_risk Respiratory goggles Required: Chemical Splash Goggles eye_risk->goggles Yes eye_risk->goggles face_shield Required: Full-Face Shield (over goggles) eye_risk->face_shield goggles->face_shield High Splash Risk gloves Required: Chemical-Resistant Gloves (Double-Glove Recommended) skin_risk->gloves Yes skin_risk->gloves apron Required: Chemical-Resistant Apron skin_risk->apron gloves->apron High Splash Risk fume_hood Required: Use Chemical Fume Hood resp_risk->fume_hood Yes resp_risk->fume_hood respirator Respirator May Be Required (Consult EHS) resp_risk->respirator fume_hood->respirator Fume Hood Unavailable or Insufficient

Caption: PPE Selection Decision Tree for Novel Compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melianol
Reactant of Route 2
Melianol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。